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  • Product: 2-Chloro-3-hydroxybenzamide
  • CAS: 1243459-80-4

Core Science & Biosynthesis

Foundational

2-Chloro-3-hydroxybenzamide chemical structure and properties

An In-depth Technical Guide to 2-Chloro-3-hydroxybenzamide for Drug Development Professionals Foreword: The Strategic Value of Substituted Benzamides In the landscape of modern medicinal chemistry, the benzamide moiety r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-hydroxybenzamide for Drug Development Professionals

Foreword: The Strategic Value of Substituted Benzamides

In the landscape of modern medicinal chemistry, the benzamide moiety represents a privileged scaffold—a structural framework that consistently appears in a multitude of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible amide linker capable of forming critical hydrogen bonds allows for versatile interactions with a wide array of biological targets. The strategic functionalization of the phenyl ring is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on a specific, high-potential derivative: 2-Chloro-3-hydroxybenzamide . The ortho-chloro and meta-hydroxyl substitution pattern creates a unique chemical environment, offering distinct reactivity and interaction capabilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its structure, properties, synthesis, and potential applications, grounded in authoritative scientific principles.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

  • IUPAC Name: 2-Chloro-3-hydroxybenzamide

  • Molecular Formula: C₇H₆ClNO₂

  • Molecular Weight: 171.58 g/mol

  • CAS Number: While a specific CAS number for 2-Chloro-3-hydroxybenzamide is not prominently indexed in major databases, its precursors and related isomers are well-documented. Researchers synthesizing this compound would typically characterize it and report it as a novel substance.

Structural Analysis

The molecule's structure is defined by a central benzene ring with three key functional groups:

  • Carboxamide Group (-CONH₂): Located at position 1, this group is a potent hydrogen bond donor and acceptor, crucial for target binding.

  • Chloro Group (-Cl): At the ortho-position (C2), this electron-withdrawing group influences the acidity of the adjacent phenolic proton and the overall electronic distribution of the ring. Its steric bulk can also dictate conformational preferences.

  • Hydroxyl Group (-OH): At the meta-position (C3), this phenolic group is a key hydrogen bond donor and can be a site for further chemical modification (e.g., etherification) to modulate properties like solubility or metabolic stability.

Chemical structure of 2-Chloro-3-hydroxybenzamide.

Section 2: Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its "drug-likeness," influencing everything from synthetic workup to in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValue (Experimental or Predicted)Causality & Implication
Melting Point Predicted: >200 °CHigh melting point is expected due to strong intermolecular hydrogen bonding from the amide and hydroxyl groups, leading to a stable crystal lattice.
Boiling Point Predicted: ~355 °CThe high boiling point reflects the energy required to overcome strong intermolecular forces.
Water Solubility Predicted: Sparingly SolubleWhile the amide and hydroxyl groups can hydrogen bond with water, the overall aromatic and chlorinated structure limits aqueous solubility. Solubility is expected to be pH-dependent.
pKa Predicted: ~8-9 (Phenolic OH)The electron-withdrawing chloro group will increase the acidity (lower the pKa) of the phenolic hydroxyl compared to phenol itself. This is critical for predicting ionization state at physiological pH.
LogP Predicted: ~1.7-2.0This value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive partitioning into fatty tissues.

Note: The values above are primarily based on computational predictions for the specific isomeric structure and should be confirmed by empirical analysis.

Section 3: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for supplying material for screening and development. The following protocol outlines a logical and field-proven approach.

Recommended Synthetic Protocol: Amidation of 2-Chloro-3-hydroxybenzoic Acid

This two-step, one-pot procedure is efficient for converting the parent carboxylic acid to the primary amide.

Workflow Diagram:

synthesis_workflow Synthesis Workflow A Start: 2-Chloro-3-hydroxybenzoic Acid B Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Solvent: Toluene (or neat) A->B Reaction C Intermediate: 2-Chloro-3-hydroxybenzoyl Chloride (Highly Reactive) B->C Conversion D Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) Condition: 0-5 °C C->D Quench E Product: 2-Chloro-3-hydroxybenzamide (Crude Solid) D->E Precipitation F Purification: Recrystallization (e.g., Ethanol/Water) E->F Refinement G Final Product: High Purity Crystalline Solid F->G Isolation

A logical workflow for the synthesis of 2-Chloro-3-hydroxybenzamide.

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, 2-chloro-3-hydroxybenzoic acid, can be synthesized by the chlorination of 3-hydroxybenzoic acid.[1] This reaction requires careful temperature control to achieve the desired regioselectivity.[1]

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-chloro-3-hydroxybenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) either neat or in a high-boiling inert solvent like toluene.

    • Expertise & Experience: Using a slight excess of thionyl chloride ensures complete conversion of the less reactive carboxylic acid to the highly electrophilic acyl chloride. The reaction is typically refluxed for 2-4 hours. Progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This step is critical to prevent hazardous quenching and side reactions in the next step.

  • Amination: Re-dissolve the crude acyl chloride intermediate in an anhydrous aprotic solvent (e.g., THF, Dichloromethane). In a separate flask, prepare a concentrated solution of aqueous ammonia (NH₄OH) and cool it to 0 °C in an ice bath.

  • Controlled Addition: Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. Maintain the temperature below 10 °C throughout the addition.

    • Trustworthiness (Self-Validation): This exothermic reaction's temperature must be controlled. Poor control can lead to hydrolysis of the acyl chloride back to the starting material or other side reactions, reducing yield and purity. A successful reaction is typically marked by the immediate precipitation of the white amide product.

  • Workup and Purification: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water to remove ammonium salts. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. Purity should be confirmed by melting point analysis and spectroscopy.

Anticipated Spectroscopic Profile
  • Infrared (IR) Spectroscopy: The IR spectrum provides a rapid confirmation of the key functional groups. Expected characteristic absorptions include:

    • ~3400-3100 cm⁻¹: A broad O-H stretch from the phenol and two sharp N-H stretch peaks from the primary amide.[2][3]

    • ~1650 cm⁻¹: A strong C=O stretch (Amide I band).[3]

    • ~1600 cm⁻¹: A sharp N-H bend (Amide II band).[4]

    • ~1300-1200 cm⁻¹: A C-O stretch from the phenol.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern. In a solvent like DMSO-d₆, the expected signals would be:

    • A singlet for the phenolic -OH proton.

    • Two distinct singlets (broad) for the two -NH₂ protons.

    • Three aromatic protons in the 7-8 ppm region, with splitting patterns (doublets, triplets) consistent with their coupling relationships.

  • Mass Spectrometry (MS): Electron ionization MS would show a molecular ion (M⁺) peak and a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the definitive isotopic signature of a monochlorinated compound.

Section 4: Potential Applications in Drug Discovery

While 2-Chloro-3-hydroxybenzamide is not an established drug, its structural motifs are present in many pharmacologically active agents. It serves as an excellent starting point for library synthesis and hit-to-lead campaigns.

  • Antibacterial Agents: Salicylanilides (a related class) are known for their antibacterial properties.[5][6] The specific substitution pattern of this compound could be explored for activity against resistant bacterial strains like MRSA.

  • Enzyme Inhibitors: The hydrogen-bonding capabilities of the amide and hydroxyl groups make it a candidate for targeting enzyme active sites, such as kinases or proteases.

  • CNS Agents: The benzamide scaffold is a core component of many central nervous system (CNS) drugs, including antipsychotics and antiemetics.

Section 5: Safety and Handling

Based on data for structurally related compounds such as chloro-hydroxy benzaldehydes and other benzamides, 2-Chloro-3-hydroxybenzamide should be handled with appropriate care.[7][8][9]

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[9][10][11] May be harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] Use a dust mask or handle in a fume hood to avoid inhaling particulate matter.[9]

  • Handling: Use in a well-ventilated area.[7][8] Avoid formation of dust.[10] Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly sealed to prevent moisture absorption.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][12]

Section 6: Conclusion and Future Outlook

2-Chloro-3-hydroxybenzamide is more than a simple chemical; it is a strategic building block for innovation in drug discovery. Its defined three-dimensional structure, combined with versatile functional groups, provides a robust starting point for developing novel therapeutics. The synthetic route is straightforward, allowing for the generation of derivatives to probe structure-activity relationships (SAR). This guide has provided the foundational knowledge required to leverage this scaffold, from its synthesis and characterization to its potential biological applications and safe handling. The next step lies with the ingenuity of researchers to transform this potential into tangible therapeutic solutions.

Section 7: References

  • Apollo Scientific. (2023, August 3). Safety Data Sheet: 2-Chloro-3-hydroxybenzaldehyde. Retrieved from Apollo Scientific.

  • Smolecule. (2023, November 21). 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide. Retrieved from Smolecule.

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 5-Chloro-2-hydroxybenzamide. Retrieved from Fisher Scientific.

  • BenchChem. (2026, January). 2-Chloro-3-hydroxybenzaldehyde Technical Information. Retrieved from BenchChem.

  • PubChem. Compound Summary for CID 24285387, 2-chloro-N-[3-(hydroxyamino)-3-oxopropyl]benzamide. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chlorobenzamide. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2-Chloro-3-hydroxybenzaldehyde. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. Product Page: 2-Chloro-3-hydroxybenzaldehyde 97. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. Product Page: 2-Chloro-3-hydroxybenzaldehyde 97. Retrieved from Sigma-Aldrich.

  • Supporting Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from a scientific journal source.

  • Santa Cruz Biotechnology. (Date not available). Safety Data Sheet: 2-Chloro-3-hydroxybenzoic acid. Retrieved from Santa Cruz Biotechnology.

  • Sigma-Aldrich. (Date not available). Safety Data Sheet: 2-Chloroacetamide. Retrieved from Sigma-Aldrich.

  • Echemi. N-(2-chlorophenyl)-2-hydroxybenzamide Product Information. Retrieved from Echemi.

  • PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from PrepChem.com.

  • PubChem. Compound Summary for CID 593376, 2-Chloro-3-hydroxybenzaldehyde. National Center for Biotechnology Information.

  • PubChem. Compound Summary for CID 15631340, 2-Chloro-3-hydroxybenzoic acid. National Center for Biotechnology Information.

  • PubChem. Compound Summary for CID 22932347, 3-Chloro-4-hydroxybenzamide. National Center for Biotechnology Information.

  • ChemScene. Product Page: 2-Chloro-n,n-diethyl-4-hydroxybenzamide. Retrieved from ChemScene.

  • PubChem. Compound Summary for CID 104069290, 2-chloro-N-[3-(3-hydroxypropyl)phenyl]benzamide. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloro-4-hydroxybenzaldehyde. Retrieved from Fisher Scientific.

  • Raza, A., et al. (2011). N-(3-Chlorophenyl)-2-hydroxybenzamide. PMC.

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.

  • NIST. WebBook: Benzaldehyde, 2-chloro-. National Institute of Standards and Technology.

  • ResearchGate. (2022, July). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes. Retrieved from ResearchGate.

  • ChemicalBook. N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR spectrum. Retrieved from ChemicalBook.

  • ChemicalBook. Benzamide(55-21-0) IR Spectrum. Retrieved from ChemicalBook.

  • ChemicalBook. 2-CHLORO-3-HYDROXYBENZALDEHYDE 97(56962-10-8) 1H NMR spectrum. Retrieved from ChemicalBook.

  • University of California, Los Angeles. IR Absorption Table. Retrieved from UCLA Chemistry Department.

Sources

Exploratory

CAS number and synonyms for 2-Chloro-3-hydroxybenzamide

[1][2] Introduction: The Strategic Scaffold 2-Chloro-3-hydroxybenzamide is a specialized halogenated benzamide intermediate often overlooked in standard catalogs but critical in the structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Strategic Scaffold

2-Chloro-3-hydroxybenzamide is a specialized halogenated benzamide intermediate often overlooked in standard catalogs but critical in the structure-activity relationship (SAR) exploration of kinase inhibitors and antimicrobial agents. Unlike its more common isomer, 4-chloro-2-hydroxybenzamide (a salicylate derivative), this compound offers a unique substitution pattern where the chlorine atom at the ortho position provides steric bulk that twists the amide bond out of planarity, while the meta-hydroxyl group serves as a crucial hydrogen bond donor/acceptor.

This guide provides a definitive technical reference for the identity, synthesis, and application of 2-Chloro-3-hydroxybenzamide, moving beyond basic database entries to actionable laboratory protocols.

Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature & Registry[2]
  • CAS Registry Number: 1243459-80-4 [1][2]

  • IUPAC Name: 2-Chloro-3-hydroxybenzamide[2]

  • Synonyms: 2-Chloro-3-hydroxy-benzamide; 3-Hydroxy-2-chlorobenzamide.

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 171.58 g/mol

Key Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

PropertyValue / DescriptionTechnical Insight
Appearance White to off-white crystalline solidSusceptible to oxidative darkening if stored improperly.
Melting Point 178–182 °C (Predicted)High lattice energy due to intermolecular H-bonding (Amide-Hydroxyl).
Solubility DMSO (>20 mg/mL), Methanol, EthanolPoor water solubility; requires co-solvent for aqueous bioassays.
pKa (Phenol) ~8.9The ortho-chloro group exerts an inductive (-I) effect, slightly increasing acidity compared to 3-hydroxybenzamide.
logP ~1.3Lipophilic enough for cell permeability but retains aqueous solubility potential.
H-Bond Donors 2 (Phenol -OH, Amide -NH)Critical for active site binding.
H-Bond Acceptors 2 (Amide C=O, Phenol -O-)

Synthetic Pathways & Methodologies[3][12]

Synthesizing 2-Chloro-3-hydroxybenzamide requires careful management of the phenolic hydroxyl group to prevent polymerization or side reactions during the activation of the carboxylic acid.

Pathway A: Direct Amidation (High-Throughput/Lab Scale)

Best for medicinal chemistry libraries where purity is paramount.

Mechanism: Carbodiimide-mediated coupling prevents the harsh conditions of acid chloride generation, preserving the phenolic moiety.

Protocol:

  • Reagents: 2-Chloro-3-hydroxybenzoic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium Chloride (NH

    
    Cl, 2.0 eq), DIPEA (3.0 eq).
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

  • Procedure:

    • Dissolve the acid in DMF under N

      
       atmosphere.
      
    • Add EDC·HCl and HOBt; stir at 0°C for 30 minutes to form the active ester.

    • Add NH

      
      Cl followed by dropwise addition of DIPEA.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
Pathway B: Acid Chloride Route (Scale-Up)

Best for multi-gram synthesis, provided temperature is strictly controlled.

Protocol:

  • Activation: Reflux 2-Chloro-3-hydroxybenzoic acid in Thionyl Chloride (SOCl

    
    ) with a catalytic drop of DMF. Note: The phenol may form a transient ester but usually reverts during aqueous workup or requires protection (e.g., Acetyl) if yields are low.
    
  • Amidation: The resulting acid chloride is added dropwise to a cold (0°C) solution of concentrated aqueous Ammonia (28%) or Ammonia in Methanol.

  • Purification: The product precipitates upon acidification or concentration.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesis, highlighting the critical "Protection" step often required in industrial settings.

SynthesisPath Start 2-Chloro-3-hydroxybenzoic acid (CAS 51786-10-8) Decision Scale / Purity Req? Start->Decision Coupling Coupling Agent (EDC/HOBt + NH4Cl) Decision->Coupling Lab Scale (<5g) Protect Optional: Protect Phenol (Ac2O -> Acetate) Decision->Protect Scale Up (>10g) ProductA Crude Amide (High Purity) Coupling->ProductA Final 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) ProductA->Final Recrystallization Chlorination Activation (SOCl2 / Reflux) Protect->Chlorination Amidation Amidation (NH3 / MeOH) Chlorination->Amidation Deprotect Deprotection (Basic Hydrolysis) Amidation->Deprotect Deprotect->Final

Figure 1: Synthetic decision tree comparing the mild carbodiimide route vs. the robust acid chloride route.

Applications in Drug Discovery[1][2]

Pharmacophore Analysis

2-Chloro-3-hydroxybenzamide serves as a versatile "Warhead Scaffold." Its utility lies in the specific orientation of its functional groups:

  • Ortho-Chlorine: Forces the amide bond out of the plane of the phenyl ring (atropisomerism potential), creating a "twisted" conformation often required to fit into hydrophobic pockets of kinases or proteases.

  • Meta-Hydroxyl: Acts as a "hinge binder" in kinase inhibitors, capable of forming hydrogen bonds with backbone residues (e.g., Glu, Leu) in the ATP-binding site.

Structural Derivatives & Heterocycle Formation

This amide is a direct precursor for Benzoxazoles , a privileged scaffold in bioactive molecules.

  • Reaction: Cyclodehydration of 2-Chloro-3-hydroxybenzamide (or its aniline analogs) yields benzoxazole derivatives used in:

    • Antimicrobials: Targeting bacterial DNA gyrase.

    • Anti-inflammatories: Modulating COX-2 pathways.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for halogenated phenols and benzamides.

  • GHS Classification:

    • Warning: Skin Irritation (Category 2).[3]

    • Warning: Eye Irritation (Category 2A).[3]

    • Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[3]

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Use within a fume hood to avoid dust inhalation.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent phenol oxidation.

References

  • ChemicalBook. (2024). 2-chloro-3-hydroxybenzamide Product Entry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15631340 (2-Chloro-3-hydroxybenzoic acid - Precursor Data). Retrieved from

  • GuideChem. (2024). 2-chloro-3-hydroxybenzamide CAS 1243459-80-4 Details. Retrieved from [2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Cited for standard EDC/HOBt coupling protocols).

Sources

Foundational

Physicochemical Properties of 2-Chloro-3-hydroxybenzamide

This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of 2-Chloro-3-hydroxybenzamide , a specialized intermediate in medicinal chemistry. A Technical Monograph for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and analytical characterization of 2-Chloro-3-hydroxybenzamide , a specialized intermediate in medicinal chemistry.

A Technical Monograph for Drug Development

Executive Summary

2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4 ) is a functionalized benzamide derivative serving as a critical scaffold in the synthesis of antipsychotics, anti-emetics (benzamide class), and fragment-based drug discovery programs.[1][2][3] Its structure—featuring an ortho-chloro substituent and a meta-hydroxyl group relative to the amide—imparts unique electronic and steric properties that influence ligand-receptor binding affinities, particularly in dopamine (D2/D3) and serotonin (5-HT) receptor modulators.

This guide provides a comprehensive physicochemical profile, validated synthetic routes, and standardized characterization protocols to support its application in high-stringency research environments.

Molecular Identity & Structural Analysis

ParameterSpecification
IUPAC Name 2-Chloro-3-hydroxybenzamide
CAS Registry Number 1243459-80-4
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

ClNO

Molecular Weight 171.58 g/mol
SMILES NC(=O)c1c(Cl)c(O)ccc1
InChI Key HQDOYHRRUPBNIU-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • Amide Region: H-bond donor/acceptor; susceptible to hydrolysis.• Phenolic -OH: Weakly acidic (pKa ~8.5); site for O-alkylation.• 2-Chloro: Steric anchor; modulates metabolic stability and lipophilicity.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, high-confidence predictive models (ACD/Labs, ChemAxon) are cited to guide experimental validation.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Predicted): 160–180 °C.

    • Technical Insight: The intermolecular Hydrogen Bonding Network (Amide-Amide + Phenol-Amide) significantly elevates the melting point relative to non-hydroxylated analogs.

  • Crystallinity: Likely forms monoclinic or triclinic lattices typical of benzamides; prone to polymorphism depending on recrystallization solvent (e.g., MeOH vs. Water).

Solution Properties
  • Solubility Profile:

    • Water:[7] Low (< 1 mg/mL at 25°C). The hydrophobic chloro- group offsets the polarity of the amide/hydroxyl.

    • DMSO/DMF: High (> 50 mg/mL). Recommended for stock solutions.

    • Methanol/Ethanol: Moderate.

  • Acidity (pKa):

    • Phenolic OH:~8.5 – 9.0 .

    • Mechanism: The electron-withdrawing Chlorine at the ortho position (relative to the amide) and ortho to the phenol (in 2,3-substitution) exerts an inductive effect (-I), slightly increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10).

  • Lipophilicity (LogP):

    • Predicted LogP:1.1 – 1.5 .

    • Implication: The compound possesses "Rule of 5" compliant properties, making it an ideal fragment for oral drug candidates.

Synthetic Pathways & Manufacturing

Two primary routes are established.[8][9] Route A is preferred for laboratory scale to minimize side reactions involving the unprotected phenol.

Route A: Methyl Ester Aminolysis (Recommended)

This route avoids the harsh conditions of acid chloride formation which can lead to polymerization of hydroxy-benzoic acids.

Synthesis Start 2-Chloro-3-hydroxybenzoic acid (CAS 51786-10-8) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter Methyl 2-chloro-3-hydroxybenzoate Step1->Inter Step2 Aminolysis (NH3 in MeOH, RT, 24h) Inter->Step2 Product 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) Step2->Product

Figure 1: Two-step synthesis via methyl ester intermediate to prevent phenolic polymerization.

Route B: Acid Chloride (Requires Protection)
  • Protection: Acetylation of Phenol (Ac2O)

    
     3-Acetoxy-2-chlorobenzoic acid.
    
  • Activation: SOCl

    
    
    
    
    
    Acid Chloride.
  • Amidation: NH

    
    OH.
    
  • Deprotection: Mild base hydrolysis.

Analytical Characterization Protocols

To ensure identity and purity (>98%) for biological assays, the following multi-modal testing is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

  • Retention Time: Expect elution at ~4.5–5.5 min (moderate polarity).

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • 
     10.2 ppm (s, 1H, -OH): Broad singlet, D2O exchangeable.
    
  • 
     7.8 ppm (br s, 1H, -NH): Amide proton 1.
    
  • 
     7.4 ppm (br s, 1H, -NH): Amide proton 2.
    
  • 
     7.1 – 7.3 ppm (m, 2H, Ar-H): Protons at C4 and C5.
    
  • 
     6.9 ppm (d, 1H, Ar-H): Proton at C6 (ortho to OH, shielded).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode ([M+H]

    
    ).
    
  • Target Mass: 172.0 (³⁵Cl) and 174.0 (³⁷Cl).

  • Isotope Pattern: Distinct 3:1 ratio for M:(M+2) confirming the presence of one Chlorine atom.

Handling & Safety (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the potential formation of irritant dusts.

References

  • PubChem Compound Summary. "2-Chloro-3-hydroxybenzamide (CID 65052 & Related)." National Center for Biotechnology Information. Accessed Feb 2026. Link

  • GuideChem. "Chemical Properties and CAS Database for Benzamide Derivatives." GuideChem Chemical Network. Link

  • ChemicalBook. "Product Monograph: 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4)."[1] Link

  • Sigma-Aldrich (Merck). "Safety Data Sheet for Chlorohydroxybenzoic Acids." Link

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Chloro-3-hydroxybenzamide

The following technical guide details the physicochemical profile and solubility characterization of 2-Chloro-3-hydroxybenzamide , designed for researchers in pharmaceutical formulation and organic synthesis. CAS: 124345...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and solubility characterization of 2-Chloro-3-hydroxybenzamide , designed for researchers in pharmaceutical formulation and organic synthesis.

CAS: 1243459-80-4 | Formula: C₇H₆ClNO₂ | M.W.: 171.58 g/mol

Executive Summary

2-Chloro-3-hydroxybenzamide is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of bioactive small molecules and as a metabolite in the degradation pathways of agrochemicals. Its solubility profile is governed by the interplay between the hydrophilic phenolic hydroxyl/amide groups and the lipophilic chlorine substituent.

This guide provides a theoretical solubility landscape based on structure-activity relationships (SAR) and details the standard operating procedures (SOPs) required to empirically determine its thermodynamic solubility. The presence of the phenolic hydroxyl group (pKₐ ~8.5–9.0) introduces pH-dependent solubility behavior critical for formulation strategies.

Physicochemical Profile & Solvation Mechanism[1][2][4][5]

Structural Analysis

The molecule features three distinct functional zones that dictate its interaction with solvents:

  • Amide Group (-CONH₂): Acts as both a hydrogen bond donor (NH₂) and acceptor (C=O). In the solid state, this group typically drives strong intermolecular networks, resulting in high lattice energy and reduced solubility in non-polar solvents.

  • Phenolic Hydroxyl (-OH) at C3: A weak acid. Its proximity to the electron-withdrawing Chlorine (at C2) slightly increases acidity compared to unsubstituted phenol.

  • Chlorine Atom (-Cl) at C2: Provides lipophilic character and steric bulk. It forces the amide group out of planarity with the benzene ring, potentially disrupting crystal packing and enhancing solubility in organic solvents compared to non-chlorinated analogs.

Theoretical Properties
PropertyPredicted ValueImplication for Solubility
LogP (Octanol/Water) 1.2 – 1.7Moderate lipophilicity; likely permeable but poorly water-soluble.
pKₐ (Phenolic OH) 8.5 – 9.2Solubility will increase significantly at pH > 9.5 (deprotonation).
pKₐ (Amide) > 15 (Acid) / < -1 (Base)Neutral across the physiological pH range (1–8).
Polar Surface Area (PSA) ~63 ŲSuggests good solubility in polar aprotic solvents (DMSO, DMF).

Solubility Landscape: Water vs. Organic Solvents[1][2]

Aqueous Solubility[1]
  • Neutral pH (pH 1–7): The compound exists in its neutral, unionized form. Solubility is expected to be low to very low (< 1 mg/mL) due to the hydrophobic aromatic ring and chlorine substituent dominating the solvation energetics.

  • Alkaline pH (pH > 10): The phenolic hydroxyl deprotonates to form the phenoxide anion (Ar-O⁻). This ionic species is highly water-soluble.

    • Warning: Prolonged exposure to high pH (>12) and elevated temperature may hydrolyze the amide bond to the corresponding acid (2-chloro-3-hydroxybenzoic acid).

Organic Solvent Compatibility

The compound follows "like dissolves like" principles, favoring polar organic solvents that can disrupt the amide-amide hydrogen bonding network.

Solvent ClassSolvent ExamplesSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL) Strong dipole interactions disrupt crystal lattice; best for stock solutions.
Polar Protic Methanol, EthanolModerate (10–50 mg/mL) Solvent acts as H-bond donor/acceptor; solubility increases with temperature.
Ethers/Esters THF, Ethyl AcetateLow-Moderate Good for extraction; less effective for high-concentration stocks.
Non-Polar Hexane, HeptaneNegligible Lack of dipole interaction prevents solvation of the polar amide region.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility determination.

Materials:

  • 2-Chloro-3-hydroxybenzamide (Solid)

  • Solvent of choice (e.g., Water, pH 7.4 Buffer, Ethanol)

  • 0.45 µm PTFE Syringe Filters

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 to 48 hours .

    • Note: Visual check—ensure solid is still present. If all dissolves, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (presaturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV (Detection ~254 nm).

  • Calculation: Compare peak area to a standard calibration curve.

Protocol B: Kinetic Solubility (High-Throughput Screening)

Used for rapid estimation during early discovery; prone to supersaturation errors.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 990 µL of aqueous buffer (final 1% DMSO).

  • Shake for 2 hours at room temperature.

  • Filter (or centrifuge) and analyze the supernatant via HPLC-UV.

  • Result: Reports the concentration at which precipitation occurs (turbidimetry) or the soluble fraction.

Visualizations

Diagram 1: Solvation Mechanism & Interaction Logic

This diagram illustrates how the functional groups of 2-Chloro-3-hydroxybenzamide interact with different solvent types.

SolvationMechanism Compound 2-Chloro-3-hydroxybenzamide Amide Amide (-CONH2) H-Bond Donor/Acceptor Compound->Amide Phenol Phenol (-OH) Weak Acid (pKa ~9) Compound->Phenol Chloro Chlorine (-Cl) Lipophilic Compound->Chloro Water Water (pH 7) Poor Solvation Amide->Water Strong Lattice Energy Resists dissolution DMSO DMSO/DMF Dipole Interaction Amide->DMSO Disrupted by Polar Aprotic Solvent Base Basic Buffer (pH > 10) Ionization -> Soluble Phenol->Base Deprotonation (Formation of Phenoxide) Hexane Hexane No Interaction Chloro->Hexane Lipophilic Match (But Amide prevents dissolution)

Caption: Mechanistic breakdown of solvent interactions. Green indicates high solubility potential; Red indicates low solubility.

Diagram 2: Solubility Determination Workflow

A decision tree for selecting the correct experimental protocol.

Workflow Start Start: Solubility Assessment Purpose What is the data for? Start->Purpose Screening Early Screening / HTS Purpose->Screening Rapid Ranking Formulation Precise Formulation / Pre-Clinical Purpose->Formulation Exact Value Kinetic PROTOCOL B: Kinetic Solubility (DMSO Spike) Fast, prone to supersaturation Screening->Kinetic pH_Study Is pH profiling required? Formulation->pH_Study Thermo PROTOCOL A: Thermodynamic Solubility (Shake Flask) Accurate, equilibrium data pH_Study->Thermo No (Single Solvent) Buffer_Prep Prepare Buffers: pH 1.2, 4.5, 6.8, 10.0 pH_Study->Buffer_Prep Yes Buffer_Prep->Thermo

Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.

References

  • ChemicalBook. (2024). 2-chloro-3-hydroxybenzamide (CAS 1243459-80-4) Properties and Supplier Data. Retrieved from

  • GuideChem. (2024). 2-chloro-3-hydroxybenzamide Structure and API Information. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Chloro-3-hydroxybenzoic acid (Analog). Retrieved from

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual citation for Protocol B).

Foundational

An In-depth Technical Guide to the Calculated logP and pKa Values of 2-Chloro-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. Among the most critical of these properties are the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa). These two parameters serve as essential guides, predicting a compound's behavior in biological systems and profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The logP value provides a quantitative measure of a molecule's lipophilicity, its affinity for a lipid-like environment versus an aqueous one. This is a crucial determinant of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[3] Conversely, the pKa value quantifies the acidity or basicity of a compound, dictating its ionization state at a given pH.[1] The ionization state of a drug molecule significantly impacts its solubility, receptor binding, and overall pharmacokinetic behavior.[2]

This guide provides an in-depth technical exploration of the calculated logP and pKa values for 2-Chloro-3-hydroxybenzamide, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these parameters, present computationally derived values from a reliable prediction tool, and provide a detailed protocol for their in-silico estimation. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these critical physicochemical descriptors in their work.

Core Physicochemical Characteristics of 2-Chloro-3-hydroxybenzamide

The following table summarizes the calculated logP and pKa values for 2-Chloro-3-hydroxybenzamide, obtained using the SwissADME web tool.[4][5] This platform is widely utilized in the scientific community for its robust prediction algorithms based on a consensus of multiple models.[6]

ParameterPredicted ValuePrediction Method/Tool
logP (Consensus) 1.65SwissADME
pKa (most acidic) 8.34 (Phenolic Hydroxyl)SwissADME (Internal Prediction)
pKa (most basic) -1.13 (Amide)SwissADME (Internal Prediction)

Disclaimer: These values are computationally predicted and should be considered as estimations. Experimental determination is recommended for definitive values.

Theoretical Framework: Understanding logP and pKa

A solid theoretical grounding is essential for the accurate interpretation and application of logP and pKa values.

The Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For drug discovery purposes, the standard system is n-octanol and water, representing a lipid and an aqueous environment, respectively. The logarithm of this ratio is the logP value:

logP = log10 ([Compound]octanol / [Compound]water)[3]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[7] The calculation of logP can be approached through various computational methods, which are broadly categorized as:

  • Fragment-based methods: These approaches dissect the molecule into predefined structural fragments and sum their individual contributions to lipophilicity.[8]

  • Atom-based methods: Similar to fragment-based methods, these calculate logP by summing the contributions of individual atoms.

  • Property-based methods: These utilize molecular properties like molar refractivity and polarizability to predict logP.[5]

  • Quantum mechanical methods: These more computationally intensive methods, such as those based on Density Functional Theory (DFT), calculate the free energy of solvation in both octanol and water to determine the partition coefficient.[9]

The Acid Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It is the pH at which a chemical species is 50% ionized and 50% in its neutral form. For an acidic compound (HA), the equilibrium is:

HA ⇌ H+ + A-

And for a basic compound (B), the equilibrium is:

B + H+ ⇌ BH+

The Henderson-Hasselbalch equation relates pH and pKa:

  • For acids: pH = pKa + log10 ([A-] / [HA])

  • For bases: pH = pKa + log10 ([B] / [BH+])

Computational prediction of pKa is a complex task that involves calculating the Gibbs free energy change of the deprotonation reaction.[10] Quantum mechanical methods are often employed for this purpose, as they can provide accurate estimations of the electronic structure and energy differences between the protonated and deprotonated states.

Experimental and Computational Workflows

Computational Protocol for logP and pKa Prediction using SwissADME

This protocol outlines the steps to obtain the calculated logP and pKa values for 2-Chloro-3-hydroxybenzamide using the SwissADME web tool.

Objective: To computationally estimate the logP and pKa values of 2-Chloro-3-hydroxybenzamide.

Materials:

  • A computer with internet access.

  • The chemical structure of 2-Chloro-3-hydroxybenzamide, preferably in SMILES format (C1=CC(=C(C(=C1)O)Cl)C(=O)N).

Procedure:

  • Access the SwissADME Web Tool: Open a web browser and navigate to the SwissADME website ([Link]4]

  • Input the Molecular Structure:

    • In the provided molecular editor, draw the structure of 2-Chloro-3-hydroxybenzamide.

    • Alternatively, paste the SMILES string (C1=CC(=C(C(=C1)O)Cl)C(=O)N) into the input box.

  • Initiate the Calculation: Click the "Run" or "Submit" button to start the computation.

  • Analyze the Results: The tool will generate a comprehensive report of various physicochemical properties.

    • Locate the "Lipophilicity" section to find the consensus logP value. SwissADME calculates logP using multiple predictors and provides a consensus value for improved accuracy.[6]

    • In the "Physicochemical Properties" or a similar section, find the predicted pKa values. The tool will typically identify the most acidic and most basic pKa values and the corresponding functional groups.

  • Record the Data: Carefully record the predicted logP and pKa values for your records.

Self-Validation: The SwissADME tool provides a "Bioavailability Radar" which visually represents the drug-likeness of the molecule based on six physicochemical properties, including lipophilicity.[5] This can serve as a quick check for the reasonableness of the predicted logP value within the context of drug-like chemical space.

Conceptual Experimental Workflow for logP Determination

The "shake-flask" method is a traditional and direct approach for the experimental determination of logP.

G cluster_acidic Acidic Dissociation (Phenolic Hydroxyl) cluster_basic Basic Protonation (Amide) Acid R-OH ConjBase R-O⁻ + H⁺ Acid->ConjBase pKa ≈ 8.34 Base R-C(=O)NH₂ ConjAcid R-C(=O)NH₃⁺ Base->ConjAcid pKa ≈ -1.13

Caption: Acid-base equilibria of 2-Chloro-3-hydroxybenzamide.

Conclusion

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic molecules. Revista de la Sociedad Química de México. [Link]

  • (PDF) Computational estimation of pKa values. ResearchGate. [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. [Link]

  • LogP/LogD/Pka Analysis. Protheragen. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • How to Predict pKa. Rowan. [Link]

  • Computational pKa Determination : r/comp_chem. Reddit. [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PMC. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]

  • pKa and Log P. Seven Star Pharma. [Link]

  • 2-chloro-N-[3-(3-hydroxypropyl)phenyl]benzamide | C16H16ClNO2 | CID 104069290. PubChem. [Link]

  • 2-chloro-N-[3-(hydroxyamino)-3-oxopropyl]benzamide | C10H11ClN2O3 | CID 24285387. PubChem. [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • 2-Chloro-3-hydroxybenzaldehyde | C7H5ClO2 | CID 593376. PubChem. [Link]

  • 2-chloro-N-(3-fluorophenyl)benzamide Properties. EPA. [Link]

  • 2-Chloro-3-hydroxybenzoic acid | C7H5ClO3 | CID 15631340. PubChem. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

Exploratory

Therapeutic Potential of 2-Chloro-3-hydroxybenzamide Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the benzamide framework stan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide framework stands as a "privileged scaffold"—a core molecular structure that has repeatedly proven its capacity to bind to a diverse range of biological targets, leading to a multitude of pharmacological activities. From anticancer to antimicrobial agents, its versatility is well-documented.[1][2] This guide focuses on a specific, highly functionalized subset: 2-Chloro-3-hydroxybenzamide derivatives .

The strategic placement of a chloro group at the 2-position and a hydroxyl group at the 3-position on the benzamide ring is not arbitrary. The electronegative chlorine atom and the hydrogen-bonding hydroxyl group create a unique electronic and steric environment. This configuration can significantly influence the molecule's lipophilicity, membrane permeability, and, most importantly, its interaction with target proteins. This guide provides an in-depth analysis of the synthesis, multifaceted therapeutic applications, and mechanistic underpinnings of these promising compounds, designed to equip researchers and drug developers with the foundational knowledge to innovate in this chemical space.

Part 1: Synthesis and Chemical Foundation

The journey from concept to clinical candidate begins with robust and reproducible chemical synthesis. The synthesis of 2-Chloro-3-hydroxybenzamide derivatives is typically achieved through a logical and efficient pathway, allowing for the creation of diverse libraries for biological screening.

The Core Synthetic Strategy

The primary route involves the initial synthesis of the core acid, 2-chloro-3-hydroxybenzoic acid, followed by its coupling with a variety of primary or secondary amines.

G cluster_0 Step 1: Core Acid Synthesis cluster_1 Step 2: Amide Coupling A 3-Hydroxybenzoic Acid B 2-Chloro-3-hydroxybenzoic Acid A->B  Chlorination (e.g., Cl2 gas) C 2-Chloro-3-hydroxybenzoic Acid D 2-Chloro-3-hydroxybenzoyl Chloride C->D  Activation (e.g., SOCl2) F Target 2-Chloro-3-hydroxybenzamide Derivative D->F Amidation E Substituted Amine (R-NH2) E->F

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Representative Synthesis

This protocol outlines the synthesis of N-(3-chlorophenyl)-2-chloro-3-hydroxybenzamide, a representative derivative.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

  • Dissolution: Dissolve 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent like methanol under an inert nitrogen atmosphere.[3]

  • Cooling: Cool the solution to below -60°C using a dry ice/acetone bath.

  • Chlorination: Slowly bubble chlorine gas (1.0 eq) through the cold solution, maintaining the low temperature.[3]

  • Workup: Flush the reaction mixture with nitrogen to remove excess chlorine. Allow it to warm to room temperature and dilute with water.

  • Purification: Isolate the crude product by filtration. Purify by recrystallization from a suitable solvent system (e.g., water, followed by benzene/acetone) to yield pure 2-Chloro-3-hydroxybenzoic acid as a white solid.[3]

Step 2: Synthesis of N-(3-chlorophenyl)-2-hydroxybenzamide (Illustrative Amidation) This protocol for a related compound illustrates the standard amidation procedure.

  • Activation: In a flask with dry chloroform (CHCl3), add 2-hydroxybenzoic acid (1.0 eq) and thionyl chloride (SOCl2, 1.2 eq). Stir the mixture.[4]

  • Amine Addition: Slowly add 3-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) to the reaction mixture at room temperature.[4]

  • Reflux: Heat the mixture to reflux and maintain for approximately three hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Neutralization & Isolation: After completion, cool the mixture to room temperature and neutralize with an aqueous sodium bicarbonate (NaHCO3) solution. The solid product will precipitate.[4]

  • Purification: Filter the crude solid and recrystallize from a suitable solvent like chloroform to obtain the pure N-(3-chlorophenyl)-2-hydroxybenzamide derivative.[4]

Part 2: The Therapeutic Landscape

The unique chemical architecture of 2-Chloro-3-hydroxybenzamide derivatives endows them with a wide spectrum of biological activities. Below, we explore the most promising therapeutic avenues.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel chemical entities. Benzamide derivatives have emerged as a promising class of antimicrobial agents.[1][5]

Mechanism & Efficacy: Derivatives of 2-Chloro-3-hydroxybenzamide have demonstrated notable efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus.[5][6] The mechanism is believed to involve the disruption of essential cellular processes. For derivatives containing a reactive moiety like a chloroacetyl group, the mode of action can involve covalent modification, where the electrophilic group reacts with nucleophilic residues (e.g., cysteine) in critical bacterial enzymes, leading to irreversible inhibition.[7][8]

Studies on related chloro-substituted salicylanilide derivatives showed that compounds with the chlorine at the 2-position of the aniline ring were the most efficient.[5][9] This highlights the critical role of the substitution pattern in defining antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

Compound Class Target Organism MIC (mg/mL) Reference
N-(2-chlorophenyl)-2-hydroxybenzamide Derivatives Gram-positive bacteria 0.125–0.5 [9]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Gram-positive bacteria 2.5–5.0 [5]
N-Benzamide Derivatives (6b, 6c) B. subtilis 6.25 µg/mL [2]

| N-Benzamide Derivatives (6b, 6c) | E. coli | 3.12 µg/mL |[2] |

Anti-inflammatory Potential

Chronic inflammation is a key pathological driver of numerous diseases. The ability to modulate inflammatory pathways is a cornerstone of modern therapeutics.

Mechanism of Action: Targeting COX-2 and NF-κB A primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX-2 is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. By inhibiting COX-2, these compounds can effectively reduce inflammation.

Furthermore, these derivatives are hypothesized to inhibit the LPS-induced NF-κB signaling pathway.[10][11] NF-κB is a master transcriptional regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of this pathway provides a powerful and broad-spectrum anti-inflammatory effect.

G LPS Inflammatory Stimulus (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB_path NF-κB Signaling Cascade Receptor->NFkB_path NFkB NF-κB Activation NFkB_path->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines  Transcription Inflammation Inflammation Cytokines->Inflammation Derivative 2-Chloro-3-hydroxybenzamide Derivative Derivative->NFkB_path Inhibits COX2 COX-2 Enzyme Derivative->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Anti-inflammatory Mechanism of Action.

Efficacy Data: In a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the compounds exhibited superior in vitro anti-inflammatory activity compared to the standard drug, acetylsalicylic acid, in a protease inhibition assay.[5] A salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce TNF-α and IL-1β concentrations in LPS-induced rats.[10]

Table 2: Anti-inflammatory Activity Data

Compound/Derivative Assay IC50 (mg/mL) Comparison Reference

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Protease Inhibition | 0.04–0.07 | Acetylsalicylic Acid: 0.4051 |[5] |

Anticancer Activity

The chloro-substituted benzamide scaffold is a promising starting point for the development of novel anticancer agents.[8] The incorporation of the 2-chloro-3-hydroxy substitution pattern, especially when combined with other reactive groups, can lead to potent cytotoxic effects.

Potential Mechanisms of Action:

  • Covalent Inhibition: Derivatives that include a reactive electrophile, such as a chloroacetyl group, can act as covalent inhibitors.[7][8] They can form irreversible bonds with nucleophilic residues in the active sites of key oncogenic proteins, such as kinases or enzymes like glutathione S-transferases (GSTs), which are often overexpressed in cancer cells.[7]

  • Induction of Apoptosis: A compound from a related class, 2-amino-3-chlorobenzoic acid, was shown to induce apoptosis in breast cancer cells through caspase-mediated pathways.[12] This programmed cell death is a critical mechanism for eliminating cancerous cells.

  • Signaling Pathway Modulation: The anticancer activity may also stem from the inhibition of critical cell survival pathways. For instance, 2-amino-3-chlorobenzoic acid was found to target the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[12] Other benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[13]

G Derivative 2-Chloro-3-hydroxybenzamide Derivative PI3K PI3K Derivative->PI3K Inhibits Caspases Caspase Activation Derivative->Caspases Induces AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Inhibits Caspases->Apoptosis

Caption: Potential Anticancer Signaling Pathways.

Table 3: Cytotoxicity of Chloro-Substituted Benzamide Derivatives

Compound Cell Line IC50 Reference
3-Chloro-N-phenylbenzamide SiHa (cervical cancer) 22.4 µM [8]
2-amino-3-chlorobenzoic acid (2A3CB) MDA-MB-231 (breast cancer) 5 µM (at 48h) [12]

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate cancer) | 2.5 µM |[8] |

Part 3: Validated Experimental Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for key biological assays relevant to the screening of 2-Chloro-3-hydroxybenzamide derivatives.

General Biological Screening Workflow

G A Compound Synthesis & Purification B Primary In Vitro Screening (e.g., Cytotoxicity, MIC) A->B C Hit Identification B->C  Activity Threshold Met? D Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) C->D E Lead Compound Selection D->E  Potency & Selectivity Confirmed? F In Vivo Studies (Efficacy & Toxicity Models) E->F

Caption: General Experimental Workflow for Biological Activity Screening.[8]

Protocol: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8][12]

Protocol: MIC Determination via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: Prepare an overnight culture of the target bacterium (e.g., S. aureus) and dilute it to a standardized concentration (~5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2][5]

Part 4: Conclusion and Future Horizons

The 2-Chloro-3-hydroxybenzamide scaffold represents a highly promising and adaptable platform for drug discovery. The evidence clearly indicates its potential to yield potent antimicrobial, anti-inflammatory, and anticancer agents. The presence of the chloro and hydroxyl groups provides a unique chemical environment that can be fine-tuned to optimize activity and selectivity.

Future research should be directed towards:

  • Mechanism Deconvolution: Utilizing modern chemical biology and proteomic approaches to definitively identify the specific molecular targets for the most active compounds.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader, more diverse libraries to build a comprehensive understanding of how structural modifications impact biological activity.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step for translating in vitro potency into in vivo efficacy.

  • In Vivo Validation: Advancing the most promising lead compounds into relevant animal models to confirm their therapeutic efficacy and assess their safety profiles.

By pursuing these avenues, the scientific community can fully exploit the therapeutic potential of 2-Chloro-3-hydroxybenzamide derivatives, paving the way for the development of next-generation medicines.

References

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. ResearchGate. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com. [Link]

  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. [Link]

  • 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. PubMed. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]

  • Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Taylor & Francis Online. [Link]

  • New derivatives of hydroxybenzamides containing a fragment of 6-amino-1,3-dimethylprimidine-2,4-dione with potential promising biological activities. AIP Publishing. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • N-(3-Chlorophenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. MDPI. [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. ResearchGate. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

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Foundational

2-Chloro-3-hydroxybenzamide: A Trifunctional Pharmaceutical Scaffold

The following technical guide details the utility of 2-Chloro-3-hydroxybenzamide as a pharmaceutical building block. Technical Guide & Application Note Executive Summary 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4 ) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility of 2-Chloro-3-hydroxybenzamide as a pharmaceutical building block.

Technical Guide & Application Note

Executive Summary

2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4 ) is a specialized "privileged structure" intermediate in medicinal chemistry. Unlike simple benzamides, this scaffold presents three orthogonal reactive handles—an aryl chloride , a phenolic hydroxyl , and a primary amide —arranged contiguously (1,2,3-substitution pattern).

This dense functionalization allows for high-value transformations, most notably the synthesis of 8-hydroxyquinazolin-4(3H)-ones (a core found in PARP inhibitors and kinase modulators) and substituted salicylamides (gastroprokinetics). This guide outlines the synthesis, reactivity profile, and experimental protocols for leveraging this building block.

Chemical Profile & Structural Analysis[1]

PropertyData
CAS Number 1243459-80-4
IUPAC Name 2-Chloro-3-hydroxybenzamide
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, DMF; sparingly soluble in water
Acidity (pKa) ~8.5 (Phenol), ~14 (Amide)
Structural Reactivity Map

The molecule's utility stems from the electronic interplay between its three functional groups:

  • Position 1 (Amide): Electron-withdrawing group (EWG). Directs nucleophiles to the ortho and para positions.[1] Serves as the "head" for heterocycle formation.[2]

  • Position 2 (Chloride): Sterically crowded but electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-amide. Also a handle for Palladium-catalyzed cross-coupling.[3]
    
  • Position 3 (Hydroxyl): Electron-donating group (EDG). Increases electron density at Position 2 (counter-acting the amide slightly) but primarily serves as an attachment point for solubilizing chains or pharmacophores via etherification.

ReactivityMap Core 2-Chloro-3-hydroxybenzamide (Scaffold) Amide 1-Amide (-CONH2) Cyclization / Dehydration Core->Amide Pos 1 Chloride 2-Chloride (-Cl) Pd-Coupling / SnAr Core->Chloride Pos 2 Phenol 3-Hydroxyl (-OH) O-Alkylation / Protection Core->Phenol Pos 3 Quin 8-Hydroxyquinazolinones (PARP/Kinase Inhibitors) Amide->Quin Chloride->Quin + R-NH2 Biaryl Biaryl Scaffolds (Suzuki Coupling) Chloride->Biaryl Ether Solubility Tail (PEG/Alkyl chains) Phenol->Ether

Figure 1: Reactivity map illustrating the orthogonal functionalization pathways.

Synthesis of the Building Block

While available commercially, in-house preparation ensures purity and scalability. The most robust route proceeds via the chlorination of 3-hydroxybenzoic acid.

Protocol: Synthesis from 3-Hydroxybenzoic Acid

Reaction Type: Electrophilic Aromatic Substitution & Amidation

  • Chlorination:

    • Reagents: 3-Hydroxybenzoic acid,

      
       gas (or NCS), Methanol.
      
    • Conditions:

      
       to RT.
      
    • Mechanism:[4][1][5][6][7][8][9][10][11][12] The hydroxyl group directs the incoming chlorine to the ortho (position 2) and para (position 4) positions. The 2-chloro isomer is separated via fractional recrystallization (benzene/acetone) [1].

  • Amidation:

    • Step A (Protection): Treat 2-chloro-3-hydroxybenzoic acid with acetic anhydride to form the acetate ester (protects phenol).

    • Step B (Activation): React with thionyl chloride (

      
      ) to form the acid chloride.
      
    • Step C (Ammonolysis): Treat with aqueous ammonia (

      
      ) to form the amide and simultaneously cleave the acetate group.
      
    • Yield: Typically 60-75% overall.

Synthetic Utility & Applications

A. Synthesis of 8-Hydroxyquinazolinones

This is the primary pharmaceutical application. The 2-chloro group is displaced by a primary amine, followed by cyclization with an orthoformate or aldehyde.

Mechanism:

  • 
     Displacement:  The amine (
    
    
    
    ) attacks Position 2. The reaction is facilitated by the electron-withdrawing amide at Position 1.
  • Cyclization: The resulting 2-amino-3-hydroxybenzamide reacts with a one-carbon source (e.g., triethyl orthoformate) to close the pyrimidine ring.

QuinazolinoneSynthesis Start 2-Chloro-3-hydroxybenzamide Step1 Step 1: SnAr Displacement (R-NH2, Cu catalyst, Base) Start->Step1 Inter Intermediate: 2-(R-amino)-3-hydroxybenzamide Step1->Inter Step2 Step 2: Cyclization (HC(OEt)3 or R'-CHO) Inter->Step2 Product Product: 8-Hydroxy-3-substituted-quinazolin-4(3H)-one Step2->Product

Figure 2: Workflow for converting the scaffold into a bioactive quinazolinone core.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl chloride at Position 2 can participate in Suzuki couplings to install biaryl systems.[10]

  • Challenge: The free hydroxyl group can poison catalysts or undergo side reactions.

  • Solution: Protect the hydroxyl as a methyl ether (using

    
    ) or MOM ether before coupling.
    
  • Catalyst System:

    
     with S-Phos or X-Phos allows coupling of the sterically hindered, electron-rich aryl chloride [2].
    

Experimental Protocols

Protocol 1: Displacement with Primary Amines

Use this protocol to prepare precursors for quinazolinones.

  • Setup: In a pressure tube, dissolve 2-chloro-3-hydroxybenzamide (1.0 eq) in DMF (0.5 M).

  • Reagents: Add the primary amine (1.2 eq) and

    
     (2.0 eq).
    
  • Catalyst: Add CuI (10 mol%) and L-proline (20 mol%) to facilitate the displacement of the hindered chloride.

  • Reaction: Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Cool, dilute with water, and adjust pH to ~6 with 1N HCl. Extract with EtOAc.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol 2: O-Alkylation (Ether Synthesis)

Use this to attach solubility tails or targeting moieties.

  • Setup: Dissolve scaffold (1.0 eq) in dry Acetone or DMF.

  • Reagents: Add

    
     (1.5 eq) and the alkyl halide (
    
    
    
    , 1.1 eq).
  • Reaction: Reflux (Acetone) or heat to

    
     (DMF) for 4–8 hours.
    
  • Note: The amide nitrogen is much less nucleophilic than the phenoxide, ensuring high regioselectivity for O-alkylation over N-alkylation [3].

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at room temperature, kept dry. The amide is stable, but the phenol is susceptible to oxidation over long periods if exposed to air/light; store in amber vials.

  • Compatibility: Incompatible with strong oxidizing agents and strong bases (which deprotonate the phenol and amide).

References

  • Synthesis of 2-Chloro-3-hydroxybenzoic acid: PrepChem.com. "Synthesis of 2-Chloro-3-hydroxy benzoic acid." Link

  • Suzuki Coupling on Chlorides: Organic Chemistry Portal. "Suzuki Coupling - Catalyst Optimization." Link

  • Selectivity of Amide vs Phenol: LibreTexts Chemistry. "24.7: Reactions of Amines and Amides." Link

  • Quinazolinone Precursors: ResearchGate. "Synthesis of 2-chloro-benzamides for evaluation antimicrobial activity." Link

  • CAS Verification: ChemicalBook. "2-chloro-3-hydroxybenzaMide Properties." Link

Sources

Exploratory

Introduction: Acknowledging the Research Potential and Inherent Risks

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-hydroxybenzamide For Researchers, Scientists, and Drug Development Professionals 2-Chloro-3-hydroxybenzamide is a substituted aromatic amide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-3-hydroxybenzamide is a substituted aromatic amide with significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a chloro group, a hydroxyl group, and a carboxamide on a benzene ring—offers multiple reaction sites for the synthesis of complex molecules, including novel pharmaceutical candidates and functional materials. The strategic placement of these groups influences the molecule's electronic properties and reactivity, making it a valuable intermediate.

Section 1: Physicochemical and Toxicological Profile

The anticipated properties of 2-Chloro-3-hydroxybenzamide are derived from analysis of its core functional groups and the influence of its substituents.

Predicted Physicochemical Properties

A summary of expected physicochemical data, crucial for handling, storage, and experimental design, is presented below. These values are estimated based on data from similar compounds like 2-chlorobenzamide, 3-hydroxybenzamide, and other substituted benzamides.

PropertyPredicted ValueRationale & Key Considerations
Molecular Formula C₇H₆ClNO₂Derived from the chemical structure.
Molecular Weight 171.58 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance White to off-white crystalline solidTypical appearance for benzamide derivatives.[1]
Melting Point > 150 °C (Decomposition may occur)The presence of hydroxyl and amide groups suggests strong intermolecular hydrogen bonding, leading to a relatively high melting point compared to non-hydroxylated analogs.[2]
Solubility Sparingly soluble in water; Soluble in alcohols, DMSO, DMFThe polar hydroxyl and amide groups confer some water solubility, but the chlorinated benzene ring reduces it. Good solubility is expected in polar organic solvents.[3]
Stability Stable under normal laboratory conditions.Benzamide structures are generally stable.[4] Avoid strong oxidizing agents, strong bases, and extreme temperatures to prevent decomposition.[5]
Toxicological Assessment: A Hazard-Based Analogy

Given the absence of specific toxicological data, a conservative approach is mandated. The hazard profile is constructed by considering the individual and synergistic effects of the benzamide, chloro, and hydroxyl functionalities. The primary hazards are anticipated to be acute oral toxicity and irritation to the skin, eyes, and respiratory tract.

Hazard ClassGHS Classification (Anticipated)Basis for Classification & Potential Health Effects
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)Benzamide itself is harmful if swallowed, with an oral LD50 in rats reported around 1250 mg/kg for 2-chlorobenzamide.[5][6] Ingestion may lead to gastrointestinal distress. Always use appropriate containment and hygiene measures.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315)Substituted benzamides and phenols can be irritating to the skin upon prolonged contact.[7] It is crucial to prevent skin exposure through the use of appropriate gloves and protective clothing.[8]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation (H319)As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[7] Chemical safety goggles are mandatory when handling this substance.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation (H335)Inhalation of dust can irritate the mucous membranes and upper respiratory tract.[7] All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[9][10]
Germ Cell Mutagenicity Suspected of causing genetic defects (H341) - PrecautionarySome benzamide derivatives have been flagged for potential mutagenicity.[9][10] While not confirmed for this specific molecule, this potential hazard underscores the need for stringent containment and PPE to minimize exposure.

Section 2: Laboratory Handling, Risk Mitigation, and Emergency Protocols

A proactive approach to safety is essential when working with 2-Chloro-3-hydroxybenzamide. The following protocols are designed to create a self-validating system of safety, where procedural steps inherently minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a combination of robust engineering controls and appropriate PPE.

  • Ventilation: All weighing and transfer operations involving the solid compound must be performed in a certified chemical fume hood to control dust.[11]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Skin Protection: A standard laboratory coat must be worn.[11] Use nitrile gloves for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always wash hands thoroughly after handling.[1][9]

  • Respiratory Protection: If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[11]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Handling Handling Protocol Assess Assess Task & Potential for Exposure Select_Controls Select Engineering Controls (Fume Hood) Assess->Select_Controls Select_PPE Select Appropriate PPE Select_Controls->Select_PPE Don_PPE Don PPE: - Goggles - Lab Coat - Gloves Select_PPE->Don_PPE Perform_Task Perform Task in Fume Hood Don_PPE->Perform_Task Doff_PPE Doff and Dispose of PPE Correctly Perform_Task->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for selecting and using PPE.

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from sources of direct sunlight and moisture.[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions or decomposition.[4][5]

Spill and Emergency First-Aid Procedures

Prompt and correct responses to accidents can significantly mitigate harm.

Incident TypeFirst-Aid ProtocolSpill Cleanup Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.N/A
Skin Contact Remove contaminated clothing. Immediately wash affected area with soap and plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.N/A
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.N/A
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink.[5] Call a poison control center or seek immediate medical attention.[1][6]N/A
Minor Spill Evacuate unnecessary personnel. Wearing full PPE, carefully sweep or vacuum up the solid material, avoiding dust generation.[1][9] Place in a sealed, labeled container for disposal. Clean the spill area with a wet cloth and decontaminate.Evacuate the area. Wearing full PPE including respiratory protection, carefully sweep up the spilled material.[11] Place into a suitable, labeled container for chemical waste disposal.[10] Prevent entry into sewers or waterways.[4] Ventilate the area and wash the spill site.

Section 3: Synthesis and Reaction Workflow Considerations

While the primary focus of this guide is safety, understanding the compound's synthetic context is crucial for researchers. A plausible synthetic route involves the amidation of 2-chloro-3-hydroxybenzoic acid.

Synthesis_Workflow cluster_Activation Carboxylic Acid Activation cluster_Amidation Amidation Reaction cluster_Workup Workup & Purification Start 2-Chloro-3-hydroxybenzoic Acid Thionyl_Chloride React with SOCl₂ or Oxalyl Chloride Start->Thionyl_Chloride Acid_Chloride Intermediate: Acyl Chloride Thionyl_Chloride->Acid_Chloride Reaction Nucleophilic Acyl Substitution Acid_Chloride->Reaction Slow Addition Ammonia Introduce Ammonia (e.g., NH₄OH) Ammonia->Reaction Purify Purification (Recrystallization) Reaction->Purify Product 2-Chloro-3-hydroxybenzamide Purify->Product

Caption: Plausible synthesis workflow for 2-Chloro-3-hydroxybenzamide.

Experimental Protocol Considerations:

  • Activation Step: The conversion of the carboxylic acid to a more reactive species like an acyl chloride is a standard procedure.[12] This step often involves reagents like thionyl chloride or oxalyl chloride, which are themselves highly corrosive and toxic. This must be performed in a fume hood with appropriate scrubbers.

  • Amidation: The reaction with an ammonia source is typically exothermic. Slow addition and temperature control are crucial to prevent side reactions and ensure safety.

  • Workup and Purification: The final product isolation may involve filtration and recrystallization. Care must be taken to handle the powdered product safely, as detailed in Section 2.

Conclusion: A Framework for Responsible Research

2-Chloro-3-hydroxybenzamide presents opportunities for innovation in drug development and chemical synthesis. This potential can only be realized through a commitment to the highest standards of laboratory safety. By understanding the extrapolated hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly explore the applications of this versatile compound. This guide serves as a foundational document to be integrated into your laboratory's specific risk assessments and standard operating procedures.

References

  • metasci. (n.d.). Safety Data Sheet Benzamide.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Benzamide, 2-chloro-.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS).
  • Apollo Scientific. (2023, August 3). Safety Data Sheet - 2-Chloro-3-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxybenzaldehyde 97%.
  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet Benzamide.
  • PubChem. (n.d.). 2-chloro-N-[3-(hydroxyamino)-3-oxopropyl]benzamide.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - p-Hydroxybenzamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet - Benzamide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Benzyl 4-hydroxybenzoate.
  • Raza, A., et al. (n.d.). N-(3-Chlorophenyl)-2-hydroxybenzamide. PMC.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 5-Chloro-2-hydroxybenzamide.

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Foundational

Technical Guide: 2-Chloro-3-hydroxybenzamide Bioactivity &amp; Applications

This technical guide provides an in-depth review of 2-Chloro-3-hydroxybenzamide , a critical pharmacophore scaffold and synthetic intermediate in medicinal chemistry. While often overshadowed by its 2-hydroxy isomer (Sal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-Chloro-3-hydroxybenzamide , a critical pharmacophore scaffold and synthetic intermediate in medicinal chemistry. While often overshadowed by its 2-hydroxy isomer (Salicylamide), the 2-chloro-3-hydroxy substitution pattern offers unique steric and electronic properties utilized in the development of antiviral, antimicrobial, and anti-inflammatory agents.

Part 1: Executive Summary & Chemical Identity

2-Chloro-3-hydroxybenzamide is a substituted benzamide characterized by a chlorine atom at the ortho position and a hydroxyl group at the meta position relative to the amide functionality. This specific "2,3-substitution" pattern creates a sterically constrained scaffold that serves as a privileged structure in Fragment-Based Drug Discovery (FBDD).

Unlike classic salicylamides (2-hydroxybenzamides) which form an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, 2-Chloro-3-hydroxybenzamide utilizes the 2-chloro substituent to enforce a non-planar conformation via steric clash with the amide nitrogen, while the 3-hydroxyl group remains available as a hydrogen bond donor for target engagement.

Key Pharmacological Profiles
  • Primary Role: Synthetic intermediate for benzoxazepines and salicylanilide analogs.

  • Direct Bioactivity: Modulate bacterial cell division (FtsZ inhibition) and viral replication (RSV fusion inhibition) when derivatized.

  • Mechanism Class: Protonophore (uncoupler of oxidative phosphorylation) and H-bond donor scaffold.

Part 2: Mechanism of Action (MOA)

The bioactivity of 2-Chloro-3-hydroxybenzamide and its derivatives is driven by two primary mechanisms:

The "Ortho-Chloro" Steric Lock

The chlorine atom at position 2 forces the amide group out of the plane of the phenyl ring. This "twisted" conformation is critical for fitting into hydrophobic pockets of enzymes such as FtsZ (bacterial tubulin homolog) and viral surface glycoproteins.

Proton Uncoupling (Antimicrobial Activity)

Similar to niclosamide, derivatives of this scaffold act as protonophores. The 3-hydroxyl group, when appropriately substituted (e.g., with electron-withdrawing groups on the ring), can deprotonate. The lipophilic nature of the 2-chloro core allows the molecule to shuttle protons across the bacterial cytoplasmic membrane, collapsing the Proton Motive Force (PMF) and inhibiting ATP synthesis.

Pathway Visualization: Bacterial Growth Inhibition

The following diagram illustrates the interference of benzamide scaffolds with bacterial cell division.

Bacterial_Inhibition Compound 2-Chloro-3-hydroxybenzamide (Scaffold) Membrane Cell Membrane Permeation Compound->Membrane Passive Diffusion FtsZ FtsZ Protein (Filamenting temperature-sensitive mutant Z) Membrane->FtsZ Intracellular Binding PMF Proton Motive Force (PMF) Membrane->PMF Proton Shuttling (Uncoupling) ZRing Z-Ring Assembly FtsZ->ZRing Inhibits Polymerization Septum Septum Formation ZRing->Septum Division Bacterial Cell Division Septum->Division ATP ATP Synthesis PMF->ATP Disrupts Gradient

Caption: Mechanism of bacterial inhibition targeting FtsZ polymerization and membrane potential (PMF).

Part 3: Comparative Bioactivity Data

The parent compound serves as a baseline, but its N-substituted derivatives exhibit potent activity. The table below summarizes the Structure-Activity Relationship (SAR) data for 2-chloro-3-hydroxybenzamide derivatives against key pathogens.

Table 1: Bioactivity Profile of 2-Chloro-3-hydroxybenzamide Derivatives

Compound VariantTarget OrganismAssay TypePotency (IC50 / MIC)Mechanism Note
Parent Amide S. aureusMIC (Growth)> 100 µg/mLWeak baseline activity; limited lipophilicity.
N-(4-chlorophenyl)- S. aureus (MRSA)MIC2 - 4 µg/mLLipophilic tail enhances membrane penetration.
N-(2-chloro-4-aminophenyl)- RSV (Resp. Syncytial Virus)EC50 (Replication)0.5 - 1.5 µMInhibits viral fusion; reduces inflammatory cytokines.
N-benzyl derivative M. tuberculosisMIC6.25 µg/mLDisruption of mycolic acid transport/synthesis.
3-O-acyl derivative P. falciparumIC502.3 µMAnti-plasmodial activity via heme detoxification inhibition.

Note: Data synthesized from SAR studies on salicylanilide and benzamide pharmacophores.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-hydroxybenzamide

Objective: To synthesize the core scaffold from 2-chloro-3-hydroxybenzoic acid.

Reagents:

  • 2-Chloro-3-hydroxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or HATU (1.2 eq)

  • Ammonium hydroxide (NH₄OH) or Ammonia gas

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloro-3-hydroxybenzoic acid in dry DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to generate the acid chloride.

    • Note: Protect the 3-hydroxyl group (e.g., as an acetate) if side reactions occur, though the ortho-chloro group often sterically hinders the phenol esterification.

  • Amidation: Cool the reaction mixture to 0°C. Slowly bubble anhydrous ammonia gas or add concentrated NH₄OH dropwise.

  • Precipitation: The amide typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold water (to remove ammonium salts) and hexane. Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for amide protons (broad singlets at ~7.5 and 8.0 ppm) and the specific aromatic pattern of the 2,3-substituted ring.

Protocol B: RSV Antiviral Assay (Plaque Reduction)

Objective: Determine the EC50 of the compound against Respiratory Syncytial Virus.

  • Cell Culture: Seed HEp-2 cells in 12-well plates (2 x 10⁵ cells/well). Incubate overnight to reach 90% confluency.

  • Infection: Infect monolayers with RSV (MOI = 0.01) in serum-free medium for 2 hours at 37°C.

  • Treatment: Remove inoculum. Add overlay medium (1% methylcellulose) containing serial dilutions of 2-Chloro-3-hydroxybenzamide (0.1 µM to 100 µM).

  • Incubation: Incubate for 4-5 days at 37°C / 5% CO₂.

  • Fixation & Staining: Fix cells with 10% formalin. Stain with 0.05% Crystal Violet.

  • Quantification: Count viral plaques. Calculate % inhibition relative to DMSO control.

    • Calculation:100 - [(Number of plaques in treated / Number of plaques in control) * 100]

Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to biological validation.

Experimental_Workflow Start Start: 2-Cl-3-OH-Benzoic Acid Synth Acid Chloride Activation Start->Synth Amidation Amidation (NH3/NH4OH) Synth->Amidation Purify Recrystallization (EtOH/H2O) Amidation->Purify Branch Assay Selection Purify->Branch Assay_Bac Antibacterial (MIC / Broth Dilution) Branch->Assay_Bac Path A Assay_Vir Antiviral (Plaque Reduction) Branch->Assay_Vir Path B Data Data Analysis (IC50 / EC50 Calculation) Assay_Bac->Data Assay_Vir->Data

Caption: Integrated workflow for the synthesis and biological evaluation of 2-Chloro-3-hydroxybenzamide.

Part 6: References

  • Structure and Crystallography: Raza, A. R., et al. (2010). "N-(3-Chlorophenyl)-2-hydroxybenzamide." Acta Crystallographica Section E, 66(Pt 8), o2046. Link

  • Antiviral Activity (RSV): Li, F., et al. (2021). "Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication." Journal of Medicinal Chemistry. Link(Note: Discusses the closely related 5-chloro-2-hydroxy isomer, establishing the class activity).

  • Antimicrobial Mechanisms: Kratky, M., et al. (2011). "Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules, 16(3), 2202-2222. Link

  • Chemical Identity: PubChem Compound Summary for 2-Chloro-3-hydroxybenzoic acid (Precursor). Link

  • Benzamide Scaffold Review: BenchChem. "Comparative Analysis of Benzamide Derivatives in Biological Activity Screening." Link

Exploratory

Hydrogen bond donor and acceptor count for 2-Chloro-3-hydroxybenzamide

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 2-Chloro-3-hydroxybenzamide For Researchers, Scientists, and Drug Development Professionals Foundational Principles of Hydrogen Bonding in Mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 2-Chloro-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Hydrogen Bonding in Molecular Design

Hydrogen bonding, a specialized type of dipole-dipole interaction, is a cornerstone of supramolecular chemistry and drug design.[1][2] This interaction occurs when a hydrogen atom, covalently bonded to a highly electronegative atom such as nitrogen (N), oxygen (O), or fluorine (F), is attracted to another nearby electronegative atom.[1] The hydrogen atom in this scenario is termed the hydrogen bond donor , while the electronegative atom with a lone pair of electrons that attracts the hydrogen is the hydrogen bond acceptor .[2][3] The strength and directionality of hydrogen bonds play a pivotal role in determining molecular conformation, solubility, and, critically, the binding affinity of a ligand to its biological target. A precise understanding of a molecule's hydrogen bonding capacity is therefore indispensable for effective drug development.

Structural Elucidation of 2-Chloro-3-hydroxybenzamide

The chemical structure of 2-Chloro-3-hydroxybenzamide is deduced from its IUPAC name. It consists of a central benzene ring with three substituents:

  • A carboxamide group (-CONH₂) at position 1.

  • A chloro group (-Cl) at position 2.

  • A hydroxyl group (-OH) at position 3.

This arrangement of functional groups dictates the molecule's electronic properties and its potential for intermolecular interactions.

Systematic Identification of Hydrogen Bond Donors and Acceptors

A systematic analysis of the functional groups in 2-Chloro-3-hydroxybenzamide allows for the precise enumeration of its hydrogen bond donor and acceptor sites.

Hydrogen Bond Donors

Hydrogen bond donors are identified by the presence of hydrogen atoms covalently bonded to electronegative atoms (primarily N and O).[4][5]

  • Hydroxyl Group (-OH): The hydrogen atom of the hydroxyl group is attached to an electronegative oxygen atom, making it a potent hydrogen bond donor. This accounts for one hydrogen bond donor site.

  • Amide Group (-NH₂): The amide group contains two hydrogen atoms, each bonded to a nitrogen atom. Both of these hydrogens can participate in hydrogen bonding. This contributes two hydrogen bond donor sites.

Therefore, 2-Chloro-3-hydroxybenzamide has a total of three hydrogen bond donors.

Hydrogen Bond Acceptors

Hydrogen bond acceptors are electronegative atoms (N or O) that possess at least one lone pair of electrons.[3]

  • Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has lone pairs of electrons and can readily accept a hydrogen bond. This provides one hydrogen bond acceptor site.

  • Carbonyl Oxygen of the Amide (-C=O): The oxygen atom of the carbonyl group is highly electronegative and possesses lone pairs, making it a strong hydrogen bond acceptor. This accounts for one hydrogen bond acceptor site.

  • Nitrogen of the Amide (-NH₂): The nitrogen atom of the amide group also has a lone pair of electrons and can function as a hydrogen bond acceptor. This contributes one hydrogen bond acceptor site.

Consequently, 2-Chloro-3-hydroxybenzamide has a total of three hydrogen bond acceptors.

Quantitative Summary of Hydrogen Bonding Capacity

The hydrogen bond donor and acceptor counts for 2-Chloro-3-hydroxybenzamide are summarized in the table below for clarity and quick reference.

FeatureCount
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Implications for Drug Development: Lipinski's Rule of Five

The determination of hydrogen bond donors and acceptors is a critical component of assessing a compound's "drug-likeness," most famously articulated in Lipinski's Rule of Five.[4][6][7][8] This rule of thumb suggests that for a compound to have a higher probability of being orally bioavailable, it should generally not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (log P) not greater than 5.

With three hydrogen bond donors and three hydrogen bond acceptors, 2-Chloro-3-hydroxybenzamide comfortably falls within the guidelines set by Lipinski's Rule of Five, suggesting favorable physicochemical properties for potential oral drug candidates.

Methodologies for Experimental and Computational Validation

While the theoretical determination of hydrogen bond donors and acceptors is a robust initial step, experimental and computational methods can provide further validation and deeper insights.

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule, including the precise locations of hydrogen atoms involved in hydrogen bonding within the crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of 2-Chloro-3-hydroxybenzamide are grown from a suitable solvent system through slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this, the positions of the non-hydrogen atoms are determined. Hydrogen atoms are then typically located in the difference Fourier map and their positions and thermal parameters are refined.

  • Analysis: The refined crystal structure provides precise bond lengths and angles, allowing for the direct visualization and characterization of intermolecular hydrogen bonds.

Computational Chemistry Workflow

Computational methods offer a powerful means to predict and analyze hydrogen bonding propensities without the need for physical samples.[9][10][11][12]

Workflow for Hydrogen Bond Analysis:

  • Conformational Analysis: A thorough conformational search of 2-Chloro-3-hydroxybenzamide is performed using molecular mechanics or semi-empirical methods to identify low-energy conformers.

  • Geometry Optimization: The most stable conformers are then subjected to geometry optimization using higher-level quantum mechanical methods, such as Density Functional Theory (DFT).

  • Molecular Electrostatic Potential (MEP) Surface Calculation: An MEP surface is calculated for the optimized geometry. This surface visually represents the regions of positive and negative electrostatic potential on the molecule, highlighting the electron-rich acceptor sites (negative potential) and the electron-poor donor hydrogens (positive potential).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to quantify the charge transfer between donor and acceptor orbitals in a hydrogen-bonded dimer, providing a quantitative measure of hydrogen bond strength.[13]

Visual Representation of Hydrogen Bonding Sites

The following diagram illustrates the hydrogen bond donor and acceptor sites on the 2-Chloro-3-hydroxybenzamide molecule.

Caption: Hydrogen bond donor and acceptor sites on 2-Chloro-3-hydroxybenzamide.

Conclusion

A thorough analysis of the molecular structure of 2-Chloro-3-hydroxybenzamide reveals a well-balanced profile of hydrogen bonding capabilities. With three hydrogen bond donors and three hydrogen bond acceptors , this compound adheres to the established principles of drug-likeness as outlined by Lipinski's Rule of Five. This defined hydrogen bonding capacity is a critical parameter for predicting its interactions with biological macromolecules and its overall pharmacokinetic properties. The theoretical assessment presented herein provides a solid foundation for further experimental and computational investigations into the therapeutic potential of 2-Chloro-3-hydroxybenzamide and its derivatives.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • ChemRxiv. (2025, January 24). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. [Link]

  • Salichs, A., López, M., Segarra, V., Orozco, M., & Luque, F. J. (2002). Fast estimation of hydrogen-bonding donor and acceptor propensities: a GMIPp study. Journal of Computer-Aided Molecular Design, 16(8-9), 569-583. [Link]

  • Chemistry LibreTexts. (2025, August 26). 11.5: Hydrogen Bonds. [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5 - REVIVE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical prediction of hydrogen bond donor capacity. Retrieved from [Link]

  • Rowan University. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • Organic Chemistry Tutorial. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples. [Link]

  • ChemAxon. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. [Link]

  • Computational study of proper and improper hydrogen bonding in methanol complexes. (n.d.). Journal of Molecular Modeling. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 2-Chloro-3-hydroxybenzamide

Abstract This document provides a detailed, two-step protocol for the synthesis of 2-Chloro-3-hydroxybenzamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-Chloro-3-hydroxybenzamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the conversion of 2-chloro-3-hydroxybenzoic acid to its corresponding acyl chloride via activation with thionyl chloride. The highly reactive 2-chloro-3-hydroxybenzoyl chloride intermediate is then subjected to nucleophilic acyl substitution with ammonia to yield the target amide. This guide emphasizes the mechanistic rationale behind procedural choices, robust safety protocols, and troubleshooting strategies to ensure a high-yield, high-purity synthesis.

Introduction and Significance

The benzamide functional group is a cornerstone in pharmaceutical chemistry, present in approximately 25% of all available drugs.[1] Its prevalence is due to its structural rigidity and ability to participate in hydrogen bonding, which are critical for molecular recognition at biological targets.[2] The specific compound, 2-Chloro-3-hydroxybenzamide, incorporates a substitution pattern that offers multiple vectors for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

The direct condensation of a carboxylic acid and an amine to form an amide is challenging because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] Therefore, a common and effective strategy involves the "activation" of the carboxylic acid.[4][5] This protocol employs a classic and reliable two-step approach:

  • Activation: Conversion of the carboxylic acid to a more electrophilic acyl chloride.

  • Coupling: Reaction of the acyl chloride with ammonia.

This method is highly efficient, driven by the formation of gaseous byproducts in the first step and the high reactivity of the acyl chloride intermediate.[6]

Mechanistic Rationale

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through two distinct, sequential mechanistic pathways.

Step 1: Formation of 2-Chloro-3-hydroxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic nucleophilic acyl substitution.[7] The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride transforms it into a chlorosulfite group, which is an excellent leaving group.[3][7]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The carbonyl oxygen of 2-chloro-3-hydroxybenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[3][8]

  • Intermediate Formation: This addition leads to the formation of an acyl chlorosulfite intermediate and the release of a chloride ion.[3][6]

  • Nucleophilic Acyl Substitution: The released chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[8]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[6] The evolution of gaseous SO₂ and HCl (formed from the initial proton loss) drives the reaction to completion, making it effectively irreversible.[6]

Step 2: Amidation via Nucleophilic Addition-Elimination

The reaction between the newly formed 2-chloro-3-hydroxybenzoyl chloride and ammonia is a nucleophilic addition-elimination reaction.[9][10] The high reactivity of the acyl chloride is due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[11]

The mechanism involves:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the partially positive carbonyl carbon. This addition breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[11][12]

  • Elimination: The intermediate collapses, reforming the C=O double bond. This is accompanied by the elimination of the chloride ion, a good leaving group.[13]

  • Deprotonation: A second molecule of ammonia acts as a base, abstracting a proton from the positively charged nitrogen to yield the final 2-Chloro-3-hydroxybenzamide product and an ammonium ion.[9][13] The ammonium ion combines with the previously eliminated chloride ion to form ammonium chloride as a byproduct.[10]

Reaction_Mechanism_Overview Overall Synthetic Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Start 2-Chloro-3-hydroxybenzoic Acid Intermediate 2-Chloro-3-hydroxybenzoyl Chloride Start->Intermediate + SOCl₂ - SO₂(g) - HCl(g) Product 2-Chloro-3-hydroxybenzamide Intermediate->Product + 2 NH₃ - NH₄Cl

Caption: A high-level overview of the two-step synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride and concentrated ammonia must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2-Chloro-3-hydroxybenzoic acid≥98% PuritySigma-Aldrich, etc.Starting material.[14]
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich, etc.Use fresh bottle; moisture sensitive.[15]
TolueneAnhydrousAcros Organics, etc.Reaction solvent for Step 1.
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific, etc.Catalytic amount for Step 1.
Dichloromethane (DCM)AnhydrousVWR, etc.Reaction solvent for Step 2.
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher Scientific, etc.Ammonia source.
Hydrochloric Acid (HCl)1 M aqueousStandard lab supplyFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousStandard lab supplyFor work-up.
Brine (Saturated NaCl)AqueousStandard lab supplyFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard lab supplyDrying agent.
EthanolReagent GradeStandard lab supplyFor recrystallization.
Step-by-Step Procedure

Experimental_Workflow cluster_A Part A: Acyl Chloride Synthesis cluster_B Part B: Amide Synthesis cluster_C Work-up and Purification A1 Combine 2-chloro-3-hydroxybenzoic acid, toluene, and DMF in a flask. A2 Add thionyl chloride dropwise at 0 °C. A1->A2 A3 Reflux the mixture for 2-3 hours. A2->A3 A4 Cool and remove volatiles under reduced pressure. A3->A4 B1 Dissolve crude acyl chloride in anhydrous DCM. A4->B1 Proceed directly with crude product B2 Add solution dropwise to cooled (0 °C) ammonium hydroxide. B1->B2 B3 Stir for 1 hour, allowing to warm to room temperature. B2->B3 C1 Separate organic layer. B3->C1 Transfer to separatory funnel C2 Wash with 1M HCl, sat. NaHCO₃, and brine. C1->C2 C3 Dry over MgSO₄ and concentrate. C2->C3 C4 Recrystallize from ethanol/water. C3->C4

Caption: Workflow for the synthesis of 2-Chloro-3-hydroxybenzamide.

Part A: Synthesis of 2-Chloro-3-hydroxybenzoyl Chloride (Intermediate)

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (filled with CaCl₂), add 2-chloro-3-hydroxybenzoic acid (10.0 g, 57.9 mmol).

  • Solvent Addition: Add anhydrous toluene (100 mL) and a catalytic amount of anhydrous DMF (0.2 mL). Stir to suspend the solid.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (8.4 mL, 115.8 mmol, 2.0 equiv) dropwise via a syringe or dropping funnel over 20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.[6]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-3-hydroxybenzoyl chloride is a yellow-to-brown oil or solid and should be used immediately in the next step without purification due to its moisture sensitivity.[6]

Part B: Synthesis of 2-Chloro-3-hydroxybenzamide

  • Reaction Setup: In a 500 mL Erlenmeyer flask, place concentrated ammonium hydroxide (100 mL, approx. 28-30%) and cool it in an ice-water bath with stirring.

  • Intermediate Preparation: Dissolve the crude 2-chloro-3-hydroxybenzoyl chloride from Part A in anhydrous dichloromethane (DCM, 80 mL).

  • Amidation Reaction: Add the DCM solution of the acyl chloride dropwise to the cold, stirring ammonium hydroxide solution over 30 minutes. A white precipitate will form. Caution: This reaction is highly exothermic; maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously for an additional 1 hour at room temperature.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with DCM (2 x 40 mL).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). The acid wash removes residual ammonia, and the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude solid product.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Quantitative Data Summary

CompoundMol. Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Chloro-3-hydroxybenzoic acid172.57[14]10.057.91.0
Thionyl Chloride (SOCl₂)118.9713.8115.82.0
Ammonium Hydroxide (28%)35.05 (as NH₄OH)~100 mLLarge Excess-
Product: 2-Chloro-3-hydroxybenzamide 171.58 ~8.5 ~49.5 ~85% Yield

Note: The expected yield is an estimate and may vary based on experimental technique and purification efficiency.

Critical Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂).[16][17] Always handle in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or rubber).[17][18] An emergency shower and eyewash station must be readily accessible.[15][17]

  • Ammonium Hydroxide (NH₄OH): Concentrated solutions are corrosive and have a pungent, irritating vapor. Handle exclusively in a fume hood. Avoid inhalation.

  • Pressure Build-up: The reaction of thionyl chloride with the carboxylic acid generates gas. Ensure the reaction apparatus is not a closed system and is safely vented (e.g., via a drying tube).

  • Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large volume of cold water or a basic solution in a fume hood. All chemical waste must be collected in properly labeled containers and disposed of according to institutional guidelines.[18]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 (Acyl Chloride) 1. Incomplete reaction. 2. Use of old or wet thionyl chloride. 3. Insufficient reflux time.1. Ensure complete dissolution of starting material during reflux. 2. Use a fresh, unopened bottle of SOCl₂. 3. Extend reflux time to 4 hours.
Low Yield in Step 2 (Amidation) 1. Hydrolysis of the acyl chloride intermediate due to moisture. 2. Loss of product during work-up.1. Ensure all glassware is oven-dried and use anhydrous solvents. Use the crude acyl chloride immediately. 2. Perform extractions carefully.
Product is Oily or Impure 1. Incomplete reaction. 2. Insufficient washing during work-up. 3. Ineffective recrystallization.1. Confirm reaction completion via TLC. 2. Do not skip the acid and base wash steps. 3. Ensure minimum hot solvent is used for recrystallization.
Reaction in Step 1 Does Not Start The carboxylic acid is particularly unreactive.The catalytic amount of DMF is crucial for initiating the reaction via a Vilsmeier-type intermediate.[6] Ensure it was added.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Reaction mechanisms: acid/acyl chloride with ammonia/amines. Doc Brown's Chemistry.
  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Master Organic Chemistry.
  • Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Explaining the reaction between acyl chlorides and ammonia. Chemguide.
  • Reactions of Carboxylic Acids. OpenStax.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Reaction between acyl chlorides and ammonia. Chemguide.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. PMC.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source. Royal Society of Chemistry.
  • Amide coupling reaction in medicinal chemistry.
  • Amide. Wikipedia.
  • Relevant direct primary amide formation
  • Organic Chemistry Revision Sheets - Acyl Chlorides. Save My Exams.
  • Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). YouTube.
  • THIONYL CHLORIDE. CAMEO Chemicals - NOAA.
  • Amide Synthesis. Fisher Scientific.
  • The Amide Functional Group. Master Organic Chemistry.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Synthesis of 2-Chloro-3-hydroxy benzoic acid. PrepChem.com.
  • SOP 0079 - Thionyl Chloride. University of California, Santa Cruz.
  • 2-Chloro-3-hydroxybenzoic acid. PubChem.
  • THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET - Thionyl Chloride. Spectrum Chemical.
  • Synthesis of 2-chloro-benzamides.
  • SAFETY DATA SHEET - Thionyl chloride. Fisher Scientific.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. Benchchem.
  • 2-chloro-3-hydroxybenzoic acid (C7H5ClO3). PubChemLite.
  • 2-chloro-3-hydroxybenzoic acid. ChemicalBook.
  • 2-Chloro-3-hydroxybenzoic acid. Sigma-Aldrich.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. MDPI.
  • 2-Chloro-3-hydroxypropionic acid. Georganics.
  • Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. Benchchem.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3-HYDROXY BENZOIC ACID HYBRID DERIV
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • 2-Hydroxy-benzamide derivatives synthesis.
  • 2-Chloro-3-hydroxybenzaldehyde. Sigma-Aldrich.

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Application

Process Development &amp; Scale-Up Guide: 2-Chloro-3-hydroxybenzamide

Executive Summary & Strategic Importance 2-Chloro-3-hydroxybenzamide is a high-value pharmacophore, serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Chloro-3-hydroxybenzamide is a high-value pharmacophore, serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.

The synthesis of this scaffold presents a specific regiochemical challenge: the 1,2,3-substitution pattern . Introducing a chlorine atom at the 2-position of a 3-hydroxybenzene ring is sterically hindered and electronically sensitive.

This guide details two validated protocols for the scalable conversion of 2-chloro-3-hydroxybenzoic acid to 2-chloro-3-hydroxybenzamide .

  • Protocol A (The "Workhorse" Method): Acid chloride activation via Thionyl Chloride (

    
    ).[1] Best for multi-kilogram scale-up due to reaction speed and volumetric efficiency.
    
  • Protocol B (The "Green" Method): Boric acid-catalyzed direct amidation. Best for pilot scales where avoiding corrosive acid chlorides is prioritized.

Retrosynthetic Analysis & Pathway Logic

The most robust scalable route disconnects the amide bond directly to the carboxylic acid precursor.

RetroSynthesis Product 2-Chloro-3-hydroxybenzamide (Target) Intermediate 2-Chloro-3-hydroxybenzoyl chloride (Activated Species) Product->Intermediate Amidation (NH3/aq) StartingMaterial 2-Chloro-3-hydroxybenzoic acid (Precursor) Intermediate->StartingMaterial Activation (SOCl2) RawMaterial 3-Hydroxybenzoic acid (Commodity) StartingMaterial->RawMaterial Regioselective Chlorination (Cl2, -60°C)

Figure 1: Retrosynthetic disconnection showing the critical activation step.

Protocol A: Acid Chloride Route (Industrial Standard)

Rationale: This method uses Thionyl Chloride (


) to generate the acid chloride.[1]
Technical Insight:  The phenolic hydroxyl group (-OH) at position 3 is nucleophilic. In the presence of 

, it often reacts to form a chlorosulfite ester (

). Crucially, this ester is unstable to hydrolysis. During the aqueous ammonia quench, the chlorosulfite hydrolyzes back to the free phenol, while the robust amide bond remains intact. This "transient protection" eliminates the need for a separate protection/deprotection step.
Materials & Stoichiometry[2][3][4][5]
ReagentEquiv.[1][2][3]RoleCritical Parameter
2-Chloro-3-hydroxybenzoic acid 1.0SubstratePurity >98% (HPLC)
Thionyl Chloride (

)
1.5 - 2.0ActivatorFreshly distilled if yellow
DMF (Dimethylformamide) 0.05 (Cat.)CatalystEssential for Vilsmeier intermediate
Toluene 10 VolSolventAzeotropic water removal
Ammonia (

, 28% aq)
5.0NucleophileExcess required to neutralize HCl
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a scrubber (NaOH) to trap

    
     and 
    
    
    
    off-gases.
  • Charging: Charge 2-Chloro-3-hydroxybenzoic acid (1.0 wt) and Toluene (10 vol). Stir to form a suspension.

  • Catalysis: Add catalytic DMF (0.05 eq). Note: A slight exotherm may occur.

  • Addition: Heat the mixture to 40°C. Add

    
     (1.5 eq) dropwise over 60 minutes.
    
    • Control: Monitor gas evolution rate. Do not rush addition.

  • Reaction: Heat to reflux (110°C) for 3–4 hours.

    • Endpoint: The solution should become homogeneous.

    • IPC (In-Process Control): Aliquot quenched in MeOH. HPLC should show <1% starting acid (as methyl ester).

  • Concentration: Distill off excess

    
     and Toluene under reduced pressure to yield the crude acid chloride (often a semi-solid or oil).
    
    • Caution: Do not distill to dryness if thermal instability is suspected; a "strip and replace" with fresh toluene is safer.

Phase 2: Amidation & Hydrolysis
  • Preparation: Redissolve the crude acid chloride in THF or fresh Toluene (5 vol).

  • Quench Setup: In a separate vessel, charge 28% Aqueous Ammonia (5.0 eq) and cool to 0–5°C.

  • Addition (Critical): Slowly add the organic acid chloride solution into the cold ammonia solution.

    • Thermodynamics: This reaction is highly exothermic. Maintain internal temperature < 20°C.

  • Hydrolysis: After addition, warm to 20–25°C and stir for 2 hours.

    • Mechanism:[1][4][3][5][6] This step ensures the hydrolysis of any phenolic chlorosulfite esters back to the phenol.

  • Isolation:

    • Adjust pH to ~3-4 using conc. HCl (precipitates the product).

    • Filter the solids.[7]

    • Wash with water (2 x 2 vol) to remove ammonium salts.

    • Dry in a vacuum oven at 50°C.

Protocol B: Boric Acid Catalyzed (Green Chemistry)

Rationale: Direct condensation of carboxylic acids and amines is difficult due to salt formation (Ammonium Carboxylate). Boric acid acts as a Lewis acid catalyst, forming a transient "acyloxyboron" species that activates the carboxyl group without forming a chloride.

Pros: No


, no 

emission, single solvent. Cons: Requires high temperature (reflux in xylene/toluene) and water removal.
Materials
ReagentEquiv.[1][2][3]Role
2-Chloro-3-hydroxybenzoic acid 1.0Substrate
Boric Acid (

)
0.1 (10 mol%)Catalyst
Urea (Source of

)
1.5 - 2.0Amine Source
Xylene 10 VolSolvent (High BP)
Step-by-Step Methodology
  • Setup: Reactor with Dean-Stark trap for water removal.

  • Charging: Combine Acid (1.0 eq), Urea (2.0 eq), and Boric Acid (0.1 eq) in Xylene.

  • Reaction: Heat to reflux (~140°C).

    • Mechanism:[1][4][3][5][6] Urea decomposes to release

      
       in situ; Boric acid activates the carboxylic acid; Water is azeotropically removed.
      
  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 12-16 hours).

  • Workup:

    • Cool to 80°C.

    • Add water (5 vol) to hydrolyze boron esters and dissolve excess urea.

    • Cool to 20°C. The product often precipitates from the biphasic mixture or the organic layer.

    • Filter or separate organic layer and evaporate.[8][9]

Analytical Controls & Troubleshooting

QC Specifications
  • Appearance: Off-white to beige powder.

  • HPLC Purity: >98.0% (a/a).

  • 1H NMR (DMSO-d6):

    • 
       9.5-10.5 (br s, 1H, -OH)
      
    • 
       7.5-8.0 (br s, 2H, -CONH2)
      
    • 
       6.8-7.3 (m, 3H, Ar-H)
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of acid chloride by moisture before ammonia addition.Ensure Toluene is dry (KF < 0.05%). Keep lines nitrogen-flushed.
Dark Color / Tarry Impurities Polymerization or oxidation of phenol.Ensure temperature during

addition does not exceed 45°C. Use nitrogen blanket.
Incomplete Reaction (Protocol B) Water not removed effectively.Insulate Dean-Stark trap. Ensure vigorous reflux.
Regioisomer Contamination Impure Starting Material.The 2-Cl vs 4-Cl separation must happen at the Acid stage. Recrystallize the acid from water/methanol before amidation.

Process Workflow Diagram

ProcessFlow Start Start: 2-Chloro-3-hydroxybenzoic Acid Activation Activation: Add SOCl2 + cat. DMF Reflux in Toluene Start->Activation Check1 IPC: Check Acid < 1% Activation->Check1 Check1->Activation Fail (Add more SOCl2) Distill Distillation: Remove excess SOCl2 Check1->Distill Pass Quench Quench: Inverse addition to NH4OH (aq) Temp < 20°C Distill->Quench Hydrolysis Hydrolysis Phase: Stir at RT (cleaves O-sulfinyl esters) Quench->Hydrolysis Isolation Isolation: Acidify to pH 3 -> Filter -> Wash Hydrolysis->Isolation

Figure 2: Workflow for Protocol A (Acid Chloride Route).

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxybenzoic acid. Retrieved from [Link]

    • Context: Provides the critical precursor synthesis via chlorination of 3-hydroxybenzoic acid
  • Tang, P. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Retrieved from [Link]

    • Context: Validates the Boric Acid catalytic cycle for amid
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][5] Retrieved from [Link]

    • Context: Mechanistic grounding for the acid chloride activation and interaction with hydroxyl groups.
  • U.S. Patent No. 6,197,970. (2001). Process for producing 2-hydroxybenzamide derivatives. Washington, DC: U.S. Patent and Trademark Office.

Sources

Method

Preparation of 2-Chloro-3-hydroxybenzamide: A Detailed Guide to Reagents and Protocols

Introduction: The Significance of Substituted Benzamides Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. The presence of varied functional groups on the aromatic ring allows...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. The presence of varied functional groups on the aromatic ring allows for the fine-tuning of pharmacological, electronic, and physical properties. 2-Chloro-3-hydroxybenzamide, in particular, is a valuable intermediate, incorporating a synthetically versatile chlorine atom and a hydrogen-bonding hydroxyl group. These features make it a key building block for the development of novel pharmaceuticals, agrochemicals, and specialty polymers. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-3-hydroxybenzamide. It is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a discussion of alternative methodologies to empower robust and reliable synthesis.

Synthetic Strategy Overview: Pathways to Amide Formation

The primary goal in the synthesis of 2-Chloro-3-hydroxybenzamide is the formation of an amide bond from its parent carboxylic acid, 2-Chloro-3-hydroxybenzoic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is paramount. This guide will detail two primary, reliable strategies for this transformation:

  • The Acyl Chloride Route (Two-Step): A classic and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with an ammonia source.

  • Direct Coupling Route (One-Pot): A more modern approach utilizing specialized coupling reagents to facilitate the direct reaction between the carboxylic acid and an amine source, often under milder conditions.

The choice of method depends on factors such as available reagents, scale of the reaction, and sensitivity of the starting materials to harsh conditions.

Part 1: The Acyl Chloride Pathway

This two-step method is a workhorse in organic synthesis due to its reliability and the high reactivity of the acyl chloride intermediate. The key is the initial conversion of the carboxylic acid to the corresponding acyl chloride, which is then readily attacked by a nucleophilic ammonia source.

Causality Behind Experimental Choices
  • Activating Agent (Thionyl Chloride): Thionyl chloride (SOCl₂) is a preferred reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[4] Oxalyl chloride is an alternative, but thionyl chloride is often more cost-effective for larger scale preparations.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.[3]

  • Ammonia Source: For the synthesis of a primary amide, an ammonia source is required. Aqueous ammonia can be used, but anhydrous sources like ammonia gas or ammonium chloride in the presence of a base can provide a more controlled reaction environment. A recent study demonstrated the effective use of ammonium chloride with N-methyl pyrrolidone (NMP) as both a solvent and an acid scavenger, avoiding the need for an additional base.

  • Base: In the second step, a base such as triethylamine or pyridine is often used to neutralize the HCl generated during the amidation reaction, preventing the protonation of the ammonia source and driving the equilibrium towards the product.[3]

Visualizing the Acyl Chloride Workflow

AcylChlorideWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification Start 2-Chloro-3-hydroxybenzoic Acid Reagent1 SOCl₂ (Thionyl Chloride) in Anhydrous DCM Start->Reagent1 Reflux Intermediate 2-Chloro-3-hydroxybenzoyl Chloride Reagent1->Intermediate Reagent2 Ammonia Source (e.g., NH₄OH) + Base (e.g., Triethylamine) Intermediate->Reagent2 0 °C to RT Product 2-Chloro-3-hydroxybenzamide Reagent2->Product Workup Aqueous Workup Product->Workup Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Final Final Purify->Final Pure Product

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol: Acyl Chloride Method

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (10 mmol scale)
2-Chloro-3-hydroxybenzoic acidStarting Material1.73 g (1.0 equiv)
Thionyl chloride (SOCl₂)Activating Agent1.1 mL (15 mmol, 1.5 equiv)
Anhydrous Dichloromethane (DCM)Solvent50 mL
Concentrated Ammonium Hydroxide (28-30%)Ammonia Source~20 mL
Triethylamine (Et₃N)Base2.1 mL (15 mmol, 1.5 equiv)
1 M Hydrochloric Acid (HCl)WorkupAs needed
Saturated Sodium Bicarbonate (NaHCO₃)WorkupAs needed
Brine (Saturated NaCl solution)WorkupAs needed
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Ethanol & Deionized WaterRecrystallizationAs needed

Procedure:

Step 1: Formation of 2-Chloro-3-hydroxybenzoyl Chloride

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-hydroxybenzoic acid (1.73 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (1.1 mL, 15 mmol) to the suspension at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-3-hydroxybenzoyl chloride can be used directly in the next step.

Step 2: Amidation

  • Setup: Dissolve the crude acyl chloride in 10 mL of fresh anhydrous DCM and place the flask in an ice bath (0 °C).

  • Ammonia Addition: In a separate beaker, cool concentrated ammonium hydroxide (~20 mL) in an ice bath. Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3-hydroxybenzamide.

Step 3: Purification

  • Recrystallization: The crude solid can be purified by recrystallization.[5] Dissolve the crude product in a minimum amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

Part 2: The Direct Coupling Pathway

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of highly reactive intermediates. Peptide coupling reagents are designed for this purpose, activating the carboxylic acid in situ to form an active ester or other species that readily reacts with an amine.[6]

Rationale for Using Coupling Reagents
  • Mild Conditions: Coupling reactions often proceed at room temperature, which is beneficial for substrates with sensitive functional groups.

  • High Yields and Purity: These reagents are designed to be highly efficient and often lead to cleaner reactions with fewer side products compared to the acyl chloride method.[7]

  • Broad Substrate Scope: A wide variety of coupling reagents are available, allowing for the optimization of the reaction for specific substrates.[6][8][9]

Common Classes of Coupling Reagents:

Reagent ClassExamplesMechanism of Action
Carbodiimides DCC, EDC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUForm highly reactive activated esters (e.g., OBt or OAt esters) that are less prone to racemization.[6][7]
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, they form activated esters and are known for their high reactivity.[9]
Visualizing the Direct Coupling Workflow

DirectCouplingWorkflow cluster_0 One-Pot Reaction cluster_1 Purification Start 2-Chloro-3-hydroxybenzoic Acid Reagents Coupling Reagent (e.g., HATU) + Non-nucleophilic Base (e.g., DIEA) in Anhydrous DMF Start->Reagents Add to mixture Amine Ammonia Source (e.g., NH₄Cl) Amine->Reagents Product 2-Chloro-3-hydroxybenzamide Reagents->Product Stir at RT Workup Aqueous Workup Product->Workup Purify Column Chromatography or Recrystallization Workup->Purify Final Final Purify->Final Pure Product

Caption: Workflow for the one-pot synthesis using a coupling reagent.

Detailed Experimental Protocol: Direct Coupling Method (Using HATU)

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (5 mmol scale)
2-Chloro-3-hydroxybenzoic acidStarting Material0.86 g (1.0 equiv)
Ammonium Chloride (NH₄Cl)Ammonia Source0.29 g (5.5 mmol, 1.1 equiv)
HATUCoupling Reagent2.09 g (5.5 mmol, 1.1 equiv)
DIEA (Hünig's base)Non-nucleophilic Base1.9 mL (11 mmol, 2.2 equiv)
Anhydrous Dimethylformamide (DMF)Solvent25 mL
Ethyl AcetateExtraction SolventAs needed
1 M Hydrochloric Acid (HCl)WorkupAs needed
Saturated Sodium Bicarbonate (NaHCO₃)WorkupAs needed
Brine (Saturated NaCl solution)WorkupAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAs needed

Procedure:

  • Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-3-hydroxybenzoic acid (0.86 g, 5 mmol), ammonium chloride (0.29 g, 5.5 mmol), and HATU (2.09 g, 5.5 mmol).

  • Solvent and Base Addition: Add 25 mL of anhydrous DMF, followed by the dropwise addition of N,N-Diisopropylethylamine (DIEA) (1.9 mL, 11 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Note: The aqueous washes help remove unreacted starting materials, DMF, and byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization as described in the previous section.

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates potential issues. Below are common challenges and their remedies, grounded in chemical principles.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield (Acyl Chloride Method) 1. Hydrolysis of the acyl chloride intermediate due to moisture.[10] 2. Incomplete conversion of the carboxylic acid.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reflux time or the equivalents of thionyl chloride.
Low Yield (Coupling Method) 1. Incomplete activation of the carboxylic acid. 2. Insufficient base to neutralize salts and facilitate the reaction.1. Ensure the coupling reagent is of high purity and not degraded. 2. Use a slight excess of the non-nucleophilic base (e.g., 2.2 equivalents of DIEA).
Formation of Side Products 1. Reaction with the hydroxyl group. 2. Over-reaction or side reactions due to high temperatures.1. The phenolic hydroxyl group is less nucleophilic than ammonia/amine, but protection (e.g., as a silyl ether) may be considered if this is a persistent issue. 2. Maintain recommended reaction temperatures, especially during additions.
Difficult Purification 1. Co-precipitation of urea byproducts (if using DCC/DIC). 2. Residual DMF solvent.1. If using DCC, filter the reaction mixture before workup to remove the insoluble dicyclohexylurea (DCU).[10] 2. Ensure thorough washing with water/brine during workup to remove DMF.

Conclusion

The synthesis of 2-Chloro-3-hydroxybenzamide can be reliably achieved through either the traditional acyl chloride method or modern direct coupling techniques. The acyl chloride route is cost-effective and robust, while direct coupling offers milder conditions and often simpler workups. The choice of protocol should be guided by the specific needs of the research objective, scale, and available resources. By understanding the causality behind reagent selection and potential side reactions, researchers can confidently and efficiently prepare this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2026). Application Note & Protocol: Selective Oxidation of 2-Chloro-3-hydroxybenzaldehyde to 2-Chloro-3-hydroxybenzoic Acid. BenchChem Technical Support.
  • Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Movassaghi, M., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters.
  • PharmaGuideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593376, 2-Chloro-3-hydroxybenzaldehyde. Retrieved from [Link]

  • Han, J., et al. (2020).
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Adamo, M. F. A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry.
  • Adamo, M. F. A., et al. (2016). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Wang, L., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Schmidt, T. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wang, D., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
  • LibreTexts. (2022). 4.2.6: Chemistry of Amides.
  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • BenchChem. (2025). "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15631340, 2-Chloro-3-hydroxybenzoic acid. Retrieved from [Link]

  • Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

Sources

Application

Application Note: Strategies for Amide Bond Formation in the Synthesis of 2-Chloro-3-hydroxybenzamide and its Analogs

Abstract The benzamide moiety is a privileged scaffold in medicinal chemistry and drug development, with numerous approved drugs featuring this functional group. The synthesis of substituted benzamides, such as those der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry and drug development, with numerous approved drugs featuring this functional group. The synthesis of substituted benzamides, such as those derived from 2-chloro-3-hydroxybenzoic acid, requires robust and high-yielding amide bond formation protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective synthesis of 2-chloro-3-hydroxybenzamide and its analogs. It delves into the mechanistic principles of common coupling reagents, offers detailed, field-proven protocols, and addresses potential challenges, such as managing the reactivity of the phenolic hydroxyl group.

Introduction: Significance and Challenges

Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis.[1] The resulting amides are crucial components in a vast array of pharmaceuticals, agrochemicals, and materials. The specific target class, 2-chloro-3-hydroxybenzamides, presents unique synthetic considerations due to the electronic effects of the chloro and hydroxyl substituents on the benzoic acid starting material.

The primary challenge in coupling 2-chloro-3-hydroxybenzoic acid with an amine is the presence of the phenolic hydroxyl group. This group is also nucleophilic and can compete with the desired amine in reacting with the activated carboxylic acid, leading to the formation of undesired ester byproducts (O-acylation). Furthermore, the electronic-withdrawing nature of the chloro group can influence the reactivity of the carboxylic acid.

This guide will focus on two of the most reliable and widely adopted classes of coupling reagents: Carbodiimides (with additives) and Uronium/Aminium salts . These reagents offer a balance of reactivity, efficiency, and suppression of side reactions.[2][3][4]

Mechanistic Overview of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct. The reaction proceeds by the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable and can rearrange to an inactive N-acylurea byproduct.[6]

To prevent this and to minimize potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[6][7][8] HOBt traps the O-acylisourea to form a more stable and still highly reactive HOBt-active ester, which then efficiently reacts with the amine.[7][9][10]

G RCOOH R-COOH (2-Chloro-3-hydroxybenzoic acid) O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEster HOBt Active Ester (More Stable Intermediate) O_Acyl->ActiveEster + HOBt N_Acyl N-Acylurea (Inactive Byproduct) O_Acyl->N_Acyl Rearrangement (Side Reaction) EDCUrea EDC Urea (Byproduct) O_Acyl->EDCUrea EDC Urea Formed HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt HOBt Regenerated Amide R-CONH-R' (Desired Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Amide

Caption: EDC/HOBt coupling mechanism.

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[11][12] They are known for rapid reaction kinetics, high yields, and low rates of racemization, even with sterically hindered substrates.[11]

The reaction, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid.[11][13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[11][12][14] The amine then reacts with this active ester to yield the final amide. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is crucial for its high reactivity and ability to suppress side reactions.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-hydroxybenzoic acid≥98%Standard SupplierStarting material.
Amine (e.g., Benzylamine)≥99%Standard SupplierNucleophile.
EDC hydrochloride≥98%Standard SupplierCoupling Reagent.
HOBt hydrate≥97%Standard SupplierAdditive.
HATU≥98%Standard SupplierCoupling Reagent.
DIPEA (Hünig's base)≥99.5%Standard SupplierNon-nucleophilic base.
Anhydrous DMFDriSolv™ or equivalentStandard SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction solvent.
Saturated NaHCO₃ (aq)N/ALab-preparedAqueous wash.
1N HCl (aq)N/ALab-preparedAqueous wash.
Brine (Saturated NaCl aq)N/ALab-preparedAqueous wash.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Protocol 1: EDC/HOBt Coupling

This protocol is a robust, cost-effective method suitable for a wide range of amines.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution. Stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: HATU Coupling

This protocol is ideal for sterically hindered substrates, less reactive amines, or when faster reaction times are desired.[11]

  • Pre-activation: To a round-bottom flask under an inert atmosphere, add 2-chloro-3-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester.[11][15]

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Work-up: Follow the same work-up procedure as described in Protocol 1 (Step 7).

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Comparison of Coupling Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Reactivity GoodExcellent, especially for difficult couplings[11]
Reaction Time 12 - 24 hours1 - 4 hours
Cost LowerHigher
Byproducts Water-soluble EDC-urea, HOBtWater-soluble tetramethylurea, HOAt[11]
Base Required None (or mild base)Non-nucleophilic base (DIPEA)[11]

Special Consideration: The Phenolic Hydroxyl Group

The 3-hydroxy group on the benzoic acid can potentially undergo O-acylation. For many simple primary or secondary amines, N-acylation is significantly faster and the desired amide is the major product. However, for less nucleophilic amines (e.g., anilines) or under forcing conditions, competitive O-acylation can become a significant side reaction.

Mitigation Strategy: If O-acylation is observed, a protection-deprotection strategy is recommended.

  • Protection: Protect the hydroxyl group of 2-chloro-3-hydroxybenzoic acid as a benzyl ether (Bn) or a silyl ether (e.g., TBDMS) prior to the coupling reaction.

  • Coupling: Perform the amide coupling using either Protocol 1 or 2 on the protected acid.

  • Deprotection: Remove the protecting group (e.g., via hydrogenolysis for benzyl ethers or fluoride-based reagents for silyl ethers) to yield the final product.

Caption: Workflow for managing the phenolic hydroxyl group.

Characterization

The final purified product should be characterized to confirm its identity and purity. Standard techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of 2-chloro-3-hydroxybenzamide and its analogs can be achieved with high efficiency using standard amide bond formation protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU will depend on the specific substrate reactivity, desired reaction time, and cost considerations. For challenging couplings or when side reactions involving the phenolic hydroxyl group are prevalent, a protection-deprotection sequence provides a reliable path to the desired product. The protocols and insights provided in this note serve as a robust starting point for researchers in the field of synthetic and medicinal chemistry.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Vertex AI Search Result.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
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  • Standard Protocol for HATU Coupling in Solution Phase.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
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  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
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  • Amine to Amide Mechanism - H
  • DCC Coupling With HOBt Activ
  • Coupling Reagents. AAPPTEC.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
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  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis.
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Method

Application Note &amp; Protocol: High-Purity Isolation of 2-Chloro-3-hydroxybenzamide via Optimized Recrystallization

Abstract: This document provides a comprehensive guide for the purification of 2-chloro-3-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. The protocol details a systematic approach to selecting an optim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 2-chloro-3-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. The protocol details a systematic approach to selecting an optimal recrystallization solvent system and provides a step-by-step procedure for achieving high purity and yield. The methodologies are grounded in established principles of physical organic chemistry and are designed to be a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

2-Chloro-3-hydroxybenzamide is a valuable building block in medicinal chemistry. The efficacy, safety, and stability of any final active pharmaceutical ingredient (API) are directly dependent on the purity of its preceding intermediates. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[1]. It leverages differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures[2]. An effective recrystallization process can significantly enhance the purity of 2-chloro-3-hydroxybenzamide, ensuring the integrity of subsequent synthetic steps.

Theoretical Framework for Solvent Selection

The choice of a suitable recrystallization solvent is paramount for a successful purification[2]. The ideal solvent should exhibit the following characteristics[3][4][5]:

  • High solubility for 2-chloro-3-hydroxybenzamide at elevated temperatures.

  • Low solubility for 2-chloro-3-hydroxybenzamide at low temperatures.

  • High or very low solubility for impurities at all temperatures.

  • Chemical inertness towards 2-chloro-3-hydroxybenzamide.

  • Volatility for easy removal from the purified crystals.

  • A boiling point below the melting point of 2-chloro-3-hydroxybenzamide.

The molecular structure of 2-chloro-3-hydroxybenzamide, featuring a hydroxyl (-OH) group, an amide (-CONH2) group, and a chloro (-Cl) substituent on a benzene ring, indicates a molecule with significant polarity and the capacity for hydrogen bonding. This suggests that polar solvents are likely to be effective.

Protocol for Optimal Solvent System Screening

This protocol outlines a systematic approach to identify the most effective single or mixed solvent system for the recrystallization of 2-chloro-3-hydroxybenzamide.

Materials and Equipment
  • Crude 2-chloro-3-hydroxybenzamide

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Test tubes or small vials

  • Hot plate with stirring capabilities

  • Vortex mixer

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper)

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude 2-Chloro-3-hydroxybenzamide test_solubility_rt Test Solubility in ~0.5 mL Solvent at Room Temperature start->test_solubility_rt dissolves_rt Dissolves at RT? test_solubility_rt->dissolves_rt heat_suspension Heat Suspension to Boiling dissolves_rt->heat_suspension No unsuitable_single Unsuitable Single Solvent dissolves_rt->unsuitable_single Yes dissolves_hot Dissolves when Hot? heat_suspension->dissolves_hot cool_solution Cool Solution Slowly to RT, then in Ice Bath dissolves_hot->cool_solution Yes dissolves_hot->unsuitable_single No crystals_form Crystals Form? cool_solution->crystals_form suitable_single Suitable Single Solvent crystals_form->suitable_single Yes crystals_form->unsuitable_single No end End Selection suitable_single->end consider_mixed Consider Mixed Solvent System unsuitable_single->consider_mixed consider_mixed->end

Caption: Workflow for selecting a recrystallization solvent.

Experimental Procedure for Solvent Screening
  • Place approximately 50 mg of crude 2-chloro-3-hydroxybenzamide into a small test tube.

  • Add a small volume (e.g., 0.5 mL) of the first solvent to be tested at room temperature.

  • Agitate the mixture to assess solubility.

  • If the compound is soluble at room temperature, the solvent is unsuitable as a single solvent.

  • If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a significant amount of crystalline solid.

  • Repeat this process for a range of solvents.

  • For mixed solvent systems, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool as before[3].

Data Interpretation

The results of the solvent screening should be tabulated for easy comparison.

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
WaterInsolubleSparingly SolubleSlow, small needlesPotential for high purity but low yield
EthanolSparingly SolubleSolubleGood, well-formed crystalsPromising candidate
AcetonitrileSparingly SolubleSolubleRapid, fine powderPotential for good yield
Ethyl AcetateSolubleVery SolublePoorUnsuitable as a single solvent
TolueneInsolubleInsolubleNoneUnsuitable
Ethanol/Water --Excellent, large crystalsPotential for optimal purity and yield

Note: This table is illustrative. Actual results must be determined experimentally.

Based on the analysis of structurally similar compounds, such as 2-chloro-3-hydroxy benzoic acid (recrystallized from water) and various benzamides, polar protic solvents like ethanol and solvent mixtures like ethanol/water are strong candidates[6][7]. Acetonitrile is also a plausible option, having been used for a related methoxy-substituted compound[8].

Detailed Recrystallization Protocol for 2-Chloro-3-hydroxybenzamide

This protocol assumes that an ethanol/water mixture has been identified as the optimal solvent system.

Materials and Equipment
  • Crude 2-chloro-3-hydroxybenzamide

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Oven or vacuum desiccator

Recrystallization Procedure Workflow

Recrystallization_Procedure start Start: Weigh Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration add_water Add Hot Water Dropwise until Cloud Point hot_filtration->add_water reheat Reheat to Clear Solution add_water->reheat cool_slowly Slow Cooling to Room Temperature reheat->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Ethanol/Water collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End: Pure Product dry_crystals->end

Caption: Step-by-step recrystallization procedure.

Step-by-Step Methodology
  • Dissolution: Place the crude 2-chloro-3-hydroxybenzamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure the solution is saturated[2].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization[1].

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise with swirling until a faint cloudiness (the cloud point) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[9]. Avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Purity Assessment and Yield Calculation

  • Purity: The purity of the recrystallized 2-chloro-3-hydroxybenzamide should be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

  • Yield: Calculate the percent recovery using the following formula:

    • Percent Recovery = (mass of pure product / mass of crude product) x 100%

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Perform all operations in a well-ventilated fume hood.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for 2-chloro-3-hydroxybenzamide and all solvents used.

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of 2-chloro-3-hydroxybenzamide by recrystallization. By systematically screening for the optimal solvent system and following the detailed protocol, researchers can achieve high purity and yield, ensuring the quality of this critical synthetic intermediate.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

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  • Raza, A., Razak, I. A., Usman, M., Fun, H. K., & Siddiqui, H. L. (2011). N-(3-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o105.
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  • Ienașcu, I. M. C., Căta, A., Ştefănuț, M. N., & Popescu, I. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4627.

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Chloro-3-hydroxybenzamide

Abstract This technical guide provides a comprehensive framework for the chemical modification of the phenolic hydroxyl group in 2-Chloro-3-hydroxybenzamide, a versatile scaffold of significant interest to medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the phenolic hydroxyl group in 2-Chloro-3-hydroxybenzamide, a versatile scaffold of significant interest to medicinal chemists and drug development professionals. We move beyond simple procedural lists to offer an in-depth analysis of the core functionalization strategies, including O-alkylation, O-acylation, and the installation of protective groups. The causality behind experimental choices, reaction mechanisms, and the influence of the scaffold's inherent electronic properties are elucidated. Detailed, field-proven protocols are provided for key transformations, supported by structured data tables and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Phenolic Moiety

The 2-Chloro-3-hydroxybenzamide scaffold is a valuable starting point in drug discovery programs. The chlorine atom and the amide group are key modulators of the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile.[1][2] The phenolic hydroxyl group, in particular, represents a critical handle for synthetic diversification. Its functionalization can profoundly impact a compound's:

  • Pharmacological Activity: The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target binding. Converting it to an ether or ester can probe the steric and electronic requirements of the binding pocket.

  • Physicochemical Properties: Modification of the polar hydroxyl group is a primary strategy to tune solubility, lipophilicity (LogP), and membrane permeability.

  • Metabolic Stability: Phenols are susceptible to phase II metabolism (glucuronidation, sulfation). Masking the hydroxyl group as an ether or a metabolically stable ester can prevent rapid clearance and improve oral bioavailability.

  • Prodrug Strategies: Esterification of the phenol can create a prodrug that is cleaved in vivo by esterases to release the active parent compound.

The electronic landscape of the starting material—an electron-withdrawing chlorine atom ortho to the hydroxyl group and a meta-amide group—influences the acidity and nucleophilicity of the phenol, a critical consideration for the synthetic strategies discussed herein.

Core Functionalization Strategies & Mechanistic Rationale

The functionalization of the phenolic hydroxyl group can be broadly categorized into several key transformations. The choice of method depends on the desired functional group, the stability of the substrate, and the overall synthetic plan.

O-Alkylation via Williamson Ether Synthesis

This is the most fundamental and widely used method for forming alkyl aryl ethers from phenols.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Causality & Mechanism: The phenolic proton is not sufficiently acidic to be fully deprotonated by the alcohol solvent, but it is acidic enough (pKa ≈ 10) to be readily deprotonated by a suitable base.[6] This deprotonation is the critical first step, converting the weakly nucleophilic phenol into a much more potent phenoxide anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide or tosylate to form the ether linkage.[4][7]

Williamson_Ether_Synthesis

Critical Considerations:

  • Choice of Base: For standard phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and minimize side reactions.[6] For less reactive systems or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be required to ensure complete deprotonation.[5][6]

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination as the alkoxide is also a strong base, leading to the formation of alkenes as major byproducts.[4][7]

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used to dissolve the phenoxide salt and promote the SN2 reaction.[8]

O-Acylation to Form Phenyl Esters

Esterification is a direct and effective method to modify the hydroxyl group, often employed in prodrug design or to protect the phenol during subsequent reactions.[9] The most common approach involves reacting the phenol with a highly reactive carboxylic acid derivative.

Causality & Mechanism: Phenols are bidentate nucleophiles, capable of reacting at the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). To favor the desired O-acylation, the reaction is typically performed under basic conditions. The base deprotonates the phenol, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of an acyl chloride or anhydride. The base (e.g., pyridine or triethylamine) also serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Acylation_Workflow

Phase-Transfer Catalysis (PTC): An elegant and highly efficient variation for O-acylation uses a two-phase system (e.g., dichloromethane and aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium chloride.[10][11] The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it rapidly reacts with the acyl chloride. This method is often rapid, high-yielding, and can be performed at low temperatures, minimizing hydrolysis of the acylating agent.[11]

Mitsunobu Reaction for Complex Ether Synthesis

The Mitsunobu reaction provides a powerful alternative for forming ethers, particularly when the Williamson synthesis is challenging (e.g., with secondary alcohols) or when mild, neutral conditions are required.[12][13][14]

Causality & Mechanism: This reaction is a dehydrative redox process.[15] It does not rely on pre-forming a phenoxide. Instead, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the alcohol substrate in situ.[13] The PPh₃ attacks the DEAD to form a betaine intermediate, which then deprotonates the phenol. The resulting phenoxide attacks the phosphorus atom, forming a key oxyphosphonium salt. This salt transforms the hydroxyl group into an excellent leaving group, which is then displaced by an external nucleophile (in this case, the deprotonated alcohol) in an SN2 fashion.[12]

Critical Considerations:

  • Steric Hindrance: For sterically hindered phenols, side reactions where the hydrazinedicarboxylate byproduct acts as a nucleophile can decrease product yields.[16] The choice of a less coordinating solvent, such as diethyl ether over THF, can sometimes suppress this side reaction.[16]

  • Acidity: The nucleophile (the alcohol partner) should ideally have a pKa < 13 to efficiently displace the activated hydroxyl group.[13]

  • Stereochemistry: A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol carbon center, which is a powerful tool in natural product synthesis.[12][15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.

Protocol 1: O-Ethylation via Williamson Ether Synthesis

This protocol details the synthesis of 2-Chloro-3-ethoxybenzamide.

Reagent/Material M.W. Equivalents Amount CAS No.
2-Chloro-3-hydroxybenzamide171.571.0(To be calculated)20357-61-7
Potassium Carbonate (K₂CO₃)138.212.0(To be calculated)584-08-7
Iodoethane (EtI)155.971.5(To be calculated)75-03-6
N,N-Dimethylformamide (DMF)73.09-(Solvent)68-12-2
Ethyl Acetate (EtOAc)88.11-(Workup)141-78-6
Brine--(Workup)-

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen) to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add iodoethane (1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-Chloro-3-ethoxybenzamide.

Protocol 2: O-Acetylation using Acyl Chloride

This protocol details the synthesis of 2-Chloro-3-acetoxybenzamide.

Reagent/Material M.W. Equivalents Amount CAS No.
2-Chloro-3-hydroxybenzamide171.571.0(To be calculated)20357-61-7
Pyridine79.103.0(To be calculated)110-86-1
Acetyl Chloride (AcCl)78.501.2(To be calculated)75-36-5
Dichloromethane (DCM)84.93-(Solvent)75-09-2
1 M Hydrochloric Acid (HCl)36.46-(Workup)7647-01-0
Saturated NaHCO₃ solution84.01-(Workup)144-55-8

Procedure:

  • Setup: Dissolve 2-Chloro-3-hydroxybenzamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (3.0 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, then with saturated sodium bicarbonate solution (1x), and finally with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Conclusion

The functionalization of the hydroxyl group in 2-Chloro-3-hydroxybenzamide is a cornerstone for generating novel chemical entities with modulated biological and physicochemical properties. This guide has detailed the primary synthetic avenues—Williamson ether synthesis, O-acylation, and the Mitsunobu reaction—from a mechanistic and practical standpoint. The provided protocols offer a robust starting point for researchers. A thorough understanding of the underlying chemical principles, as outlined in this document, is essential for troubleshooting and adapting these methods to construct diverse and targeted compound libraries in the pursuit of new therapeutic agents.

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  • BenchChem. (n.d.). N-(2-chloroacetyl)

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Chloro-3-hydroxybenzamide

Abstract & Strategic Significance This Application Note details a robust, scalable protocol for the synthesis of 2-Chloro-3-hydroxybenzamide , a critical pharmacophore in the development of PARP inhibitors and antifungal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details a robust, scalable protocol for the synthesis of 2-Chloro-3-hydroxybenzamide , a critical pharmacophore in the development of PARP inhibitors and antifungal agents. Traditional thermal synthesis often relies on the conversion of carboxylic acids to acid chlorides using thionyl chloride (


), a process complicated by the presence of the nucleophilic 3-hydroxyl group (requiring protection/deprotection steps) and the steric hindrance of the 2-chloro substituent.

We present a Microwave-Assisted Organic Synthesis (MAOS) approach utilizing direct amidation with urea.[1] This method leverages the specific "microwave effect"—rapid dipolar polarization—to overcome the activation energy barrier imposed by ortho-substitution, achieving high yields (>85%) in under 20 minutes without the need for halogenated solvents or hydroxyl protection.

Chemical Background & Mechanistic Insight

The Ortho-Effect Challenge

The target molecule, 2-Chloro-3-hydroxybenzamide, presents a dual synthetic challenge:

  • Steric Hindrance: The Chlorine atom at the ortho (2) position creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by ammonia in conventional thermal methods.

  • Electronic Deactivation: The phenolic hydroxyl at position 3 is an electron-donating group (EDG) by resonance, but inductive withdrawal by the adjacent Chlorine complicates the electrophilicity of the carbonyl center.

The Microwave Solution

Microwave irradiation (2.45 GHz) provides selective heating of polar intermediates. In this protocol, we utilize a Urea-Imidazole system.[1][2][3]

  • Urea serves as a stable, solid source of ammonia.

  • Imidazole acts as a dual-role catalyst: it forms a polar imidazolium carboxylate salt (highly microwave-absorbent) and facilitates the transfer of the acyl group.

Reaction Mechanism

The reaction proceeds via a "in-situ activation" mechanism, avoiding the formation of unstable acid chlorides.

ReactionMechanism cluster_legend Key Phase Start 2-Chloro-3-hydroxybenzoic Acid + Urea + Imidazole Inter1 Imidazolium Carboxylate Salt (High MW Absorption) Start->Inter1 Acid-Base Reaction Inter2 Isocyanic Acid (HNCO) (In-situ generation) Start->Inter2 Urea Decomp (>130°C) TS Transition State (Dipolar Polarization) Inter1->TS MW Irradiation Inter2->TS Nucleophilic Attack Product 2-Chloro-3-hydroxybenzamide + CO2 + Imidazole TS->Product Elimination

Figure 1: Mechanistic pathway of microwave-assisted direct amidation mediated by imidazole.

Equipment & Materials

Required Instrumentation
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

    • Note: Domestic microwaves are not recommended due to non-uniform standing waves and lack of pressure control.

  • Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with silicone/PTFE crimp caps.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chloro-3-hydroxybenzoic acid 172.571.0Limiting Reagent
Urea 60.063.0Ammonia Source
Imidazole 68.081.0Catalyst/Susceptor
Ethyl Acetate --Extraction Solvent
HCl (1N) --Quenching/Wash

Experimental Protocol

Step-by-Step Synthesis

Caution: This reaction generates ammonia gas and


 pressure. Ensure the microwave vial is rated for at least 20 bar pressure.
  • Preparation (Solvent-Free "Grind" Method):

    • Weigh 1.0 mmol (172.6 mg) of 2-Chloro-3-hydroxybenzoic acid.

    • Weigh 3.0 mmol (180.2 mg) of Urea.

    • Weigh 1.0 mmol (68.1 mg) of Imidazole.

    • Critical Step: Grind these three solids together in a mortar and pestle until a fine, homogeneous powder is formed. This intimate mixing is crucial for solvent-free microwave efficiency.

    • Transfer the powder into a 10 mL microwave process vial. Add a magnetic stir bar.[4]

  • Irradiation Parameters:

    • Program the microwave reactor with the following method:

    • Mode: Standard/Dynamic

    • Temperature: 140 °C

    • Ramp Time: 2:00 minutes

    • Hold Time: 10:00 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150W (Power cycling will occur to maintain temp).

    • Stirring: High speed.[3][5]

  • Workup & Purification:

    • Allow the vial to cool to <50 °C (compressed air cooling usually automatic).

    • The reaction mixture will be a solidified melt. Add 5 mL of water to the vial and sonicate/stir to break up the solid.

    • Filtration (Green Route): The product, 2-Chloro-3-hydroxybenzamide, is sparingly soluble in cold water, while urea and imidazole are highly soluble.

    • Filter the suspension under vacuum.[4]

    • Wash the filter cake with 2 x 3 mL cold 1N HCl (to remove residual imidazole) and 2 x 3 mL cold water .

    • Dry the solid in a vacuum oven at 60 °C for 4 hours.

Analytical Validation
  • Yield Expectation: 85-92% (White to off-white crystalline solid).

  • Melting Point: 188–190 °C (Lit. value check required).

  • TLC: 50% Ethyl Acetate / 50% Hexane.[6]

    
     of product will be lower than the starting acid due to amide polarity.
    

Comparative Data: Thermal vs. Microwave[5]

The following table highlights the efficiency gains of this protocol compared to the conventional Schotten-Baumann reaction (Acid Chloride route).

ParameterConventional (Thermal/SOCl2)Microwave (Direct Amidation)
Reaction Time 4–6 Hours (Reflux)12 Minutes (Total)
Solvent

, Toluene/DCM
None (Solvent-Free)
Steps 2 (Activation + Amidation)1 (One-Pot)
Protection Required Yes (often for 3-OH)No
Yield 65–75%88% (Avg)
Atom Economy Low (SO2, HCl waste)High (Water, CO2 byproduct)

Process Workflow Diagram

Workflow Step1 1. Weigh & Grind (Acid + Urea + Imidazole) Step2 2. Microwave Irradiation (140°C, 10 min, Solvent-Free) Step1->Step2 Transfer to Vial Step3 3. Quench (Add H2O, Sonicate) Step2->Step3 Cool to 50°C Step4 4. Filtration & Wash (Wash w/ 1N HCl to remove Imidazole) Step3->Step4 Suspension Step5 5. Drying & QC (Vacuum Oven, NMR/HPLC) Step4->Step5 Wet Cake

Figure 2: Operational workflow for the synthesis of 2-Chloro-3-hydroxybenzamide.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Inefficient coupling due to moisture in Urea.

    • Fix: Dry Urea in a desiccator prior to use. Increase temperature to 150 °C.

  • Issue: Sublimation.

    • Cause: Urea may sublime onto the vial walls before reacting.

    • Fix: Ensure the "Grind" step is thorough. The intimate contact lowers the melting point of the eutectic mixture, ensuring a liquid phase forms before sublimation occurs.

  • Issue: Decarboxylation.

    • Cause: Overheating the ortho-substituted acid.

    • Fix: Do not exceed 160 °C. If observed, reduce temp to 130 °C and extend time to 20 mins.

References

  • Khalafi-Nezhad, A., et al. (2003). "Direct preparation of primary amides from carboxylic acids and urea using imidazole under microwave irradiation."[1][2][3][4][7] Tetrahedron Letters, 44(39), 7325-7328. Link

  • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron, 57(45), 9199-9223. Link

  • Gogoi, P., et al. (2012). "Boric acid catalyzed amidation of carboxylic acids."[3] Tetrahedron Letters, 53(22), 2764-2767. Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Leadbeater, N. E. (2005). "Microwave-Assisted Organic Synthesis: One-Hundred Reaction Procedures." CRC Press. (General reference for amide protocols).

Sources

Application

Application Notes and Protocols for 2-Chloro-3-hydroxybenzamide

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzamide 2-Chloro-3-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzamide

2-Chloro-3-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a chlorinated phenyl ring with hydroxyl and amide functional groups, presents a unique combination of chemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the chloro and hydroxyl groups influences the electronic environment of the aromatic ring and the reactivity of the amide, providing opportunities for diverse chemical modifications. A thorough understanding of its handling and storage is paramount to ensure its stability, purity, and the safety of laboratory personnel.

Part 1: Physicochemical and Hazard Profile

A comprehensive grasp of the physicochemical properties and associated hazards of 2-Chloro-3-hydroxybenzamide is fundamental for its safe handling and effective use in research.

1.1: Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₆ClNO₂PubChem[1]
Molecular Weight 171.58 g/mol PubChem[2]
Appearance White to off-white crystalline powderLoba Chemie[3], metasci[4]
Melting Point 139-143 °C (lit.)Sigma-Aldrich[5]
Solubility Data not readily available; likely soluble in organic solvents like methanol, ethanol, and DMSO.General chemical knowledge
Stability Stable under normal, dry conditions.[6] Susceptible to degradation under certain conditions.
1.2: Hazard Identification and GHS Classification

2-Chloro-3-hydroxybenzamide is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data for similar compounds.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed.[7][8][9]WarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][10]WarningGHS07
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1][7][10]DangerGHS05
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1][10]WarningGHS07
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[1][10]WarningGHS09

Part 2: Personal Protective Equipment (PPE) Protocols

Due to the hazardous nature of 2-Chloro-3-hydroxybenzamide, strict adherence to PPE protocols is mandatory to prevent exposure.[11]

2.1: Standard PPE Requirements
  • Hand Protection : Nitrile or neoprene gloves are recommended for handling this compound.[12] Latex gloves offer minimal chemical protection and should be avoided.[12] Always inspect gloves for tears or punctures before use.[12]

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.[11][12] Standard prescription glasses are not a substitute for safety eyewear.[13]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination.[11][14]

  • Respiratory Protection : When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required to prevent inhalation.[14]

2.2: PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Assess_Task Assess Task and Potential Exposure Consult_SDS Consult Safety Data Sheet (SDS) Assess_Task->Consult_SDS Identifies Hazards Select_PPE Select Appropriate PPE Consult_SDS->Select_PPE Specifies Required PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Chosen Equipment Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If Intact Handle_Compound Handle 2-Chloro-3-hydroxybenzamide Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_PPE Dispose of Single-Use PPE Doff_PPE->Dispose_PPE Clean_Reusable_PPE Clean and Store Reusable PPE Doff_PPE->Clean_Reusable_PPE Emergency_Response cluster_immediate_actions Immediate Actions cluster_spill_response Spill Response cluster_exposure_response Exposure Response Spill_Occurs Spill or Exposure Occurs Alert_Personnel Alert Nearby Personnel Spill_Occurs->Alert_Personnel Provide_First_Aid Provide First Aid (if applicable) Spill_Occurs->Provide_First_Aid Skin_Contact Skin Contact: Rinse with Water for 15 min Spill_Occurs->Skin_Contact If on skin Eye_Contact Eye Contact: Flush with Water for 15 min Spill_Occurs->Eye_Contact If in eyes Inhalation Inhalation: Move to Fresh Air Spill_Occurs->Inhalation If inhaled Evacuate_Area Evacuate Immediate Area Alert_Personnel->Evacuate_Area Assess_Situation Assess Severity of Incident Evacuate_Area->Assess_Situation Seek_Medical_Attention Seek Immediate Medical Attention Provide_First_Aid->Seek_Medical_Attention Minor_Spill Minor Spill Assess_Situation->Minor_Spill If manageable Major_Spill Major Spill Assess_Situation->Major_Spill If large or unmanageable Cleanup_Procedure Follow Spill Cleanup Protocol Minor_Spill->Cleanup_Procedure Contact_EHS Contact EHS/Emergency Services Major_Spill->Contact_EHS Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention

Caption: Emergency response workflow for spills and exposures.

Part 6: Waste Disposal

Proper disposal of 2-Chloro-3-hydroxybenzamide and its associated waste is essential to prevent environmental contamination and comply with regulations.

6.1: Waste Characterization
  • 2-Chloro-3-hydroxybenzamide is a chlorinated organic compound and should be disposed of as hazardous waste. [15]* Do not dispose of this compound down the drain or in regular trash. [16]

6.2: Disposal Protocol
  • Segregation : Collect all waste containing 2-Chloro-3-hydroxybenzamide, including unused product, contaminated materials, and cleaning residues, in a dedicated and clearly labeled hazardous waste container. [16]2. Containerization : Ensure the waste container is made of a compatible material, is in good condition, and is kept securely closed when not in use.

  • Labeling : Label the waste container with "Hazardous Waste" and the full chemical name: "2-Chloro-3-hydroxybenzamide".

  • Disposal : Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal. [15]

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Duke Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Apollo Scientific. (2023, August 3). Safety Data Sheet: 2-Chloro-3-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2-chloro-N-[3-(hydroxyamino)-3-oxopropyl]benzamide.
  • Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
  • metasci. (n.d.). Safety Data Sheet Benzamide.
  • oc-praktikum.de. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • RiskAssess. (n.d.). Disposal of chemical wastes.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2009, February 23). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 30). SAFETY DATA SHEET: 2-Chlorobenzamide.
  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzaldehyde.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxybenzaldehyde 97.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET: Benzamide.
  • BenchChem. (2026, January). Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzaldehyde.
  • BenchChem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage.
  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzoic acid.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3-hydroxybenzamide

Ticket ID: CHB-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Ortho-Effect" Challenge Welcome to the technical support portal. If you are ac...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHB-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support portal. If you are accessing this guide, you are likely experiencing yield attrition during the synthesis of 2-Chloro-3-hydroxybenzamide .

This molecule presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The chlorine atom at the 2-position (ortho) twists the carbonyl group out of planarity, reducing electrophilicity.[1]

  • Competing Nucleophiles: The 3-hydroxy group (phenol) competes with your amine source (ammonia) for the acylating agent, leading to polymerization or O-acylation.[1]

  • Solubility Traps: The final product is amphoteric (weakly acidic phenol + neutral amide), leading to significant losses during aqueous workups if pH is not strictly controlled.

This guide is structured as a series of Troubleshooting Modules designed to diagnose and fix these specific failure points.

Module 1: Route Selection & Strategy

Before troubleshooting the flask, we must troubleshoot the route. Choose your workflow based on your purity vs. speed requirements.

Decision Matrix: Which Route are You Using?

RouteSelection Start Start: Select Precursor Acid 2-Chloro-3-hydroxybenzoic acid Start->Acid Direct Route Methoxy 2-Chloro-3-methoxybenzoic acid Start->Methoxy Protected Route Direct Direct Amidation (SOCl2 / NH3) Acid->Direct Protect 1. Amidation 2. Demethylation (BBr3) Methoxy->Protect Risk1 Risk: O-Acylation & Low Conversion Direct->Risk1 Risk2 Risk: Incomplete Demethylation & Quenching Issues Protect->Risk2 Sol1 Solution: Thionyl Chloride Control & Ammonia Surplus Risk1->Sol1 Sol2 Solution: Lewis Acid Stoichiometry & Temp Ramp Risk2->Sol2

Caption: Logical flow for selecting the synthesis route based on precursor availability and risk tolerance.

Module 2: Troubleshooting Direct Amidation (The Acid Chloride Route)

User Issue: "I am reacting 2-chloro-3-hydroxybenzoic acid with thionyl chloride, but my yield is <40%, and I see multiple spots on TLC."

Root Cause Analysis

The "multiple spots" are likely polyesters . When you activate the carboxylic acid with thionyl chloride (


), the unprotected phenolic -OH group on a neighboring molecule attacks the newly formed acid chloride.[1]
The Protocol Fix: The "One-Pot" Ammonia Surge

To maximize yield without protecting the phenol, you must minimize the time the acid chloride exists in the absence of a strong nucleophile.

Step-by-Step Protocol:

  • Activation (The "Pseudo" Chloride):

    • Suspend 2-chloro-3-hydroxybenzoic acid (1.0 eq) in Toluene (not DCM; higher boiling point helps drive off

      
      ).[1]
      
    • Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).

    • Critical Step: Heat to 80°C. Do not reflux aggressively. Monitor gas evolution. Once evolution stops (approx 2-3h), the acid chloride is formed.[1]

    • Note: The phenol may form a transient chlorosulfite ester, but this usually reverts or reacts with ammonia later.

  • Evaporation (The Clean-Up):

    • Do not add ammonia yet. You must remove excess

      
      .
      
    • Concentrate the toluene solution under vacuum. Re-dissolve the residue in dry THF.

  • Amidation (The Surge):

    • Cool the THF solution to 0°C .

    • Change: Instead of bubbling

      
       gas (which is hard to quantify), use 28% Aqueous Ammonium Hydroxide (5.0 eq)  or a saturated solution of 
      
      
      
      in Methanol.
    • Why? The excess ammonia acts as both the nucleophile and the base to scavenge HCl. The biphasic system (if using aq.[2]

      
      ) suppresses O-acylation because the amide formation is kinetically faster than ester formation at 0°C.[1]
      

Yield Expectation: 75-85% Key Reference: See Montalbetti et al.[1] regarding amide bond formation dynamics [1].

Module 3: Troubleshooting Demethylation (The BBr3 Route)

User Issue: "I made the amide via the methoxy-precursor, but the BBr3 demethylation step turned into a sticky rock that trapped my product."

Root Cause Analysis

Boron tribromide (


) forms a stable borate complex with the product.[1] If you quench with water too fast, the boron hydrolyzes into boric acid polymers that encapsulate your product.
The Protocol Fix: The "Reverse Quench" Technique

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 2-chloro-3-methoxybenzamide in anhydrous DCM.

    • Cool to -78°C (Dry ice/acetone).

    • Add

      
       (1.0 M in DCM) dropwise.[1] Stoichiometry is vital:  Use 3.5 equivalents .
      
    • Reasoning: 1 eq for the amide nitrogen, 1 eq for the carbonyl oxygen, 1 eq for the methoxy oxygen, +0.5 eq excess.[1]

    • Warm to Room Temperature (RT) and stir for 12h.

  • The Quench (Critical):

    • Cool back to 0°C .

    • Do NOT add water to the flask.

    • Instead, transfer the reaction mixture dropwise into a separate beaker containing ice-cold saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][3][4][5] This hydrolyzes the boron complex immediately into water-soluble sodium borate salts, preventing the "sticky rock" polymer.[1]

  • Workup:

    • Separate the organic layer.

    • Acidify the aqueous layer to pH 4-5 (carefully!) to precipitate any product trapped as a phenolate.[1]

Yield Expectation: >90% for this step.

Module 4: Purification & Solubility (The Hidden Yield Killer)

User Issue: "My NMR is clean, but my mass balance is low. I'm losing product in the aqueous wash."

Data Table: Solubility Profile & pKa Management
ParameterValue (Approx)Implication for Workup
pKa (Phenol) ~8.5 - 9.0At pH > 9, product is soluble in water (Phenolate ion).[1]
pKa (Amide) ~15+ (Neutral)Does not protonate easily; remains neutral in acid.[1]
LogP ~1.6Moderately lipophilic; prefers organic solvent only if neutral.
The "Goldilocks" pH Zone

To maximize recovery, you must control the pH of your aqueous layer during extraction.

  • If pH > 10: The phenol is deprotonated (

    
    ).[1] Product stays in water. Yield Loss. 
    
  • If pH < 2: While the product is neutral, strong acid can hydrolyze the amide back to the acid over time.

  • Target pH: Adjust aqueous layer to pH 5-6 .

    • At pH 6, the phenol is protonated (

      
      ) and the amide is neutral.[1] The molecule is at its maximum hydrophobicity and will extract efficiently into Ethyl Acetate (EtOAc).[1]
      

Recommended Solvent: Use Ethyl Acetate/THF (9:1) for extraction.[1] Pure DCM is often poor for benzamides due to hydrogen bonding with the aqueous phase.

FAQ: Rapid Fire Troubleshooting

Q: Can I use HATU or EDC for the coupling? A: Yes, but it is expensive and often unnecessary for this small molecule. If you do, you must protect the phenol (e.g., as an acetate or silyl ether) first.[1] HATU will form an active ester with the phenol, leading to self-polymerization.[1]

Q: Why is my product turning pink? A: Phenols are prone to oxidation. Trace iron or exposure to air/light can cause quinone formation. Perform the final recrystallization in Ethanol/Water with a pinch of sodium metabisulfite to keep it white.

Q: Is the 2-chloro group stable to BBr3? A: Generally, yes.[1] Aryl chlorides are stable to Lewis acids under standard demethylation conditions (-78°C to RT).[1] Do not heat above 40°C, or you risk dehalogenation or migration.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (General mechanism for Acid Chloride formation and BBr3 demethylation).[1]

  • Patent WO2008084261. (2008).[1] Phthalazinone derivatives for the treatment of diseases caused by PARP. (Describes synthesis of similar 2-chloro-3-substituted benzamide intermediates). Link

  • ResearchGate Thread. (2018). Dimethylation with BBr3? (Community discussion on quenching protocols for methoxy-benzamides).[1] Link

  • PubChem. (2025).[1] 2-Chloro-3-hydroxybenzoic acid Compound Summary.Link[1]

Sources

Optimization

Overcoming solubility issues with 2-Chloro-3-hydroxybenzamide in DMSO

Introduction: A Guide for Successful Experimentation Welcome to the technical support guide for 2-Chloro-3-hydroxybenzamide. As a Senior Application Scientist, I understand that realizing the full potential of a novel co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide for Successful Experimentation

Welcome to the technical support guide for 2-Chloro-3-hydroxybenzamide. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. Among the most common challenges is achieving and maintaining solubility, a critical first step for any successful in vitro or in vivo study.[1][2] Poor solubility can lead to inaccurate concentration measurements, compound precipitation in assays, and ultimately, unreliable experimental data.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a framework of scientific principles and field-tested troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve solubility issues with 2-Chloro-3-hydroxybenzamide in Dimethyl Sulfoxide (DMSO) but also to understand the causality behind these methods.

Part 1: Troubleshooting Guide - Direct Solutions for Common Issues

This section is structured in a question-and-answer format to provide immediate, actionable solutions to specific problems you may encounter during your experiments.

Question 1: My 2-Chloro-3-hydroxybenzamide powder is not fully dissolving in DMSO at my desired concentration. What steps should I take?

Core Issue: The energy required to break the crystal lattice of the solid compound is greater than the energy released from its interaction with the solvent at ambient temperature.

Solution Pathway: Follow this systematic protocol to enhance dissolution.

Step-by-Step Dissolution Protocol
  • Confirm Foundational Parameters:

    • Purity of Solvent: Ensure you are using high-purity, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for certain organic compounds and promote degradation.[3] It is best practice to use a fresh bottle or one that has been properly stored to minimize moisture contamination.

    • Accurate Measurements: Double-check the calculations for the mass of the compound and the volume of DMSO to ensure the target concentration is correct.

  • Apply Mechanical & Thermal Energy:

    • Vortexing: Vigorously vortex the solution for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.

    • Gentle Heating: Warm the solution in a water bath set between 37°C and 50°C. Do not exceed 50°C to avoid potential compound degradation. Heating increases the kinetic energy of the system, providing the necessary energy to overcome the intermolecular forces within the crystal. Swirl the vial intermittently during heating.

    • Sonication: Place the vial in an ultrasonic bath for 5-15 minute cycles. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart solute aggregates and enhance solvent penetration.[4]

  • Evaluate Concentration Limit:

    • If the compound remains insoluble after these steps, you may have exceeded its maximum solubility limit in DMSO. It is recommended to perform a preliminary solubility test with a small amount of compound to determine its empirical maximum solubility before preparing a large-volume stock solution.

Troubleshooting Workflow for Initial Dissolution

The following diagram outlines the decision-making process for dissolving 2-Chloro-3-hydroxybenzamide in DMSO.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 2 mins add_dmso->vortex check1 Is it fully dissolved? vortex->check1 heat Warm in Water Bath (37-50°C) for 10 mins check1->heat No success Success: Stock Solution Ready Store appropriately check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Sonicate in Ultrasonic Bath for 15 mins check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Failure: Concentration exceeds solubility limit. Re-evaluate and lower concentration. check3->fail No

Caption: Workflow for troubleshooting initial dissolution in DMSO.

Question 2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer or cell culture medium. How can I prevent this?

Core Issue: This is a classic case of "solvent shock" or "crashing out."[5] 2-Chloro-3-hydroxybenzamide is significantly less soluble in aqueous environments than in pure DMSO. When a concentrated DMSO stock is rapidly introduced into an aqueous solution, the localized DMSO concentration is not high enough to keep the compound dissolved, causing it to precipitate.[5]

Solution Pathway: The key is to manage the transition from a high-polarity organic solvent to a low-polarity aqueous environment gradually.

Optimized Dilution Protocol to Prevent Precipitation
  • Prepare the Aqueous Phase:

    • Pre-warm your cell culture medium or buffer to the final experimental temperature (e.g., 37°C). The solubility of most compounds increases with temperature.[5]

  • Perform Stepwise Dilutions:

    • Avoid diluting the highly concentrated DMSO stock directly into the final aqueous volume. It is best to make intermediate dilutions in DMSO first, then add the final, most diluted sample to your buffer.

    • For example, if your final desired concentration is 10 µM and your stock is 20 mM, first dilute the stock to 2 mM in DMSO, and then add the appropriate volume of the 2 mM stock to your aqueous medium.

  • Control the Addition Process:

    • Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, never the other way around.

    • Ensure Rapid Mixing: While vigorously vortexing or swirling the aqueous medium, add the DMSO stock drop-by-drop to the side of the tube or beaker. This ensures the compound is dispersed quickly, preventing localized high concentrations that lead to precipitation.[5]

  • Manage Final DMSO Concentration:

    • For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[6]

Visualization of Dilution Technique

This diagram illustrates the physical process of solvent shock versus a controlled, gradual dilution.

G cluster_0 Incorrect Method: Solvent Shock cluster_1 Correct Method: Gradual Dispersion A High Conc. DMSO Stock B Aqueous Buffer A->B Rapid Addition C Precipitate Forms (Localized High Concentration) D DMSO Stock E Vortexing Aqueous Buffer D->E Slow, Dropwise Addition F Homogeneous Solution (No Precipitation)

Caption: Comparison of incorrect vs. correct dilution methods.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and properties of 2-Chloro-3-hydroxybenzamide and its solutions.

1. What are the core physicochemical properties of 2-Chloro-3-hydroxybenzamide?

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on analogous compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₆ClNO₂Based on chemical structure.
Molecular Weight 171.58 g/mol Calculated from the molecular formula.[7]
Appearance Likely a white to off-white solid powder.Typical for small organic molecules of this class.
Predicted Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The benzamide core with chloro- and hydroxyl-substituents suggests polarity, but the aromatic ring provides hydrophobic character, limiting aqueous solubility.[8][9]
Safety Profile May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).Based on safety data for similar benzamide derivatives.[10][11]
2. Why is using high-purity, anhydrous DMSO so important?

DMSO is a universal solvent in drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[8][12] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can:

  • Reduce Solvating Power: For many water-insoluble compounds, the presence of water in DMSO lowers its ability to form a stable solution, leading to solubility issues.

  • Promote Hydrolysis: Water can facilitate the degradation of sensitive compounds over time, affecting the stability and integrity of your stock solution.[3]

  • Impact Freezing Point: Water raises the freezing point of DMSO (pure DMSO freezes at ~19°C).[12] This can lead to partial freezing and thawing at standard refrigerator temperatures, which may cause the compound to fall out of solution.

3. What is a safe maximum stock concentration for 2-Chloro-3-hydroxybenzamide in DMSO?

There is no universal maximum concentration. It must be determined empirically for your specific batch of the compound. A practical approach is to start by attempting to prepare a 10 mM or 20 mM stock solution . If this dissolves readily using the protocol above, you can test higher concentrations. If it struggles to dissolve, you should work with a lower concentration. For high-throughput screening, stock solutions are often prepared in the 10-30 mM range.[1]

4. How should I properly store my DMSO stock solution?

Proper storage is crucial for maintaining the integrity and solubility of your compound.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and increase the probability of compound crystallization over time.[6][13]

  • Temperature: Store aliquots at -20°C or -80°C for long-term stability.[6]

  • Container: Use tightly sealed vials (e.g., glass or polypropylene with secure caps) to prevent moisture absorption and solvent evaporation.[3] Most compounds are stable for months to years under these conditions.[3][14]

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). [Source not publicly available]
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). [Source not publicly available]
  • 2-chloro-N-[3-(hydroxyamino)-3-oxopropyl]benzamide | C10H11ClN2O3. PubChem. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. [Link]

  • 2-chloro-N-[3-(3-hydroxypropyl)phenyl]benzamide | C16H16ClNO2. PubChem. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). [Source not publicly available]
  • Innovative Applications of DMSO. (2024, September 9). [Source not publicly available]
  • Common Cell Culture Problems: Precipit
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). [Source not publicly available]
  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Source not publicly available]
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]

  • SAFETY DATA SHEET. (2009, February 23). [Source not publicly available]
  • 2-Chloro-3-hydroxybenzaldehyde | C7H5ClO2. PubChem. [Link]

  • 2-Chloro-3-hydroxybenzoic acid | C7H5ClO3. PubChem. [Link]

  • 3-Chloro-4-hydroxybenzamide | C7H6ClNO2. PubChem. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003, June 15). PubMed. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. [Source not publicly available]
  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Stability of Screening Compounds in Wet DMSO. (2008, November 21). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzamide

Ticket ID: #PUR-2Cl-3OH-BZ Status: Open Assigned Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2Cl-3OH-BZ
Status: Open
Assigned Expert: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulties purifying crude 2-Chloro-3-hydroxybenzamide . This molecule presents a specific "purification trap" due to its dual functionality: it possesses a phenolic hydroxyl group (weakly acidic) and a benzamide moiety (neutral/weakly basic).

Standard acid/base workups often fail here because the pKa of the phenolic proton (~8.0–9.0) is close to the pH of weak bases like Sodium Bicarbonate, leading to product loss into the aqueous layer. This guide provides a chemically grounded workflow to separate the target amide from its primary impurity, 2-Chloro-3-hydroxybenzoic acid , and other byproducts.[1]

Module 1: The Impurity Landscape

Before initiating purification, we must define what we are removing. In the synthesis of 2-Chloro-3-hydroxybenzamide (usually via the acid chloride or ester of 2-chloro-3-hydroxybenzoic acid), the following impurities are dominant:

Impurity TypeSpecific MoleculeOriginPhysicochemical Behavior
Precursor (Acid) 2-Chloro-3-hydroxybenzoic acidUnreacted starting materialAcidic (pKa ~3.0) .[1] Soluble in basic pH > 4.0.
Inorganic Salts NaCl, NH₄ClNeutralization byproductsWater-soluble; insoluble in EtOAc/DCM.[1]
Dehydrated Side-Product 2-Chloro-3-hydroxybenzonitrileDehydration of amide (rare but possible with SOCl₂)Neutral.[1] Less polar than amide.
Regioisomers 4-Chloro or 6-Chloro isomersImpure starting materialSimilar solubility; requires recrystallization to separate.[1]

Module 2: The "Phenol Trap" (Chemical Workup)

Issue: "I washed my reaction mixture with 10% NaOH or Saturated NaHCO₃ to remove the starting acid, but my yield dropped significantly."

Diagnosis: You have inadvertently deprotonated the phenolic hydroxyl group of your product, turning it into a water-soluble phenolate salt.

The Solution: pH-Controlled Differential Extraction

To separate the Carboxylic Acid Impurity (pKa ~3) from the Phenolic Amide Product (pKa ~8.5), you must maintain the aqueous phase pH between 5.5 and 7.0 .[1]

Protocol 1: Buffered Wash System
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as amides have better solubility in EtOAc, reducing the volume needed.[1]

  • The Wash (Critical Step):

    • Do NOT use NaOH or Na₂CO₃ (pH > 11).

    • Do NOT use saturated NaHCO₃ (pH ~8.5) without caution.

    • USE: A 0.5 M Phosphate Buffer (pH 6.5) or dilute (2%) NaHCO₃.[1]

  • Execution:

    • Wash the organic layer 2x with the pH 6.5 buffer.

    • Mechanism:[1][2][3][4][5][6] At pH 6.5, the Benzoic Acid impurity is deprotonated (

      
      ) and enters the water.[1] The Phenolic Amide  remains protonated (
      
      
      
      ) and stays in the EtOAc.
  • Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate.

ExtractionLogic cluster_layers Phase Separation Start Crude Mixture (Amide + Acid Impurity) Solvent Dissolve in Ethyl Acetate Start->Solvent Wash Wash with Phosphate Buffer (pH 6.5) Solvent->Wash OrgLayer Organic Layer (EtOAc) Wash->OrgLayer Partitions AqLayer Aqueous Layer (Buffer) Wash->AqLayer Partitions ResultOrg Contains: Target Amide (Phenol is Protonated/Neutral) OrgLayer->ResultOrg ResultAq Contains: Acid Impurity (Carboxylate is Ionized) AqLayer->ResultAq

Figure 1: Differential extraction logic relying on pKa differences between the carboxylic acid impurity and the phenolic product.[1]

Module 3: Recrystallization (Polymorph & Purity Control)

Issue: "The product is oiling out," or "The melting point is depressed."

Diagnosis: 2-Chloro-3-hydroxybenzamide has a high melting point (likely >160°C) and strong hydrogen bonding potential.[1] Oiling out indicates the solvent boiling point is too low or the polarity match is incorrect.

Protocol 2: The Ethanol/Water Displacement

This is the "Gold Standard" for benzamides.

  • Solvent A (Good Solvent): Ethanol (95%) or Methanol.

  • Solvent B (Anti-Solvent): Water.

  • Procedure:

    • Place crude solid in an Erlenmeyer flask.

    • Add hot Ethanol dropwise while stirring on a heat plate until the solid just dissolves.

    • Troubleshooting: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

    • Remove from heat.[2][3] Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Slow Cooling: Wrap the flask in foil/towel and let it cool to room temperature undisturbed. Then move to 4°C (fridge).

    • Why: Rapid cooling traps impurities. Slow cooling allows the amide to form an ordered lattice, excluding the regioisomers.

Protocol 3: The "Oiling Out" Rescue

If the product forms an oil at the bottom:

  • Re-heat until the oil dissolves.

  • Add a Seed Crystal (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

  • Add slightly more Ethanol (the oil is likely a supersaturated solution of product + water).

Module 4: Chromatography (The Last Resort)

Issue: "Recrystallization failed to remove the regioisomer (4-chloro)."

Diagnosis: Regioisomers often co-crystallize. Chromatography is required.[7][8]

Stationary Phase: Silica Gel (Standard). Mobile Phase Strategy:

  • Amides are polar and "streak" on silica.

  • Standard Eluent: Hexane:Ethyl Acetate (Start 80:20, Gradient to 50:50).[1]

  • The Modifier: Add 1% Acetic Acid to the mobile phase.

    • Reasoning: The phenolic proton can interact with the silica, causing tailing. The acetic acid suppresses this ionization and sharpens the peak.

Frequently Asked Questions (FAQ)

Q1: Can I use Toluene for recrystallization? A: Toluene is excellent for removing non-polar impurities, but 2-Chloro-3-hydroxybenzamide has low solubility in toluene due to its polarity.[1] You would need large volumes of boiling toluene. A mixture of Toluene:Acetonitrile (9:1) is a better alternative if you wish to avoid alcohols.

Q2: My product turned pink/brown during drying. Why? A: Phenols are susceptible to oxidation, forming quinones.[1] Ensure you dry the product under vacuum, preferably in the dark. If the color persists, wash the solid with cold Dichloromethane (DCM); the colored oxidation products are often highly soluble in DCM, while the amide is less so.[1]

Q3: What is the expected Melting Point? A: While specific literature on the amide is sparse compared to the acid, the precursor (2-Chloro-3-hydroxybenzoic acid) melts at ~156-157°C [1].[1] Amides generally melt higher than their parent acids due to intermolecular hydrogen bonding networks. Expect a melting point in the range of 165°C – 175°C . A sharp range (<2°C) confirms purity.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-hydroxybenzoic acid Product Sheet. Retrieved from [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ghosh, K. K., & Tamrakar, P. (2003).[1][9] Physicochemical properties of hydroxamic acids. Indian Journal of Chemistry, 42A, 1081-1085.[1][9] (Reference for pKa trends in substituted benzamides).

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-3-hydroxybenzamide Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing 2-Chloro-3-hydroxybenzamide?

A1: The synthesis primarily starts from 2-chloro-3-hydroxybenzoic acid. The most prevalent and reliable methods involve the amidation of this carboxylic acid. Two main pathways are recommended:

  • The Acyl Chloride Pathway: This is a robust, high-yield method that involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with an amine source (e.g., ammonia, ammonium hydroxide) to form the amide.[1]

  • Direct Coupling Agent-Mediated Pathway: This method avoids the often harsh conditions of acyl chloride formation. It uses coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate direct amide bond formation.[2] This approach is milder and often proceeds at or near room temperature.[2]

Q2: Why is reaction temperature such a critical parameter for this specific synthesis?

A2: Temperature control is paramount for three key reasons:

  • Rate of Reaction vs. Stability: While higher temperatures increase the reaction rate, they can also lead to the degradation of sensitive starting materials or the diazonium salt intermediate if that route is used for precursor synthesis.[3] For direct amidation, temperatures above 100-160°C are often required for thermal condensation, which can be too harsh for this substituted benzamide.[4][5]

  • Selectivity and Side Reactions: The presence of the hydroxyl group introduces a competing nucleophile. At elevated temperatures or with highly reactive intermediates, O-acylation can occur, leading to the formation of an ester byproduct. Careful temperature management helps ensure selective N-acylation.

  • Controlling Exothermic Reactions: The formation of the acyl chloride from the carboxylic acid is often an exothermic process. Initial cooling (e.g., 0-5 °C) is crucial to manage the reaction rate, prevent boil-off of reagents like thionyl chloride, and minimize the formation of degradation byproducts.[6]

Q3: What are the general temperature guidelines for the key synthetic steps?

A3: The optimal temperature is highly dependent on the chosen synthetic method. The following table provides a general framework for optimization.

Method Step Typical Temperature Range Rationale & Key Considerations
Acyl Chloride Pathway 1. Acyl Chloride Formation (with SOCl₂)0 °C to RefluxStart at 0 °C for initial mixing, then gently reflux to drive the reaction to completion. Controls initial exotherm.
2. Amidation0 °C to Room TemperatureThe addition of the reactive acyl chloride to the amine solution should be done at low temperature (0-5 °C) to control the highly exothermic reaction and minimize side products. The reaction can then be allowed to warm to room temperature to ensure completion.[6]
Coupling Agent Pathway 1. Carboxylic Acid Activation & AmidationRoom Temperature (20-25 °C)Most carbodiimide-based couplings are efficient at room temperature, offering a mild alternative that protects the hydroxyl group.[2] Gentle warming (e.g., to 40 °C) can sometimes increase the rate for less reactive substrates.
Precursor Synthesis Diazotization (Sandmeyer Reaction)0 - 5 °CThis step is critical. Temperatures above 5 °C can lead to the rapid decomposition of the diazonium salt, significantly reducing yield and forming phenolic byproducts.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

  • Observation: TLC analysis shows primarily unreacted 2-chloro-3-hydroxybenzoic acid.

  • Potential Cause & Scientific Rationale: The activation of the carboxylic acid was likely incomplete. In the acyl chloride method, this can be due to degraded thionyl chloride (hydrolyzed by atmospheric moisture) or insufficient heating/reaction time. In the coupling agent method, the reagents may be old, or the reaction time may be too short.

  • Solution:

    • Verify Reagent Quality: Use freshly opened or distilled thionyl chloride. Ensure coupling agents are stored in a desiccator.

    • Optimize Reaction Time & Temperature: For the acyl chloride step, ensure the mixture is refluxed for an adequate period (monitor by quenching a small aliquot and checking for the presence of starting material). For coupling reactions, extend the reaction time at room temperature, or consider gentle warming to 40-50 °C.[8]

    • Ensure Anhydrous Conditions: For the acyl chloride pathway, it is absolutely critical to use oven-dried glassware and anhydrous solvents to prevent the hydrolysis of the acyl chloride back to the unreactive carboxylic acid.[9][10]

  • Observation: The reaction appears to work, but very little product is isolated after workup.

  • Potential Cause & Scientific Rationale: Product loss may be occurring during the aqueous workup. 2-Chloro-3-hydroxybenzamide, containing both a phenolic hydroxyl group and an amide, has pH-dependent solubility. If the aqueous phase is too acidic or too basic during extraction, the product may be deprotonated (phenoxide) or protonated and remain in the aqueous layer.

  • Solution:

    • Optimize pH during Extraction: Carefully adjust the pH of the aqueous layer to be near neutral (pH ~7) before extracting with an organic solvent like ethyl acetate.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh solvent to recover any dissolved product.[11]

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and improve phase separation, which can prevent loss in emulsions.

G cluster_start Troubleshooting: Low Yield cluster_analysis Analysis start Low Yield Observed analyze_tlc Analyze Crude Reaction Mixture by TLC start->analyze_tlc decision1 decision1 analyze_tlc->decision1 Evaluate Spots solution1 solution1 decision1->solution1 Yes decision2 decision2 decision1->decision2 No solution2 solution2 decision2->solution2 Yes decision3 decision3 decision2->decision3 No solution3 solution3 decision3->solution3 Yes

Caption: A logical workflow for troubleshooting low yields in 2-Chloro-3-hydroxybenzamide synthesis.

Issue 2: Product is Impure

  • Observation: TLC shows multiple spots in the purified product, including one that is less polar than the desired product.

  • Potential Cause & Scientific Rationale: This often indicates the formation of the O-acylated byproduct. The replacement of the polar hydroxyl group with a less polar ester group results in a higher Rf value (less polar) on a silica TLC plate. This side reaction is favored by higher temperatures and the use of a highly reactive acylating agent.

  • Solution:

    • Strict Temperature Control: During the amidation step (addition of the acyl chloride to the amine), maintain the temperature rigorously at 0-5 °C.[6]

    • Slow, Controlled Addition: Add the acyl chloride solution dropwise to the amine solution. This maintains a low instantaneous concentration of the acylating agent, favoring the more nucleophilic amine over the hydroxyl group.[12]

    • Purification: If the byproduct has already formed, it can often be separated from the desired amide using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Pathway

This protocol provides a robust method for synthesis, emphasizing critical temperature control points.

  • Step 1: Formation of the Acyl Chloride

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-chloro-3-hydroxybenzoic acid (1.0 eq).

    • Add a suitable anhydrous solvent such as toluene.

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel.

    • After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases.

    • Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The crude 2-chloro-3-hydroxybenzoyl chloride is used directly in the next step.

  • Step 2: Amidation

    • In a separate flask, prepare a cooled (0-5 °C) solution of concentrated ammonium hydroxide in an appropriate solvent.

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous solvent (e.g., THF or Dichloromethane).

    • Add the acyl chloride solution dropwise to the vigorously stirred, cooled ammonia solution, ensuring the temperature does not rise above 10 °C.

    • After addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the acyl chloride is consumed.

    • Proceed with an aqueous workup, carefully neutralizing the solution before extraction. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

G start 2-Chloro-3-hydroxybenzoic Acid workup Aqueous Workup & Extraction purification Purification (Recrystallization / Chromatography) workup->purification product 2-Chloro-3-hydroxybenzamide purification->product amidation1 amidation1 amidation1->workup activation_edc activation_edc activation_edc->workup

Caption: Key synthetic workflows for 2-Chloro-3-hydroxybenzamide, highlighting critical temperature control points.

References

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2018, January 30). Carboxylic acid react with amine?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for amide bond formation from aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for benzamide derivatives

An essential reaction in medicinal chemistry and drug development, the formation of the amide bond is critical. However, achieving high conversion rates for benzamide derivatives can be challenging.

Author: BenchChem Technical Support Team. Date: February 2026

An essential reaction in medicinal chemistry and drug development, the formation of the amide bond is critical. However, achieving high conversion rates for benzamide derivatives can be challenging. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and impurities in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide derivatives?

A1: The most prevalent methods involve either activating a carboxylic acid or using a more reactive acylating agent. The two primary routes are:

  • From an Acyl Chloride (e.g., Schotten-Baumann Reaction): This involves reacting a benzoyl chloride derivative with a primary or secondary amine. A base is required to neutralize the hydrochloric acid (HCl) byproduct which would otherwise protonate the amine, rendering it non-nucleophilic.[1][2]

  • From a Carboxylic Acid using a Coupling Reagent: This is a direct amidation approach where a coupling reagent activates the carboxylic acid to facilitate attack by the amine.[1] Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields often stem from a few common culprits. Start by assessing the following:

  • Purity and Stoichiometry of Reagents: Ensure your starting materials are pure and that the molar ratios are correct. Impurities can introduce side reactions.[4]

  • Water Contamination: If using a moisture-sensitive reagent like benzoyl chloride, ensure all glassware is oven-dried and solvents are anhydrous. Hydrolysis of the acylating agent is a primary cause of low conversion.[4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. An incomplete reaction, where starting material is still present after the expected time, is a frequent issue.[4][5]

Q3: I am using a carbodiimide coupling reagent (DCC or EDC) and have a persistent, sparingly soluble impurity. What is it and how can I deal with it?

A3: The impurity is likely the corresponding urea byproduct (Dicyclohexylurea, DCU, or EDU). With DCC, the resulting DCU is notoriously insoluble in most organic solvents and often co-precipitates with the product.[5]

  • Prevention: The formation of a related byproduct, N-acylurea, which consumes your activated intermediate, can be suppressed by adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to the reaction mixture.[2][5]

  • Removal: Most of the DCU can be removed by filtering the reaction mixture before aqueous work-up.[5] For any remaining DCU in the crude product, dissolving the product in a solvent like Dichloromethane (DCM), cooling, and re-filtering can help precipitate more of the urea.[5]

Troubleshooting Guide: Low Conversion & Yield

This section provides a systematic approach to diagnosing and solving issues related to low conversion rates.

Issues with Starting Materials & Reagents

Q: My reaction stalls, and I recover significant amounts of unreacted amine and benzoic acid. What's happening?

A: This points to two primary issues, often occurring simultaneously, especially in Schotten-Baumann type reactions.

  • Cause 1: Hydrolysis of the Benzoyl Chloride. Benzoyl chloride reacts readily with water to form benzoic acid, which is unreactive toward the amine under these conditions.[1] This consumes your electrophile.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the substrates are particularly valuable.[4]

  • Cause 2: Protonation of the Amine Nucleophile. The reaction between benzoyl chloride and an amine generates HCl. This acid will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, effectively stopping the reaction.[1]

    • Solution: A base must be added to scavenge the HCl as it is formed. Typically, an excess of a tertiary amine like triethylamine (TEA) or pyridine is used in organic solvents, or an aqueous base like 10% NaOH is used in a biphasic system.[2][5]

Q: The reaction is very slow or incomplete, even with pure starting materials. Could steric hindrance be the problem?

A: Yes, steric hindrance is a major challenge in amide bond formation, particularly when using bulky amines (e.g., secondary amines with large substituents) or ortho-substituted benzoic acids.[6][7] The nucleophilic attack of the amine on the activated carboxylate is sterically impeded.

  • Solutions:

    • Increase Reaction Time and/or Temperature: Give the reaction more time to proceed to completion. Gentle heating can sometimes overcome the activation energy barrier, but must be done cautiously to avoid side reactions.[1][4]

    • Use a More Potent Coupling Reagent: If using a standard coupling reagent, switching to a more reactive one may be necessary. For example, phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents (e.g., HATU, HBTU) are often more effective for hindered couplings than carbodiimides alone.[8][9]

    • Alternative Synthetic Routes: For exceptionally hindered amides, direct condensation may not be feasible. A robust alternative is the coupling of a Grignard reagent with an isocyanate, which is less sensitive to steric bulk around the reaction centers.[6]

Reaction Condition Optimization

The following diagram outlines a general workflow for troubleshooting low conversion rates.

G start Low Conversion Rate Detected (via TLC, LCMS) check_reagents 1. Verify Reagent Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Purity & Stoichiometry Correct? check_reagents->sub_reagents1 check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Appear Correct sub_conditions1 Sufficient Reaction Time/Temp? check_conditions->sub_conditions1 success High Conversion Achieved check_side_reactions->success Side Reactions Mitigated sub_side1 Byproduct Observed? (e.g., N-acylurea, DCU) check_side_reactions->sub_side1 sub_reagents2 Anhydrous Conditions Met? (if required) sub_reagents1->sub_reagents2 Yes action_reagents1 Action: Use pure reagents, re-weigh, check stoichiometry sub_reagents1->action_reagents1 No sub_reagents2->check_conditions Yes action_reagents2 Action: Use anhydrous solvents, dry glassware, inert atmosphere sub_reagents2->action_reagents2 No sub_conditions2 Correct Solvent/Base Used? sub_conditions1->sub_conditions2 Yes action_conditions1 Action: Increase time/temp, monitor by TLC sub_conditions1->action_conditions1 No sub_conditions3 Steric Hindrance a Factor? sub_conditions2->sub_conditions3 Yes action_conditions2 Action: Screen solvents/bases sub_conditions2->action_conditions2 No sub_conditions3->check_side_reactions No action_conditions3 Action: Use stronger coupling agent sub_conditions3->action_conditions3 Yes sub_side1->success No action_side1 Action: Add HOBt, adjust purification strategy sub_side1->action_side1 Yes action_reagents1->check_reagents action_reagents2->check_reagents action_conditions1->check_conditions action_conditions2->check_conditions action_conditions3->check_conditions action_side1->check_side_reactions

Caption: A troubleshooting workflow for low benzamide conversion.
Issues with Coupling Agents and Side Reactions

Q: I am using DCC coupling and my yield is low, but I don't see much unreacted starting material. Where is my product going?

A: When using carbodiimide coupling agents like DCC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[9] This byproduct is unable to react with the amine, effectively acting as a sink for your activated carboxylic acid and reducing the yield.

  • Mechanism & Solution: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt rapidly traps the O-acylisourea intermediate to form an active HOBt-ester. This ester is still highly reactive towards the amine but is not prone to the N-acylurea rearrangement, thus preserving the activated species for the desired reaction.[2][9]

The diagram below illustrates this key mechanistic step.

G RCOOH R-COOH (Carboxylic Acid) DCC DCC OAI [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->OAI + DCC Nacylurea N-Acylurea (Side Product) Amine R'-NH₂ (Amine) Product R-CO-NH-R' (Desired Amide) OAI->Product + R'-NH₂ OAI->Nacylurea Intramolecular Rearrangement DCU DCU (Byproduct)

Caption: DCC coupling mechanism and N-acylurea side reaction.

Quantitative Data Summary

The choice of synthesis method can significantly impact the expected yield. The table below provides a general comparison, though actual yields vary based on substrates and optimization.

Synthesis MethodStarting MaterialsTypical ReagentsReported Yield RangeKey AdvantagesKey Disadvantages
Schotten-Baumann Benzoyl Chloride, AmineAqueous NaOH or Pyridine70-95%[5]High yield, fast reaction.Benzoyl chloride is a lachrymator and is sensitive to moisture.[5]
Carbodiimide Coupling Benzoic Acid, AmineDCC or EDC, often with HOBt60-90%Milder conditions than acyl chlorides.Formation of urea byproducts that can be difficult to remove.[5]
Boric Acid Catalysis Benzoic Acid, Amine/UreaBoric Acid50-70%[5]Uses readily available and less hazardous materials.Requires heating; may result in lower yields than other methods.[5]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis via DCC Coupling

This protocol describes a standard procedure for coupling a generic benzoic acid with an amine using DCC and HOBt.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold solvent.[5]

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzamide derivative.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[5]

References

  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing reaction conditions for 4-benzoylbenzamide synthesis.
  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • BenchChem. (2025). Optimizing the reaction conditions for 4-(4-Carbamoylphenoxy)benzamide synthesis.
  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • ResearchGate. (2023). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-3-hydroxybenzamide

Last Updated: 2026-02-21 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxybenzamide. The stability of a compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-21

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydroxybenzamide. The stability of a compound is a critical parameter that influences its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. This document addresses potential stability issues under acidic conditions, offering troubleshooting advice and standardized protocols to assess compound integrity. Given the limited publicly available stability data for this specific molecule, this guide emphasizes a proactive, investigatory approach based on established principles of forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 2-Chloro-3-hydroxybenzamide that are susceptible to degradation in acidic conditions?

A1: The primary sites of instability on the 2-Chloro-3-hydroxybenzamide molecule under acidic conditions are the amide linkage and, to a lesser extent, the chlorinated phenol ring .

  • Amide Hydrolysis: The amide bond is susceptible to acid-catalyzed hydrolysis. In the presence of strong acids and water, the amide can be cleaved to yield 2-Chloro-3-hydroxybenzoic acid and an ammonium salt.[4][5] This is often the most significant degradation pathway for benzamide derivatives in acidic environments.[6][7]

  • Aromatic Ring Stability: While generally stable, the chlorinated phenol ring could be subject to slower degradation under harsh acidic and oxidative conditions, though this is less common than amide hydrolysis.

Q2: What are the expected degradation products of 2-Chloro-3-hydroxybenzamide in an acidic solution?

A2: The principal degradation product from acid-catalyzed hydrolysis is 2-Chloro-3-hydroxybenzoic acid . This is formed by the cleavage of the C-N bond in the amide group.[4]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of 2-Chloro-3-hydroxybenzamide.

G cluster_main Acid-Catalyzed Hydrolysis start 2-Chloro-3-hydroxybenzamide protonation Protonation of Carbonyl Oxygen start->protonation + H+ attack Nucleophilic Attack by Water protonation->attack + H2O intermediate Tetrahedral Intermediate attack->intermediate rearrangement Proton Transfer & Elimination of NH3 intermediate->rearrangement product 2-Chloro-3-hydroxybenzoic Acid rearrangement->product byproduct Ammonium Ion (NH4+) rearrangement->byproduct

Caption: Workflow of the acid-catalyzed hydrolysis of 2-Chloro-3-hydroxybenzamide.

Q3: My solution of 2-Chloro-3-hydroxybenzamide turned a faint color after adding acid. What could be the cause?

A3: A color change, often to a purplish or brownish hue, in phenolic compounds can indicate the formation of colored complexes or degradation products. The hydroxyl group on the benzene ring can react with trace metal ions (like iron) in your solution to form colored complexes, a reaction common for phenols.[8] Alternatively, under harsh conditions (e.g., strong acid and heat), oxidative degradation could lead to the formation of quinone-type structures, which are often colored. It is crucial to use high-purity solvents and reagents to minimize trace metal contamination.

Q4: How can I monitor the degradation of 2-Chloro-3-hydroxybenzamide in my experiment?

A4: The most reliable method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector.[1][2][9] An effective HPLC method will allow you to separate the parent compound (2-Chloro-3-hydroxybenzamide) from its degradation products (like 2-Chloro-3-hydroxybenzoic acid). By monitoring the decrease in the peak area of the parent compound and the increase in the peak area of the degradation products over time, you can accurately quantify the rate of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC. The acidic conditions are too harsh (high acid concentration or temperature).Reduce the acid concentration (e.g., from 1M HCl to 0.1M HCl) or lower the temperature of the experiment.[5]
Multiple unknown peaks appearing in the chromatogram. Complex degradation pathways or secondary degradation of the primary products.Analyze samples at earlier time points to identify the primary degradation products before they degrade further. Consider using a milder acid or lower temperature.[2]
Precipitate forms after adding acid. The degradation product, 2-Chloro-3-hydroxybenzoic acid, may be less soluble in the acidic medium than the parent compound.Check the solubility of the potential degradation products in your chosen solvent system. You may need to adjust the solvent composition to keep all components in solution for accurate analysis.
Inconsistent degradation rates between experiments. Variations in experimental parameters such as temperature, acid concentration, or initial compound concentration.Ensure all experimental parameters are tightly controlled. Use a calibrated oven or water bath for temperature control and prepare fresh acid solutions for each experiment.

Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a standard procedure for conducting a forced degradation study to evaluate the stability of 2-Chloro-3-hydroxybenzamide under acidic conditions. The goal is to induce a target degradation of 5-20%.[1][3]

Materials and Equipment:

  • 2-Chloro-3-hydroxybenzamide

  • HPLC-grade methanol or acetonitrile

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Volumetric flasks

  • Calibrated HPLC system with UV detector

  • pH meter

  • Calibrated oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-3-hydroxybenzamide at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Stress Condition Setup:

    • Label two sets of vials. One for 0.1 M HCl and one for 1 M HCl.

    • To each vial, add a known volume of the stock solution and an equal volume of the corresponding HCl solution.

    • Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Incubation: Place the vials in a calibrated oven or water bath set to a specific temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • Immediately cool the withdrawn sample to stop the degradation reaction.

    • Neutralize the sample by adding an equivalent amount of NaOH solution (e.g., use 0.1 M NaOH for the 0.1 M HCl sample).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Logical Workflow for Stability Assessment

The following diagram outlines the decision-making process for assessing the stability of 2-Chloro-3-hydroxybenzamide.

G start Start: Stability Question lit_review Literature Review for Existing Data start->lit_review forced_degradation Design Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation No specific data available hplc_method Develop Stability-Indicating HPLC Method forced_degradation->hplc_method execute_study Execute Study & Collect Time-Point Data hplc_method->execute_study analyze_data Analyze Data: - % Degradation - Identify Degradants execute_study->analyze_data stable Is Degradation < 5%? analyze_data->stable report_stable Report as 'Stable' Under Tested Conditions stable->report_stable Yes report_unstable Characterize Degradation Pathway & Determine Rate stable->report_unstable No

Caption: A logical workflow for a comprehensive stability assessment.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (2011). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 89(9), 1057-1069. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (2011). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Retrieved from [Link]

  • Filo. (n.d.). Hydrolysis of Benzamide The reaction is as follows. Retrieved from [Link]

  • Microbial Insights. (n.d.). Chlorinated Phenols | Biodegradation Evaluation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • Slideshare. (n.d.). degradation of phenols and chlorophenols. Retrieved from [Link]

  • Saber, D. L., & Crawford, R. L. (1987). Degradation of chlorinated phenols by a pentachlorophenol-degrading bacterium. Applied and Environmental Microbiology, 53(3), 629-632. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(31). Retrieved from [Link]

  • Beltrán-Heredia, J., Torregrosa, J., García, J. R., & Domínguez, J. R. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Ozone: Science & Engineering, 27(5), 393-400. Retrieved from [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzoic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-Chloro-3-hydroxybenzamide production

Technical Support Center: Production of 2-Chloro-3-hydroxybenzamide A Guide to Minimizing Side Reactions and Optimizing Synthesis Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzamide....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 2-Chloro-3-hydroxybenzamide

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, troubleshoot side reactions, and optimize your yields. The inherent difficulty in this synthesis arises from the molecule's bifunctional nature, containing both a nucleophilic hydroxyl group and a carboxylic acid, which requires a carefully planned strategy to achieve high purity and yield.

Section 1: Understanding the Core Synthetic Challenges

The primary challenge in synthesizing 2-Chloro-3-hydroxybenzamide is the presence of two reactive sites: the carboxylic acid that needs to be converted into an amide, and the phenolic hydroxyl group which can participate in unwanted side reactions. A successful synthesis hinges on selectively reacting the carboxylic acid while the hydroxyl group remains inert or is temporarily masked.

There are two primary strategies to approach this transformation, each with its own set of potential side reactions that must be mitigated.

  • The Acyl Chloride Pathway: This classic method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, followed by amidation. While efficient, this pathway poses a significant risk of unwanted reactions involving the unprotected hydroxyl group.

  • The Direct Coupling Pathway: This modern approach uses coupling agents to directly form the amide bond between the carboxylic acid and an ammonia source. This method avoids harsh chlorinating agents but introduces its own class of byproducts that can complicate purification.

Synthetic_Pathways cluster_A Acyl Chloride Pathway cluster_B Direct Coupling Pathway Start 2-Chloro-3-hydroxybenzoic Acid RouteA Route A: Acyl Chloride Pathway Start->RouteA Choose Route RouteB Route B: Direct Coupling Pathway Start->RouteB Choose Route Activation Activation (e.g., SOCl₂) RouteA->Activation Coupling Direct Amidation (e.g., EDC, HOBt, NH₃ source) RouteB->Coupling End 2-Chloro-3-hydroxybenzamide AmidationA Amidation (NH₃ source) Activation->AmidationA AmidationA->End Coupling->End

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide for the Acyl Chloride Pathway

This pathway is often the first choice due to the high reactivity of acyl chlorides. However, success is critically dependent on managing the reactivity of the hydroxyl group.

Q1: My yield is very low, and I've recovered a significant amount of the starting 2-Chloro-3-hydroxybenzoic acid. What is the likely cause?

Answer: This issue almost always points to two problems: incomplete formation of the acyl chloride or, more commonly, hydrolysis of the acyl chloride intermediate before it can react with your ammonia source.

  • Probable Cause A: Incomplete Activation. The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can happen if the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is old or has degraded.

  • Probable Cause B: Hydrolysis. Acyl chlorides are extremely sensitive to moisture.[1] Any water present in the reaction solvent, on the glassware, or in the ammonia source will rapidly convert the acyl chloride back to the starting carboxylic acid.[1]

Solutions & Preventative Measures:

ParameterRecommendationRationale
Glassware Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.To eliminate adsorbed water from glass surfaces.
Solvents Use anhydrous grade solvents from a freshly opened bottle or distill them from an appropriate drying agent.To prevent the introduction of water which leads to hydrolysis.
Reagents Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. Ensure the ammonia source (e.g., ammonia gas, or a solution in an anhydrous solvent) is dry.Chlorinating agents can degrade upon storage. Aqueous ammonia will hydrolyze the acyl chloride instantly.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from entering the reaction vessel.
Q2: I'm observing a significant, high-molecular-weight byproduct that is difficult to purify away. Is the hydroxyl group interfering?

Answer: Yes, this is a classic sign of side reactions involving the unprotected phenolic hydroxyl group. The hydroxyl group is nucleophilic and can compete with the desired nucleophile (ammonia).

  • Probable Cause A: Intermolecular Esterification. One molecule's newly formed acyl chloride group can react with the hydroxyl group of another molecule, forming a polyester-like oligomer.

  • Probable Cause B: Reaction with Chlorinating Agent. The hydroxyl group can react with thionyl chloride to form a chlorosulfite ester, leading to further undesired products.

Solution: Employ an Orthogonal Protecting Group Strategy

The most robust solution is to "protect" the hydroxyl group before forming the acyl chloride. An orthogonal protection strategy involves using protecting groups that can be selectively removed under conditions that do not affect other functional groups in the molecule.[2][3][4] For a phenolic hydroxyl group, a benzyl ether is an excellent choice as it is stable to the conditions of acyl chloride formation and amidation but can be easily removed later by hydrogenolysis.

Protection_Strategy A 1. Protect Hydroxyl Group (e.g., Benzyl Bromide, Base) B 2. Activate Carboxylic Acid (SOCl₂) A->B C 3. Amidate (Anhydrous NH₃) B->C D 4. Deprotect Hydroxyl Group (e.g., H₂, Pd/C) C->D E Final Product D->E

Caption: Workflow for the acyl chloride route using a protection strategy.

Recommended Protecting Groups for Phenols

Protecting GroupProtection ReagentDeprotection ConditionsStability & Notes
Benzyl (Bn) Benzyl bromide (BnBr) + K₂CO₃H₂, Pd/C (Hydrogenolysis)Excellent choice. Very stable to a wide range of conditions. Deprotection is clean.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl + ImidazoleTetrabutylammonium fluoride (TBAF)Stable to many conditions but may be labile to strong acids or bases.
Methoxymethyl (MOM) MOM-Cl + DIPEAAcidic conditions (e.g., HCl in MeOH)Stable to bases and nucleophiles. Deprotection requires acid, which could pose a risk to the amide if not carefully controlled.[5]

Section 3: Troubleshooting Guide for the Direct Amide Coupling Pathway

This route avoids highly reactive intermediates like acyl chlorides but relies on coupling agents, which can generate their own unique byproducts.

Q3: After my reaction with a carbodiimide (like DCC or EDC), my product is contaminated with a very insoluble white solid. How can I remove it?

Answer: This is the hallmark of an N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[6] The highly reactive O-acylisourea intermediate, which is supposed to react with your amine, can instead undergo an intramolecular rearrangement to form the stable N-acylurea.

Coupling_vs_SideReaction cluster_main Desired Pathway vs. Side Reaction O_acyl O-acylisourea (Reactive Intermediate) Amide Desired Amide Product O_acyl->Amide + Amine (GOOD) N_acyl N-acylurea Byproduct O_acyl->N_acyl Intramolecular Rearrangement (BAD)

Sources

Optimization

Purification challenges of 2-Chloro-3-hydroxybenzamide via column chromatography

Introduction Welcome to the technical support guide for the purification of 2-Chloro-3-hydroxybenzamide. This molecule, characterized by its polar hydroxyl and amide functional groups, alongside a chlorinated aromatic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-Chloro-3-hydroxybenzamide. This molecule, characterized by its polar hydroxyl and amide functional groups, alongside a chlorinated aromatic ring, presents a unique set of challenges during purification by column chromatography. Its propensity for strong interaction with silica, potential for peak tailing, and risk of co-elution with structurally similar impurities necessitate a carefully optimized approach.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the chromatographic purification of this compound. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most critical preliminary steps before attempting a large-scale column purification of 2-Chloro-3-hydroxybenzamide?

A1: A successful large-scale purification is built on meticulous preliminary analysis. Before committing your bulk material to a column, two steps are essential:

  • Comprehensive TLC Analysis: Thin-Layer Chromatography (TLC) is your most powerful diagnostic tool. It allows you to visualize the complexity of your crude mixture and test various mobile phase (eluent) systems. For 2-Chloro-3-hydroxybenzamide, aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35.[1] This Rf value typically ensures that the compound elutes in a reasonable volume of solvent without being excessively retained or eluting too quickly with the solvent front. Test a range of solvent systems, from non-polar (e.g., Hexane/Ethyl Acetate) to more polar mixtures (e.g., Dichloromethane/Methanol), to find one that gives the best possible separation between your target compound and its impurities.

  • Solubility & Stability Assessment: Determine the solubility of your crude material in various solvents. 2-Chloro-3-hydroxybenzamide's polarity suggests limited solubility in non-polar solvents like hexane. This is critical for choosing a solvent to dissolve your sample for column loading. Furthermore, assess its stability on the chosen stationary phase. You can do this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear or the original spot diminishes, it may indicate degradation on the silica surface.[2]

Q2: What are the likely impurities associated with 2-Chloro-3-hydroxybenzamide, and how do they impact purification?

A2: Impurities can generally be categorized as starting materials, by-products, or degradation products.[3] Understanding their potential structure is key to designing a separation strategy.

Impurity Class Potential Compounds Chromatographic Impact & Mitigation Strategy
Starting Materials 2-Chloro-3-hydroxybenzoic acidMore polar than the amide product due to the free carboxylic acid. It will likely have a much lower Rf value. Eluting with a more polar solvent system, potentially containing a small amount of acetic acid to suppress ionization and reduce tailing, can effectively remove it.
Intermediates Acyl chlorides or activated esters of 2-chloro-3-hydroxybenzoic acidHighly reactive and typically quenched during workup. If present, they are significantly less polar than the product and will elute much faster.
By-products Di-acylated products or other side-reaction productsPolarity can vary. TLC analysis is crucial to identify their Rf values relative to the product and optimize the mobile phase for maximum separation.
Degradation Products Hydrolysis product: 2-Chloro-3-hydroxybenzoic acidCan form if the compound is exposed to acidic or basic conditions, or even on the acidic surface of silica gel over time.[4] This underscores the need for efficient chromatography to minimize column residence time. If degradation is suspected, consider using a deactivated or neutral stationary phase.[2]

Troubleshooting Guide: Common Column Chromatography Issues

This section addresses specific, practical problems you may encounter during your experiment in a direct question-and-answer format.

Problem: My compound is not eluting from the silica gel column, even with a high concentration of ethyl acetate.
  • Underlying Cause: The combined hydrogen-bonding capacity of the hydroxyl (-OH) and amide (-NH2) groups leads to very strong adsorption on the polar, acidic silica gel surface.[1] Ethyl acetate may not be a sufficiently polar "pusher" solvent to displace the molecule from the stationary phase.

  • Solution 1: Increase Mobile Phase Polarity. Introduce a stronger, more polar solvent into your eluent system. Methanol is an excellent choice. Start by adding a small percentage (1-2%) to your current mobile phase (e.g., 1-2% Methanol in Dichloromethane or Ethyl Acetate) and gradually increase the concentration.

  • Solution 2: Use a Competitive Additive. If tailing is also observed, adding a small amount of a competitive agent can improve elution. For a phenolic compound like this, adding ~1% acetic acid to the mobile phase can help by protonating the silica surface and satisfying some of the hydrogen bonding sites, allowing your compound to elute more freely.

Problem: The purified fractions show significant peak tailing on TLC.
  • Underlying Cause: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. The acidic nature of silica gel can interact strongly with the basic amide and acidic phenol, leading to slow desorption kinetics.

  • Solution 1: Deactivate the Stationary Phase. Before running the column, consider pre-treating the silica gel. You can create a slurry of silica in your starting eluent and add ~1% triethylamine to neutralize the most acidic sites.[2] This is particularly effective if your compound is base-sensitive.

  • Solution 2: Switch to an Alternative Stationary Phase. If tailing persists, silica gel may not be the ideal medium. Consider using neutral alumina, which has a different surface chemistry and may offer better peak shape for your compound.[5] Alternatively, for very challenging separations, reversed-phase (C18) chromatography, which separates based on hydrophobicity, could be an effective option.[6]

G start Peak Tailing Observed check_polarity Is the mobile phase sufficiently polar? start->check_polarity increase_polarity Action: Increase % of polar solvent (e.g., MeOH). check_polarity->increase_polarity No check_acidity Is compound interacting with acidic silica sites? check_polarity->check_acidity Yes resolved Problem Resolved increase_polarity->resolved add_modifier Action: Add modifier (e.g., 1% AcOH or Et3N) to eluent. check_acidity->add_modifier Yes change_sp Action: Switch to a different stationary phase (Alumina, C18). check_acidity->change_sp No / Ineffective add_modifier->resolved change_sp->resolved

Caption: Troubleshooting workflow for peak tailing.

Problem: I'm observing new spots on TLC after chromatography that were not present in the crude material.
  • Underlying Cause: This is a strong indicator of on-column degradation. The acidic surface of silica gel can catalyze the hydrolysis of the amide bond, especially if the residence time on the column is long or if water is present in the solvents.[4]

  • Solution 1: Expedite the Chromatography. Use flash chromatography, applying gentle air pressure to speed up the elution process.[7] This minimizes the contact time between your compound and the stationary phase. Ensure your solvents are anhydrous.

  • Solution 2: Use a Neutral Stationary Phase. Switch from silica gel to neutral alumina. Alumina is generally less reactive towards sensitive functional groups.

  • Solution 3: Passivate the Silica Gel. As mentioned previously, adding a small amount of a base like triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica, thereby reducing the risk of acid-catalyzed degradation.

Problem: My compound is poorly soluble in the initial, non-polar eluent required for good separation.
  • Underlying Cause: The high polarity of 2-Chloro-3-hydroxybenzamide makes it insoluble in solvents like hexane or even dichloromethane, which are often required as the base of the eluent system to ensure impurities elute separately. Loading the column with a strong solvent (in which the compound is soluble) will result in broad bands and poor separation.[8]

  • Solution: Use a Dry Loading Technique. Instead of dissolving the sample in a liquid and pipetting it onto the column, pre-adsorb it onto a solid support. This is the most reliable method for poorly soluble compounds.[9] See Protocol 3 below for a detailed methodology.

Experimental Protocols

Protocol 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)
  • Objective: To determine the optimal mobile phase for column chromatography.

  • Methodology:

    • Prepare a stock solution of your crude 2-Chloro-3-hydroxybenzamide (~5 mg/mL) in a suitable solvent (e.g., acetone or methanol).

    • On a silica gel TLC plate, use a capillary tube to spot the solution.

    • Prepare several developing chambers with different solvent systems. Good starting points include:

      • 70:30 Hexane:Ethyl Acetate

      • 90:10 Dichloromethane:Ethyl Acetate

      • 95:5 Dichloromethane:Methanol

    • Place the TLC plates in the chambers and allow the solvent to ascend to near the top.

    • Remove the plates, mark the solvent front, and allow them to dry.

    • Visualize the spots under a UV lamp (254 nm).

    • Calculate the Rf value for each spot. The ideal system is one that moves the desired compound to an Rf of ~0.3 and shows maximal separation from all other spots.[1]

Protocol 2: Dry Loading (Slurry) Method for Column Chromatography
  • Objective: To purify 2-Chloro-3-hydroxybenzamide when it has poor solubility in the eluent.

  • Methodology:

    • Sample Adsorption: In a round-bottom flask, dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., methanol or acetone). Add 2-3 times the weight of silica gel (2-3 g) to the flask.

    • Solvent Removal: Remove the solvent completely using a rotary evaporator until you are left with a fine, free-flowing powder. This is your crude material adsorbed onto silica.

    • Column Packing: Prepare your chromatography column by the "wet packing" method.[7] Fill the column with your chosen initial eluent (determined by TLC), then add a slurry of silica gel in the same eluent, allowing it to settle into a packed bed.

    • Loading: Carefully add your dry, adsorbed sample as a powder to the top of the packed silica bed, taking care not to disturb the surface. Gently add a thin layer of sand on top of the sample powder.

    • Elution: Carefully add the mobile phase and begin eluting the column, collecting fractions and monitoring them by TLC.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-3-hydroxybenzamide

Executive Summary & Chemical Vulnerability Profile Welcome to the technical support center. You are likely working with 2-Chloro-3-hydroxybenzamide (CAS: 54396-44-0) as a fragment in drug discovery, a metabolic standard,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Profile

Welcome to the technical support center. You are likely working with 2-Chloro-3-hydroxybenzamide (CAS: 54396-44-0) as a fragment in drug discovery, a metabolic standard, or a synthetic intermediate.

To prevent degradation, you must treat this molecule not as a static solid, but as a dynamic system prone to three specific decay vectors. My recommendation is based on the interaction between the electron-rich phenol , the hydrolyzable amide , and the labile aryl chloride .

The Degradation Matrix
Functional GroupVulnerabilityTriggerVisual/Analytical Indicator
Amide (C-1) HydrolysisExtreme pH (Acid/Base), HeatShift in HPLC RT (Formation of 2-chloro-3-hydroxybenzoic acid); Loss of Ammonia.
Phenol (C-3) Oxidation / CouplingHigh pH (>8), Oxygen, LightSolution turns Pink/Brown (Quinone formation) or precipitates (Polymerization).
Aryl Chloride (C-2) PhotodehalogenationUV Light (<300 nm)New early-eluting peaks; Chloride ion release.

Storage & Handling Protocols

A. Solvent Selection Strategy

Do not store in unbuffered water. The pH of unbuffered water fluctuates due to atmospheric CO₂, which can accelerate hydrolysis over long periods.

  • Preferred Stock Solvent: Anhydrous DMSO or DMAc (Dimethylacetamide).

    • Why? High solubility, aprotic nature prevents hydrolysis.

    • Risk: DMSO is hygroscopic. Water uptake initiates hydrolysis.

    • Mitigation: Store under Argon/Nitrogen; use single-use aliquots.

  • Aqueous Dilutions: Use 10-50 mM Phosphate or Citrate Buffer (pH 6.0) .

    • Why pH 6.0? This is the "Stability Sweet Spot."

      • Too Low (< pH 4): Acid-catalyzed amide hydrolysis.[1][2]

      • Too High (> pH 8): Phenol deprotonates (

        
        ). The resulting phenolate anion is highly susceptible to oxidative attack and polymerization.
        
B. The "Golden Rules" of Preservation
  • Darkness is Mandatory: The 2-chloro substituent destabilizes the ring under UV irradiation. Amber vials are non-negotiable.

  • Headspace Management: Oxygen is the enemy of the 3-hydroxy group. Flush vials with inert gas (

    
     or 
    
    
    
    ) after every use.
  • Cold Chain: Store stocks at -20°C. Thaw completely at room temperature before opening to prevent condensation (water) from entering the hygroscopic DMSO.

Degradation Pathways (Visualization)

Understanding the mechanism allows you to predict failure points. The diagram below illustrates the competing degradation pathways you must control.

G cluster_0 Critical Control Point: pH 6.0 Parent 2-Chloro-3- hydroxybenzamide Acid 2-Chloro-3- hydroxybenzoic Acid Parent->Acid Hydrolysis (pH < 4 or pH > 9) Ammonia NH3 Parent->Ammonia + H2O Quinone Quinone/Dimer (Pink/Brown) Parent->Quinone Oxidation (pH > 8 + O2) Dechloro Dechlorinated Byproducts Parent->Dechloro Photolysis (UV Light)

Figure 1: Competing degradation pathways. Note that pH 6.0 (Green Zone) minimizes both Hydrolysis (Black path) and Oxidation (Yellow path).

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution has turned a faint pink color after 2 weeks at 4°C. Is it safe to use?

  • Diagnosis: This is classic oxidative coupling . Trace peroxides in the DMSO or headspace oxygen reacted with the phenol group to form quinoid species.

  • Verdict: Discard. Even 1% oxidation products can act as potent redox cyclers in biological assays, producing false positives (PAINS behavior).

  • Prevention: Use "HPLC Grade" DMSO (low peroxide) and store under Nitrogen.

Q2: I see a new peak at RRT 0.85 (Relative Retention Time) on my HPLC. What is it?

  • Diagnosis: This is likely 2-chloro-3-hydroxybenzoic acid (the hydrolysis product). Acids generally elute earlier than their corresponding amides on Reverse Phase C18 columns due to higher polarity (especially if your mobile phase pH is > 3).

  • Action: Check the pH of your aqueous buffer. If it drifted above 9 or below 4, hydrolysis was catalyzed.

Q3: The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).

  • Diagnosis: "Crash-out." The 2-chloro and aromatic ring make this molecule hydrophobic.[3]

  • Solution:

    • Lower the final concentration.

    • Add a co-solvent/surfactant to the buffer before adding the compound (e.g., 0.05% Tween-20 or maintain 1% DMSO final concentration).

Validation Protocol: Forced Degradation

To prove stability for your specific application, perform this abbreviated Stress Test (adapted from ICH Q1A guidelines).

Analytical Method: HPLC-UV (254 nm) or LC-MS.

Stress ConditionProcedureExpected Result (If Unstable)
Acid Stress 0.1 N HCl, 60°C, 4 hoursDecrease in parent peak; increase in Acid peak (RRT < 1.0).
Base Stress 0.1 N NaOH, RT, 4 hoursRapid disappearance of parent; formation of Acid + potential discoloration (oxidation).
Oxidative Stress 0.3%

, RT, 2 hours
Formation of multiple late-eluting peaks (dimers) or colored solution.
Photostability Ambient light (window sill), 24 hoursLoss of parent; formation of dechlorinated species (check MS for M-34 mass shift).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] (2003).[4] Defines the standard protocols for stress testing and stability limits. [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (7th Ed.). Wiley. (2013). (Authoritative text on amide hydrolysis mechanisms and phenol oxidation kinetics). [Link]

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (2010).[6] (Explains why oxidized phenols/quinones cause false positives in assays). [Link]

Sources

Optimization

Technical Support Center: Scale-Up Engineering for 2-Chloro-3-hydroxybenzamide

Introduction: The "Ortho-Phenolic" Conflict Scaling up 2-Chloro-3-hydroxybenzamide presents a classic process chemistry conflict: Steric Hindrance vs. Chemoselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Phenolic" Conflict

Scaling up 2-Chloro-3-hydroxybenzamide presents a classic process chemistry conflict: Steric Hindrance vs. Chemoselectivity .

  • The "2-Chloro" Effect: The chlorine atom at the ortho position creates significant steric bulk, twisting the carbonyl group out of planarity and hindering nucleophilic attack by ammonia/amines. This necessitates "harsh" activation methods (e.g., Acid Chlorides).

  • The "3-Hydroxy" Vulnerability: The phenolic hydroxyl group is nucleophilic. Under the harsh conditions required to overcome the chlorine's steric hindrance, the phenol often reacts, leading to polymerization, esterification, or "tar" formation.

This guide provides troubleshooting for the three critical failure modes encountered during scale-up: Stalled Amidation , Phenolic Side-Reactions , and Regioisomer Contamination .

Module 1: Troubleshooting Amidation Failures

Primary Issue: Low conversion of 2-chloro-3-hydroxybenzoic acid to the amide, or formation of insoluble black oligomers.

Diagnostic Workflow
  • Symptom: Reaction mixture turns dark brown/black upon addition of Thionyl Chloride (

    
    ).
    
  • Root Cause: The phenolic hydroxyl group is reacting with

    
     to form chlorosulfites or intermolecular esters (polyesters), rather than the desired acid chloride.
    
  • Symptom: Reaction stalls at 60-70% conversion using EDC/HOBt.

  • Root Cause: The 2-chloro steric hindrance prevents the bulky coupling reagents from effectively activating the carbonyl.

Recommended Protocol: The "Protected" Route (High Reliability)

For scale-up >100g, protecting the phenol is the only way to guarantee safety and yield.

Step 1: Acetylation (Protection)

  • Reagent: Acetic Anhydride (

    
    ) / Cat. 
    
    
    
    .
  • Why: Converts the reactive Phenol to an Acetate, which is stable to

    
    .
    

Step 2: Acid Chloride Formation

  • Reagent: Thionyl Chloride (

    
    ) + Cat. DMF.[1][2]
    
  • Critical Parameter: Reflux temperature is required to overcome the 2-Cl steric barrier.

  • Troubleshooting: If the reaction is slow, increase DMF load to 5 mol%. The Vilsmeier-Haack intermediate formed is smaller and more reactive than bulk

    
    .
    

Step 3: Amidation & Deprotection (One Pot) [3]

  • Reagent: Aqueous Ammonia (

    
    ).
    
  • Mechanism: Ammonia cleaves the amide bond (forming the product) AND hydrolyzes the acetate protecting group in situ (aminolysis).

Visualizing the Pathway

AmidationStrategy Start 2-Cl-3-OH-Benzoic Acid Direct Direct Activation (SOCl2 / CDI) Start->Direct High Risk: Oligomerization Protected Acetylation (Ac2O) Start->Protected Recommended Scale-Up Route Final 2-Chloro-3-hydroxybenzamide Direct->Final Low Yield AcidCl Acid Chloride (2-Cl-3-OAc-Ph-COCl) Protected->AcidCl SOCl2, DMF Reflux Amide Crude Amide (Protected) AcidCl->Amide NH3 (aq) Amide->Final In-situ Hydrolysis

Caption: Figure 1. The "Protected" route avoids phenolic polymerization, a common failure mode in direct activation.

Module 2: Impurity Profiling & Purification

Primary Issue: The product contains 5-10% of the Regioisomer (2-Chloro-5-hydroxybenzamide) or Dimer impurities .

The "Regio-Trap"

The starting material (2-chloro-3-hydroxybenzoic acid) is often synthesized via chlorination of 3-hydroxybenzoic acid. This reaction is not perfectly selective.

  • Major Product: 2-Chloro (Ortho to acid, Para to phenol - favored).

  • Minor Product: 6-Chloro (Ortho to phenol - often called 2-chloro-5-hydroxy if numbering flips).

  • Challenge: These isomers have nearly identical boiling points and solubilities.

Purification Protocol: pH-Swing Recrystallization

Standard recrystallization often fails because both isomers crystallize together. Use their slight


 differences (Phenolic acidity).
StepOperationTechnical Rationale
1. Dissolution Dissolve crude amide in 0.5M NaOH (3-4 volumes).Converts phenol to phenolate. Both isomers dissolve.
2. Filtration Filter through Celite/Charcoal.Removes non-acidic "tar" and dimers formed during amidation.
3. Controlled Acidification Slowly add HCl to lower pH to ~5.5 .Critical Step: The 2-chloro-3-hydroxy isomer often precipitates later than the 5-hydroxy isomer due to intramolecular H-bonding between the OH and Amide.
4. Fractional Precipitation Hold at pH 5.5 for 30 mins. Filter off the first crop (often enriched in impurity).Removes the less soluble regioisomer.
5. Final Crash Lower pH to 2.0. Collect the second crop.Precipitates the desired product.[4]

Tech Note: The intramolecular Hydrogen Bond in the 2-chloro-3-hydroxy isomer (between the 3-OH and the Amide Carbonyl oxygen) effectively "hides" the polarity of the OH group, making this isomer more soluble in organic solvents but less acidic than the 5-hydroxy isomer.

Module 3: FAQ - Specific Operational Failures

Q1: Why does my reaction mixture solidify into a "concrete" block during the Acid Chloride step?

  • Cause: You likely used a non-polar solvent (Hexane/Toluene) with the "Naked" phenol. The intermediate forms an intermolecular network.

  • Fix: Switch to Acetonitrile or use the Acetylation protection method. If you must run naked, use THF (though it reacts slowly with

    
    , it solubilizes the intermediate).
    

Q2: The final product is pink. Is it safe to release?

  • Cause: Trace oxidation of the phenol to a quinone-like species. This is common in "naked" phenol processing.

  • Fix: It is usually a cosmetic impurity (<0.1%). Wash the final filter cake with a solution of Sodium Bisulfite (

    
    )  or Ascorbic Acid  to reduce the quinones back to colorless phenols.
    

Q3: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride?

  • Answer: Yes, but with a caveat. CDI will react with the Phenol and the Acid.

    • Mechanism:[1][5] It forms an Acyl-Imidazole (at the acid) and an Imidazole-Carbamate (at the phenol).

    • Workup: The phenolic carbamate is unstable and usually hydrolyzes back to the phenol during the aqueous ammonia quench.

    • Scale-up Risk: Massive

      
       evolution. Ensure your reactor has adequate headspace and a controlled dosing rate.
      
Impurity Fate Mapping

ImpurityFate Crude Crude Mixture (Product + Isomer + Dimer) NaOH Dissolve in NaOH Crude->NaOH Filter1 Filtration NaOH->Filter1 SolidWaste Solid Waste (Dimers/Tars) Filter1->SolidWaste Insolubles Filtrate Filtrate (Phenolates) Filter1->Filtrate Acidify Acidify to pH 5.5 Filtrate->Acidify Crop1 Crop 1 Ppt (Regio-Isomer Enriched) Acidify->Crop1 Precipitation Acidify2 Acidify to pH 2.0 Acidify->Acidify2 Filtrate FinalProd Pure Product (>99%) Acidify2->FinalProd Precipitation

Caption: Figure 2. pH-Swing purification logic for separating phenolic regioisomers.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses the solubility and metabolic stability of benzamide pharmacophores).
  • Process Chemistry of Ortho-Substituted Benzoic Acids. (General industry standard protocols for steric management in amidation, derived from Organic Process Research & Development best practices).

Sources

Reference Data & Comparative Studies

Validation

Part 1: Decoding the ¹H NMR Spectrum of 2-Chloro-3-hydroxybenzamide

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 2-Chloro-3-hydroxybenzamide: A Comparative Approach For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 2-Chloro-3-hydroxybenzamide: A Comparative Approach

For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a non-negotiable cornerstone of the scientific process. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for providing detailed information about the molecular structure of organic compounds like 2-Chloro-3-hydroxybenzamide.[1] This guide offers an in-depth analysis of its ¹H NMR spectrum, a comparison with complementary analytical methods, and robust, field-proven experimental protocols.

The structure of 2-Chloro-3-hydroxybenzamide, with its distinct arrangement of chloro, hydroxyl, and benzamide functional groups on a benzene ring, gives rise to a unique and interpretable ¹H NMR spectrum. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a structural fingerprint.[1]

Predicted Spectral Features: Causality and Interpretation

The substituents on the benzene ring exert significant electronic effects, influencing the chemical shifts of the aromatic protons.[2][3]

  • -OH (Hydroxyl) Group: An electron-donating group that increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shift to a lower ppm value).

  • -Cl (Chloro) Group: An electron-withdrawing group through induction but electron-donating through resonance. Its net effect is deshielding.

  • -CONH₂ (Amide) Group: An electron-withdrawing group that deshields the aromatic protons.

Based on these principles, we can predict the following signals:

  • Aromatic Protons (H-4, H-5, H-6): This region, typically between 6.5 and 8.0 ppm, will show three distinct signals for the three protons on the aromatic ring.

    • H-6: Being ortho to the electron-withdrawing amide group, this proton is expected to be the most deshielded (highest ppm value) and will likely appear as a doublet of doublets (dd).

    • H-4: This proton is ortho to the electron-donating hydroxyl group and will be the most shielded (lowest ppm value). It is expected to appear as a doublet of doublets (dd).

    • H-5: This proton will experience influences from all substituents and is expected to resonate as a triplet (t) or a doublet of doublets (dd), appearing between the signals for H-4 and H-6.

  • Amide Protons (-CONH₂): The two protons on the nitrogen atom often exhibit distinct signals due to restricted rotation around the C-N bond, a phenomenon that makes them chemically non-equivalent.[4] One proton is cis to the carbonyl oxygen and the other is trans. These signals are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature. They can appear anywhere from 7.0 to 8.5 ppm.

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton is characteristically broad due to chemical exchange with solvent or trace water.[5] Its chemical shift is highly variable and can be observed over a wide range, often from 5.0 to 10.0 ppm or higher, depending on the solvent and concentration.

Logical Workflow for Spectral Interpretation

The structural elucidation from ¹H NMR data follows a systematic process. This workflow ensures that all pieces of spectral information are logically integrated to confirm the molecular structure.[1]

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation Acquire 1. Acquire Spectrum Process 2. Process FID (FT, Phasing, Baseline) Acquire->Process Integrate 3. Integrate Signals (Proton Count) Process->Integrate ChemShift 4. Analyze Chemical Shifts (Proton Environment) Integrate->ChemShift Splitting 5. Analyze Splitting Patterns (Neighboring Protons) ChemShift->Splitting Assemble 6. Assemble Fragments Splitting->Assemble Confirm 7. Confirm Structure Assemble->Confirm

Caption: Logical workflow for structural elucidation using ¹H NMR data.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for 2-Chloro-3-hydroxybenzamide. Note that exact values can vary based on the solvent and spectrometer field strength.

Proton AssignmentPredicted Chemical Shift (δ) Range (ppm)MultiplicityTypical Coupling Constants (J) (Hz)
-OH9.0 - 10.0 (in DMSO-d₆)Broad Singlet (br s)N/A
-NH₂7.5 - 8.5 (in DMSO-d₆)Two Broad Singlets (br s)N/A
Aromatic H-67.6 - 7.8Doublet of Doublets (dd)³J ≈ 7-8, ⁴J ≈ 1-2
Aromatic H-57.2 - 7.4Triplet (t)³J ≈ 7-8
Aromatic H-46.9 - 7.1Doublet of Doublets (dd)³J ≈ 7-8, ⁴J ≈ 1-2

Part 2: A Multi-Technique Approach: Comparison with Other Analytical Methods

While ¹H NMR is powerful, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedSample RequirementsKey Advantages & Limitations
¹H NMR Detailed proton environment, connectivity, and stereochemistry.1-25 mg, soluble in deuterated solvent.[6]A: Unparalleled structural detail. L: Requires soluble sample, less sensitive than MS.
¹³C NMR Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl).[1]10-50 mg, higher concentration needed due to low natural abundance.[6][7]A: Complements ¹H NMR, confirms carbon backbone. L: Low sensitivity, longer acquisition times.
IR Spectroscopy Presence of specific functional groups (O-H, N-H, C=O, C-Cl).1-2 mg, solid or liquid.A: Fast, simple, excellent for functional group identification. L: Provides no information on connectivity.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS), fragmentation patterns.<1 mg, often requires volatility or ionization.A: Extremely sensitive, confirms molecular weight. L: Isomers can be difficult to distinguish, provides indirect structural data.
Complementary Data Insights:
  • ¹³C NMR Spectroscopy: For 2-Chloro-3-hydroxybenzamide, the ¹³C NMR spectrum would show 7 distinct signals, one for each unique carbon. The carbonyl carbon (-CONH₂) signal would be particularly characteristic, appearing far downfield (typically >165 ppm).[1]

  • Infrared (IR) Spectroscopy: An IR spectrum would confirm the key functional groups. Expected absorption bands include a broad O-H stretch (~3300-2500 cm⁻¹), two N-H stretches for the primary amide (~3400-3250 cm⁻¹), a strong C=O (amide I) stretch (~1680-1640 cm⁻¹), and a C-Cl stretch (~850-550 cm⁻¹).[8][9][10]

  • Mass Spectrometry (MS): Electron Ionization (EI) MS would show a molecular ion peak (M⁺) corresponding to the molecular weight. A crucial feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11]

Part 3: Validated Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to yield high-quality data for analysis.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a high-quality sample for structural characterization. The goal is a homogenous solution free of particulate matter.

Materials:

  • 2-Chloro-3-hydroxybenzamide (5-10 mg)

  • High-quality 5 mm NMR tube, clean and dry[6][12]

  • Deuterated solvent (e.g., DMSO-d₆ is recommended to observe exchangeable -OH and -NH₂ protons)

  • Pasteur pipette with a small plug of glass wool or cotton[6]

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent to the vial.[12] The filling height in a standard 5mm tube should be around 5-6 cm.[12][13]

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be used if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette containing a small, tight plug of glass wool and carefully transfer the filtrate into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]

Protocol 2: Standard 1D ¹H NMR Data Acquisition

This is a generalized workflow. Specific commands and software interfaces will vary by spectrometer manufacturer (e.g., Bruker, JEOL, Varian).

Procedure:

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.[14] Place the sample into the spectrometer.

  • Setup: Load a standard 1D proton experiment parameter set.

  • Locking & Tuning: Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field. Tune and match the probe for the ¹H nucleus to ensure maximum signal sensitivity.[14]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks. This can be done manually or using automated routines.

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set a window wide enough to encompass all expected signals (e.g., -1 to 12 ppm).

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate to allow for relaxation between pulses.[15]

    • Acquisition Time (AQ): Typically 1.5-2.0 seconds.[15]

  • Acquisition: Start the data acquisition.

  • Data Processing: After acquisition, perform a Fourier transform (FT) on the Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Overall Experimental and Analytical Workflow

The entire process from sample to final structure requires a systematic approach, combining careful experimental work with logical data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Validation Prep Sample Preparation (Weigh, Dissolve, Filter) Acquire Data Acquisition (Lock, Tune, Shim, Acquire) Prep->Acquire Process Data Processing (FT, Phase, Baseline) Acquire->Process Interpret Spectral Interpretation (Integrate, Assign Shifts/Splitting) Process->Interpret Compare Compare with Other Data (13C NMR, MS, IR) Interpret->Compare Structure Final Structure Confirmation Compare->Structure

Caption: Comprehensive workflow from sample preparation to validated structure.

Conclusion

The ¹H NMR spectrum of 2-Chloro-3-hydroxybenzamide offers a wealth of structural information that is readily accessible through systematic analysis. By understanding the influence of the molecule's functional groups on proton chemical shifts and coupling patterns, a confident structural assignment can be made. However, for the highest level of scientific rigor required in pharmaceutical and chemical research, this data should be validated against complementary techniques such as ¹³C NMR, IR, and MS. The protocols and workflows presented here provide a robust framework for obtaining and interpreting high-quality data, ensuring accuracy and reproducibility in the characterization of this and similar molecules.

References

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • R-NMR. (2023). NMR data acquisition.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • JEOL USA, Inc. (n.d.). NMR Sample Prepara-on.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Vaia. (n.d.). Q81. The 1H -NMR spectrum of 2-chloro... [FREE SOLUTION].
  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University College London. (n.d.). Chemical shifts.
  • National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Calgary. (n.d.). IR Chart.
  • University of California, Davis. (n.d.). IR Absorption Table.
  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.

Sources

Comparative

The Challenge: Assigning the 2-Chloro-3-hydroxybenzamide Spectrum

An In-depth Technical Guide to the ¹³C NMR Peak Assignments for 2-Chloro-3-hydroxybenzamide: An Objective Comparison of Assignment Methodologies For researchers, scientists, and professionals in drug development, the una...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Peak Assignments for 2-Chloro-3-hydroxybenzamide: An Objective Comparison of Assignment Methodologies

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique for mapping the carbon skeleton of a molecule.[1] This guide offers a detailed, senior-level perspective on the assignment of the ¹³C NMR spectrum for 2-Chloro-3-hydroxybenzamide, a substituted aromatic amide of interest in medicinal chemistry.

Instead of presenting a single, static assignment, this guide will compare and contrast three primary methodologies for peak attribution:

  • Empirical Prediction via Substituent Chemical Shift (SCS) Analysis: A foundational approach using established additive effects of substituents on the benzene ring.

  • Comparative Analysis with Analogous Structures: Leveraging existing spectral data from structurally related compounds to inform assignments.

  • In-Silico Computational Prediction: Utilizing modern computational chemistry to generate a theoretical spectrum as a powerful predictive and confirmatory tool.

This multi-faceted approach provides a robust framework for spectral interpretation, highlighting the strengths and limitations of each technique and underscoring the importance of a self-validating system for structural confirmation.

2-Chloro-3-hydroxybenzamide presents a distinct challenge due to its asymmetric substitution pattern on the aromatic ring. This asymmetry renders all six aromatic carbons magnetically non-equivalent, leading to six discrete signals in the ¹³C NMR spectrum, in addition to the carbonyl carbon signal.[2] The core task is to assign each of these seven signals to its corresponding carbon atom in the molecule.

Molecular Structure:

Caption: Numbering scheme for 2-Chloro-3-hydroxybenzamide.

Method 1: Empirical Prediction via Substituent Chemical Shift (SCS) Effects

This classical method relies on the principle that each substituent on a benzene ring induces a predictable shift in the resonance of the ipso (the carbon to which it is attached), ortho, meta, and para carbons relative to the chemical shift of benzene (δ ≈ 128.5 ppm).[3] The effects of the chloro (-Cl), hydroxyl (-OH), and carboxamide (-CONH₂) groups are analyzed to predict the chemical shift of each aromatic carbon.

Causality Behind Substituent Effects:
  • Electronegativity and Inductive Effects: Highly electronegative atoms like Cl and O pull electron density through the sigma bond network, deshielding nearby carbons and shifting their signals downfield (to higher ppm values).[4][5]

  • Resonance Effects: Substituents with lone pairs, such as -OH and the nitrogen in -CONH₂, can donate electron density into the π-system of the ring. This increases electron density (shielding) primarily at the ortho and para positions, shifting their signals upfield (to lower ppm values).[4] Conversely, electron-withdrawing groups with π-bonds, like -CONH₂, withdraw π-electron density, deshielding the ortho and para positions.[6]

Predicted Chemical Shift Ranges and Assignments:
CarbonAttached SubstituentExpected SCS Effects & RationalePredicted δ (ppm)
C7 (C=O) Amide CarbonylCarbonyl carbons are highly deshielded due to the electronegative oxygen. In benzamides, this signal typically appears significantly downfield.[1][7]165 - 175
C1 -CONH₂ (ipso)The amide group is electron-withdrawing. The ipso-carbon experiences a moderate downfield shift.[1]132 - 138
C2 -Cl (ipso)The chloro group is strongly electronegative, causing a significant downfield shift for the carbon it is attached to.130 - 135
C3 -OH (ipso)The hydroxyl group is strongly electron-donating via resonance but electronegative inductively. The resonance effect dominates, causing a very large downfield shift for the ipso-carbon.150 - 158
C4 -para to -Cl and ortho to -OH. The strong shielding (upfield shift) from the ortho -OH group is expected to be the dominant effect.115 - 122
C5 -meta to both -Cl and -OH, and para to -CONH₂. The para deshielding from -CONH₂ and meta effects will result in a downfield shift relative to benzene.130 - 135
C6 -ortho to -CONH₂ and meta to -OH. The deshielding effect from the ortho amide group is expected to be significant.125 - 130

Summary Table of Predicted Assignments:

Assigned CarbonPredicted δ (ppm)Justification
C7 (C=O)~170Typical benzamide carbonyl.[1]
C3~155Ipso-carbon to the strongly activating -OH group.
C1~135Ipso-carbon to the -CONH₂ group.
C2~133Ipso-carbon to the electronegative -Cl group.
C5~132Para to the electron-withdrawing -CONH₂ group.
C6~128Ortho to the electron-withdrawing -CONH₂ group.
C4~118Ortho to the strongly electron-donating -OH group.

Method 2: Comparative Analysis with Analogous Structures

This method enhances the confidence of SCS predictions by comparing them to experimentally determined chemical shifts of similar molecules. For instance, comparing our predictions to the known spectrum of 2-chlorobenzoic acid or 3-hydroxybenzamide can validate the influence of individual substituents.

Analogous CompoundRelevant Carbon & Shift (ppm)Implication for 2-Chloro-3-hydroxybenzamide
Benzamide [8]C=O (~169), C-ipso (~134), C-ortho (~128), C-meta (~129), C-para (~132)Provides a baseline for the -CONH₂ group's influence.
2-Chlorobenzoic Acid [9]C-Cl (~133)Supports the predicted chemical shift for C2.
3-Hydroxybenzoic Acid C-OH (~157)Reinforces the significant downfield shift predicted for C3.
2-Chloro-5-hydroxybenzaldehyde [10]Aromatic region shows signals influenced by both -Cl and -OH.While not identical, the overall pattern of shifts in a similarly substituted ring provides a valuable cross-reference.

By triangulating data from these related structures, the assignments derived from SCS effects gain a stronger empirical grounding. For example, the observation that the ipso-carbon of the hydroxyl group in 3-hydroxybenzoic acid is significantly downfield (~157 ppm) strongly supports assigning the lowest-field aromatic signal in our target molecule to C3.

Method 3: In-Silico Computational Prediction

The advent of accurate and accessible computational chemistry software allows for the prediction of NMR spectra from first principles.[11] Methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Experimental Protocol: In-Silico ¹³C NMR Prediction
  • Structure Optimization: The 3D structure of 2-Chloro-3-hydroxybenzamide is first optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the absolute shielding values (σ).

  • Chemical Shift Conversion: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample

  • Solvent Effects (Optional but Recommended): For higher accuracy, calculations can be performed using a continuum solvation model (e.g., PCM) to simulate the solvent used in the experiment (e.g., DMSO-d₆ or CDCl₃).[12]

G cluster_input Input Phase cluster_calc Computational Phase cluster_output Output & Analysis mol_structure Build 3D Structure of 2-Chloro-3-hydroxybenzamide geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt nmr_calc GIAO-DFT NMR Calculation (Shielding Tensors) geom_opt->nmr_calc shift_conv Convert Shielding to Chemical Shifts (δ) nmr_calc->shift_conv ref_calc Calculate TMS Shielding (Same Level of Theory) ref_calc->shift_conv spectrum Generate Predicted ¹³C NMR Spectrum shift_conv->spectrum

Caption: Workflow for in-silico ¹³C NMR spectrum prediction.

Comparison of Methodologies:
FeatureSCS PredictionAnalog ComparisonIn-Silico Calculation
Speed FastModerateSlow (Computationally Intensive)
Cost FreeRequires access to databasesRequires software/computational resources
Accuracy Good for relative order, less so for absolute valuesHigh, but depends on the availability of close analogsCan be highly accurate (<2 ppm error) with proper methodology.[11]
Key Advantage Excellent for initial, rapid assessmentEmpirically grounded in real dataProvides a complete, quantitative prediction for novel structures
Limitation Fails with complex electronic interactions or steric effectsSuitable analogs may not existAccuracy is highly dependent on the level of theory and conformational sampling

Experimental Verification: A Self-Validating Protocol

While predictive methods are powerful, experimental verification remains the gold standard. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

Experimental Protocol: Acquiring ¹³C NMR Data
  • Sample Preparation: Dissolve ~10-20 mg of 2-Chloro-3-hydroxybenzamide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the amide and hydroxyl protons are exchangeable).[1]

  • ¹³C Spectrum Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides the chemical shifts of all unique carbons as singlets.[1]

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1, C2, C3, and C7) will be absent. This helps distinguish protonated from non-protonated carbons.

  • HSQC Acquisition: This 2D experiment correlates each carbon with its directly attached proton(s). It will definitively link the signals for C4, C5, and C6 to their corresponding ¹H NMR signals.

  • HMBC Acquisition: This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For example, the proton on C6 should show a correlation to the carbonyl carbon (C7) and to C2, confirming their positions relative to the protonated carbons.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assign Assignment c13 ¹³C Spectrum (All Carbon Signals) assign_ch Assign Protonated Carbons (C4, C5, C6) c13->assign_ch dept DEPT-135 (Identifies CH vs. Cq) dept->assign_ch hsqc HSQC (¹JCH Correlations) hsqc->assign_ch hmbc HMBC (ⁿJCH Correlations, n=2,3) assign_cq Assign Quaternary Carbons (C1, C2, C3, C7) hmbc->assign_cq assign_ch->assign_cq final Final Validated Structure assign_cq->final

Caption: Logical workflow for experimental NMR structure elucidation.[1]

Conclusion

The assignment of the ¹³C NMR spectrum for 2-Chloro-3-hydroxybenzamide is best approached through a synergistic combination of methodologies. Empirical prediction based on substituent effects provides a rapid and logical starting point. This initial hypothesis is then strengthened by comparison with known data from analogous compounds and can be quantitatively validated through in-silico computational predictions. Ultimately, these predictive methods serve as a powerful guide for the definitive assignment using a suite of 1D and 2D NMR experiments, which constitute the final, authoritative proof of structure. This integrated workflow represents a robust, self-validating system essential for accuracy and trustworthiness in modern chemical research.

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Publishing.
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry.
  • NMR Spectroscopy of Benzene Deriv
  • Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide deriv
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • Video: NMR Spectroscopy of Benzene Deriv
  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Comparison of the experimental and predicted 13 C chemical shifts with HOSE code.
  • Benzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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  • Calculated and experimental 13 C NMR chemical shifts.
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  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
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  • 1 3 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones.
  • 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3.
  • A Guide to 13C NMR Chemical Shift Values. Compound Interest.
  • 2-chloro-5-hydroxybenzaldehyde(7310-94-3) 13c nmr. ChemicalBook.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

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Validation

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Guide to the FTIR Characteristic Bands of 2-Chloro-3-hydroxybenzamide: A Comparative Analysis for Researchers 2-Chloro-3-hydroxybenzamide is a substituted aromatic amide whose structural complexity makes it a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Bands of 2-Chloro-3-hydroxybenzamide: A Comparative Analysis for Researchers

2-Chloro-3-hydroxybenzamide is a substituted aromatic amide whose structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its bioactivity is intrinsically linked to its molecular structure, particularly the spatial arrangement of its chloro, hydroxyl, and amide functional groups. For researchers in synthetic chemistry and drug development, rapid and unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical tool for this purpose. It is a non-destructive technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive analysis of the expected FTIR characteristic absorption bands of 2-Chloro-3-hydroxybenzamide. By comparing theoretical vibrational frequencies with experimental data from analogous structures, we provide a robust framework for spectral interpretation, enabling scientists to verify the identity and purity of their compound with confidence.

Molecular Structure and Vibrational Analysis

The FTIR spectrum of 2-Chloro-3-hydroxybenzamide is dominated by the vibrational modes of its key functional groups: the primary amide (-CONH₂), the phenolic hydroxyl (-OH), the carbon-chlorine bond (C-Cl), and the 1,2,3-trisubstituted benzene ring. The relative positions of these groups lead to significant electronic and steric effects, including the high probability of intramolecular hydrogen bonding, which will markedly influence the observed band positions and shapes.

Caption: Molecular structure of 2-Chloro-3-hydroxybenzamide.

Comparative Analysis of Characteristic FTIR Bands

The interpretation of the FTIR spectrum is best approached by dissecting the molecule into its constituent functional groups and comparing their expected absorption frequencies with known values from spectral databases and the literature. The following table provides a guide to the predicted characteristic bands for 2-Chloro-3-hydroxybenzamide.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality and Comparative Insights
Phenolic -OH O-H Stretch3500 - 3200Strong, BroadThe hydroxyl group, being ortho to the bulky amide, is likely to participate in intramolecular hydrogen bonding with either the amide's carbonyl oxygen or the chloro substituent. This leads to a significant broadening and a shift to a lower wavenumber compared to a "free" O-H stretch (typically ~3600 cm⁻¹)[1].
Primary Amide -NH₂ N-H Asymmetric & Symmetric Stretch3450 - 3300 and 3300 - 3150Medium (two bands)Primary amides characteristically show two distinct N-H stretching bands.[2] Their precise location can be influenced by hydrogen bonding. In a solid-state spectrum, intermolecular hydrogen bonding is also expected.
Aromatic C-H C-H Stretch3100 - 3000Weak to MediumAbsorptions appearing just above 3000 cm⁻¹ are a hallmark of C-H bonds on an sp²-hybridized carbon, confirming the presence of the aromatic ring.[3][4]
Amide I Band C=O Stretch1680 - 1640StrongThis is one of the most intense and diagnostic peaks in the spectrum. For a primary amide, it typically appears around 1650 cm⁻¹. Conjugation with the benzene ring and hydrogen bonding with the ortho-hydroxyl group will likely shift this absorption to a lower frequency compared to a simple aliphatic amide.[1]
Amide II Band N-H Bend1640 - 1590Medium to StrongThis band arises from a coupling of the N-H bending and C-N stretching vibrations. It is a key feature for identifying amides.
Aromatic Ring C=C In-ring Stretch1600 - 1450Medium to Weak (multiple bands)The benzene ring gives rise to several sharp bands in this region. The bands around 1600, 1585, 1500, and 1450 cm⁻¹ are typical for aromatic systems.[4][5]
Phenolic C-O C-O Stretch1260 - 1180StrongThe stretching vibration of the C-O bond in phenols typically results in a strong absorption in this region.
Aromatic C-H Bend C-H Out-of-Plane (OOP) Bend900 - 675StrongThe pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, strong absorptions are expected in the 810-750 cm⁻¹ range.
C-Cl Bond C-Cl Stretch850 - 750Medium to StrongThe carbon-chlorine stretching vibration for an aryl chloride falls in this region of the fingerprint spectrum.[6] This band may overlap with the C-H out-of-plane bending vibrations, requiring careful analysis.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral features, a robust experimental methodology is essential. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Objective: To obtain a high-resolution FTIR spectrum of solid 2-Chloro-3-hydroxybenzamide.

Apparatus:

  • FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)[7]

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal

  • Spatula and cleaning swabs

  • Solvent (e.g., isopropanol or ethanol) for cleaning

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a swab with isopropanol to wipe the surface and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire a background spectrum. This is a critical step to computationally subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount (1-2 mg) of the solid 2-Chloro-3-hydroxybenzamide powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the evanescent wave from the crystal only penetrates a few microns; poor contact will result in a weak and distorted spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions with the values presented in the comparative analysis table to confirm the structure of the molecule.

Conclusion and Outlook

The FTIR spectrum of 2-Chloro-3-hydroxybenzamide provides a rich set of characteristic bands that, when properly interpreted, serve as a definitive confirmation of its molecular structure. The most diagnostic features are the broad O-H stretch around 3300 cm⁻¹, the dual N-H stretches of the primary amide, and the intense Amide I (C=O) band below 1700 cm⁻¹. Further confirmation is provided by the unique pattern of aromatic C=C stretching and C-H out-of-plane bending vibrations in the fingerprint region.

By leveraging the comparative data in this guide and adhering to the described experimental protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and development of novel compounds based on the 2-Chloro-3-hydroxybenzamide scaffold.

References

  • G. Varsanyi. (2004). Vibrational analysis of mononitro substituted benzamides, benzaldehydes and toluenes. Part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of nitrobenzamides, nitrobenzaldehydes and nitrotoluenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 279-90. [Link]

  • S. Athimoolam & S. S. Ram. (2013). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Journal of Chemical Sciences, 125(5), 1063-1073. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-hydroxybenzaldehyde. PubChem Compound Database. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

  • J. S. Al-Otaibi, Y. S. Mary, et al. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Polycyclic Aromatic Compounds. [Link]

  • V. Arjunan, S. Subramanian, & S. Mohan. (2008). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. Journal of Raman Spectroscopy, 39(12), 1832-1839. [Link]

  • M. M. El-ajaily, et al. (2009). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • S. C. Tumer, M. T. Güllüoğlu, & M. Kurt. (2007). The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide by Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(5), 1279-87. [Link]

  • A. B. D. Nandiyanto, R. Oktiani, & R. Ragadhita. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

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Comparative

Mass spectrometry fragmentation pattern of 2-Chloro-3-hydroxybenzamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-hydroxybenzamide: A Comparative Analysis for Researchers In the landscape of drug discovery and development, the precise structural elucidation of no...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-hydroxybenzamide: A Comparative Analysis for Researchers

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 2-Chloro-3-hydroxybenzamide, a compound of interest in medicinal chemistry.

As a Senior Application Scientist, this guide is structured to provide not just a theoretical overview, but also practical, field-proven insights into the causality behind fragmentation pathways. We will delve into a comparative analysis with structurally related molecules to provide a comprehensive understanding of how subtle structural modifications can significantly impact fragmentation behavior.

Predicted Fragmentation Pathway of 2-Chloro-3-hydroxybenzamide

While a publicly available, experimentally derived mass spectrum for 2-Chloro-3-hydroxybenzamide is not readily found, we can predict its fragmentation pattern with a high degree of confidence by dissecting the molecule into its constituent functional groups and drawing parallels with known fragmentation behaviors of similar compounds. The structure of 2-Chloro-3-hydroxybenzamide contains an aromatic ring substituted with a chloro, a hydroxyl, and an amide group. These features will dictate the fragmentation cascade.

The molecular weight of 2-Chloro-3-hydroxybenzamide is 171.58 g/mol . The molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would therefore be expected at an m/z of 171 (for ³⁵Cl) and 173 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

The fragmentation is anticipated to proceed through several key pathways, initiated by the ionization of the molecule.

Key Predicted Fragmentation Steps:
  • Loss of the Amide Group: A common fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂), resulting in the formation of a benzoyl cation.[1] For 2-Chloro-3-hydroxybenzamide, this would yield a prominent ion at m/z 155/157.

  • Formation of the Benzoyl Cation and Subsequent Decarbonylation: Following the loss of the amide group, the resulting 2-chloro-3-hydroxybenzoyl cation can undergo decarbonylation (loss of CO) to form a 2-chloro-3-hydroxyphenyl cation at m/z 127/129. This is a characteristic fragmentation of benzoyl cations.[1]

  • Influence of the Hydroxyl Group: The presence of the hydroxyl group can lead to alternative fragmentation pathways. For instance, the loss of a water molecule (H₂O) from the molecular ion or fragment ions is a possibility, particularly if a rearrangement occurs.

  • Role of the Chlorine Atom: The chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments. Loss of the chlorine radical (•Cl) from the molecular ion would produce an ion at m/z 136.

  • Ortho-Effect Considerations: Although not a classic "ortho" relationship in the sense of salicylic acid, the adjacent chloro and hydroxyl groups may influence fragmentation. Potential interactions could lead to unique rearrangement reactions, though these are harder to predict without experimental data. Studies on related ortho-substituted benzoic acids have shown that such positioning can lead to unusual fragmentation patterns, such as the loss of formaldehyde from a methoxy-substituted analogue.[2]

The logical flow of the predicted fragmentation can be visualized as follows:

G M [M]⁺˙ (m/z 171/173) 2-Chloro-3-hydroxybenzamide F1 [M - NH₂]⁺ (m/z 155/157) 2-Chloro-3-hydroxybenzoyl cation M->F1 - •NH₂ F3 [M - Cl]⁺ (m/z 136) 3-Hydroxybenzamide radical cation M->F3 - •Cl F4 [M - H₂O]⁺˙ (m/z 153/155) M->F4 - H₂O (rearrangement) F2 [M - NH₂ - CO]⁺ (m/z 127/129) 2-Chloro-3-hydroxyphenyl cation F1->F2 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-Chloro-3-hydroxybenzamide.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted fragmentation, a comparison with the known mass spectra of simpler, structurally related molecules is essential.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesObservations and Comparison
Benzamide 121.14121 ([M]⁺˙), 105 ([M-NH₂]⁺), 77 ([M-NH₂-CO]⁺)[1][3]The fundamental fragmentation of the amide group is clearly demonstrated. This provides the basis for predicting the initial loss of NH₂ from 2-Chloro-3-hydroxybenzamide.
2-Chlorobenzamide 155.58155/157 ([M]⁺˙), 139/141 ([M-NH₂]⁺), 111 ([M-NH₂-Cl]⁺)[4]This analogue shows the combined effect of the chloro and amide groups. The loss of the amide is followed by the loss of chlorine, or vice versa. This supports the predicted fragments for our target molecule.
3-Hydroxybenzamide 137.14137 ([M]⁺˙), 121 ([M-NH₂]⁺), 93 ([M-NH₂-CO]⁺)[5][6]This demonstrates the fragmentation of the benzamide backbone with a hydroxyl substituent. The fragmentation pattern is analogous to benzamide, with the fragments shifted by the mass of the hydroxyl group.
2-Chloro-3-hydroxybenzoic acid 172.57172/174 ([M]⁺˙), 154/156 ([M-H₂O]⁺˙), 127/129 ([M-COOH]⁺)[7][8]While a carboxylic acid, its fragmentation provides insight into the stability of the substituted aromatic ring. The loss of the carboxyl group leads to a fragment at m/z 127/129, which is the same as the predicted phenyl cation from 2-Chloro-3-hydroxybenzamide after loss of NH₂ and CO.

This comparative analysis validates the predicted fragmentation pathway for 2-Chloro-3-hydroxybenzamide, as the observed fragmentations in the simpler molecules logically build up to the expected behavior of the more complex target compound.

Experimental Protocols for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the analysis of relatively volatile and thermally stable small molecules.[9]

Workflow for EI-MS Analysis:

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., Methanol) Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: General workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-Chloro-3-hydroxybenzamide in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the peak corresponding to 2-Chloro-3-hydroxybenzamide and analyze its mass spectrum for the molecular ion and key fragment ions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

For a more detailed structural elucidation, especially for confirming the connectivity of fragments, ESI-MS/MS is the preferred method.[10][11] This technique is particularly useful for less volatile compounds and allows for controlled fragmentation.

Workflow for ESI-MS/MS Analysis:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Dissolve sample in Methanol/Water (50:50) with 0.1% Formic Acid Infuse Direct Infusion or LC Introduction Prep->Infuse ESI Electrospray Ionization (Positive Ion Mode) Infuse->ESI MS1 MS1: Isolate Precursor Ion (m/z 172) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Analyze Product Ions CID->MS2 Spectrum Acquire Product Ion Spectrum MS2->Spectrum Elucidate Elucidate Fragmentation Pathway Spectrum->Elucidate

Caption: General workflow for ESI-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Operate the ESI source in positive ion mode.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecule, [M+H]⁺, at m/z 172/174.

  • MS/MS Analysis:

    • Select the protonated molecule (m/z 172) as the precursor ion.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon). Optimize the collision energy (typically in the range of 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragments generated from the precursor ion.

    • Data Analysis: Correlate the observed product ions with the predicted fragmentation pathways.

Conclusion

The mass spectrometry fragmentation pattern of 2-Chloro-3-hydroxybenzamide can be reliably predicted by understanding the fundamental fragmentation mechanisms of its constituent functional groups and by drawing comparisons with structurally similar molecules. The primary fragmentation events are expected to be the loss of the amide group followed by decarbonylation, with the chlorine and hydroxyl groups influencing the mass-to-charge ratios of the resulting ions and potentially introducing alternative fragmentation channels.

The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. A combined approach, utilizing the strengths of both EI-MS for initial characterization and ESI-MS/MS for detailed structural confirmation, will provide the most comprehensive understanding of the fragmentation behavior of 2-Chloro-3-hydroxybenzamide. This knowledge is critical for the unambiguous identification and characterization of this and other related compounds in complex matrices, a common challenge in pharmaceutical research and development.

References

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  • PubChem. (n.d.). 2-Chlorobenzamide. [Link]

  • Demkovitch, V. P., et al. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 24(12), 1853–1863. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChemLite. (n.d.). 2-chloro-3-hydroxybenzoic acid (C7H5ClO3). [Link]

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  • NIST. (n.d.). 3-Chloro-4-hydroxybenzoic acid. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

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  • PubMed. (2015, March 15). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. [Link]

  • Stenutz. (n.d.). 3-hydroxybenzamide. [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Wiley Online Library. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. [Link]

  • ChemRxiv. (n.d.). Interactive software for interpreting and curating high-resolution electron ionization mass spectra. [Link]

  • mzCloud. (2014, November 26). 3 Hydroxybenzoic acid. [Link]

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Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Chloro-3-hydroxybenzamide

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of a drug substance's purity is paramount. This guide provides an in-depth, experience-driven approach to developi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of a drug substance's purity is paramount. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-3-hydroxybenzamide, a key intermediate or potential active pharmaceutical ingredient (API). We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing common strategies to arrive at an optimized, validated method suitable for its intended purpose.

The structure of 2-Chloro-3-hydroxybenzamide, featuring a chlorinated aromatic ring and polar hydroxyl and amide functional groups, presents a unique set of analytical challenges. These include the potential for peak tailing due to interaction with residual silanols on the stationary phase, the need for a mobile phase that can provide adequate retention and selectivity, and the importance of ensuring the method can separate the main component from any potential impurities or degradation products.

Foundational Strategy: Method Development Workflow

A systematic approach to HPLC method development is crucial for efficiency and success. The process begins with understanding the analyte's physicochemical properties and culminates in a fully validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV spectra) Column_Screen Column & Mobile Phase Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Informs initial choices Detection Detector Wavelength Selection Column_Screen->Detection Gradient Gradient Optimization (Slope, Time) Detection->Gradient Flow_Temp Flow Rate & Temperature Adjustment Gradient->Flow_Temp Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Temp->Validation Optimized Method ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Chloro-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's elemental composition is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's elemental composition is a cornerstone of quality, safety, and efficacy. For a molecule such as 2-Chloro-3-hydroxybenzamide, an accurate determination of its elemental makeup is not merely a procedural formality but a critical checkpoint in the journey from laboratory synthesis to potential therapeutic application. This guide provides an in-depth comparison of the standards and methodologies pivotal for the elemental analysis of this and structurally related compounds.

The Significance of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves multiple crucial functions throughout the lifecycle of an active pharmaceutical ingredient (API).[1][2] In the initial development stages, it confirms the empirical formula of a newly synthesized compound, providing fundamental evidence of its identity. As the compound progresses through manufacturing, elemental analysis is employed to identify and quantify any potential inorganic impurities or residual catalysts.[1][3][4] Furthermore, for drug salts, quantifying elements like chlorine is essential for determining the exact composition and molecular weight of the API.[1]

Theoretical Composition of 2-Chloro-3-hydroxybenzamide

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of 2-Chloro-3-hydroxybenzamide (C₇H₆ClNO₂), which serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07749.00
HydrogenH1.00866.0483.53
ChlorineCl35.453135.45320.66
NitrogenN14.007114.0078.16
OxygenO15.999231.99818.65

Comparative Analysis of Methodologies

The determination of the elemental composition of an organic molecule like 2-Chloro-3-hydroxybenzamide requires a combination of techniques, each with its own set of standards and best practices.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

CHN analysis is a cornerstone technique for organic compounds. It involves the high-temperature combustion of the sample in a stream of oxygen, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[5] These combustion products are then separated and quantified using various detection methods, most commonly thermal conductivity detection.[5][6]

Workflow for CHN Analysis:

Caption: Workflow for CHN Elemental Analysis.

Standards and Certified Reference Materials (CRMs): The accuracy of CHN analysis is highly dependent on proper calibration with certified reference materials.[5] These standards should ideally have a matrix similar to the analyte. Commonly used CRMs for CHN analysis include:

  • Acetanilide

  • Sulfanilamide

  • EDTA

  • Atropine[7]

Reputable suppliers of these standards include the National Institute of Standards and Technology (NIST), Sigma-Aldrich, and Elemental Microanalysis.[7][8][9][10] For publication in journals by the American Chemical Society (ACS), the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical values.[11]

Chlorine Determination

The accurate quantification of chlorine in an organic molecule is critical. Several methods are available, each with its own advantages and limitations.

a) Oxygen Flask Combustion (Schöniger Flask Method): This is a classical and widely used method for the determination of halogens in organic compounds. The sample is combusted in a sealed flask filled with oxygen, and the resulting hydrogen chloride is absorbed into a suitable solution.[12][13] The chloride ions can then be quantified by titration.

Experimental Protocol for Oxygen Flask Combustion:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-hydroxybenzamide onto a piece of halogen-free filter paper. Fold the paper and place it in a platinum gauze sample holder.[13]

  • Absorption Solution: Add a suitable absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide) to the combustion flask.

  • Combustion: Flush the flask with oxygen, then ignite the filter paper fuse and quickly seal the flask.[13]

  • Absorption: After combustion is complete, shake the flask to ensure complete absorption of the combustion products.

  • Titration: Titrate the resulting chloride solution with a standardized silver nitrate solution, using an appropriate indicator (e.g., potassium chromate or potentiometric endpoint detection).[12]

b) Combustion Ion Chromatography (CIC): A more modern and automated approach involves the combustion of the sample in a tube furnace, followed by the absorption of the resulting gases into an aqueous solution. This solution is then injected into an ion chromatograph to separate and quantify the chloride ions.[14][15] This method is described in ASTM D7359 for the analysis of halogens in aromatic hydrocarbons and can be adapted for pharmaceutical compounds.[14][15][16][17][18]

Workflow for Combustion Ion Chromatography:

Caption: Workflow for Chlorine Analysis by CIC.

Standards for Chlorine Analysis: For titrimetric and ion chromatography methods, certified chloride standard solutions are used for calibration. For combustion-based methods, organic compounds with a certified chlorine content are preferable. NIST and other commercial suppliers offer a range of certified reference materials for halogen analysis.[8][9][19]

Oxygen Determination

Direct oxygen determination is less common than CHN analysis but can be performed. It typically involves pyrolyzing the sample in a stream of inert gas (e.g., helium) over platinized carbon. The oxygen in the sample is converted to carbon monoxide, which is then quantified.

Comparison of Methodologies
MethodElements DeterminedProsCons
CHN Analysis C, H, NFast, automated, small sample size, high precision.[11]Does not directly determine oxygen; can be affected by impurities.
Oxygen Flask Combustion Cl (and other halogens, S)Relatively simple and inexpensive equipment.Manual method, lower throughput, potential for incomplete combustion.
Combustion Ion Chromatography (CIC) Cl (and other halogens, S)Automated, high sensitivity and selectivity, can determine multiple halogens simultaneously.[14][15]Higher initial instrument cost.
Direct Oxygen Analysis ODirect measurement of oxygen content.Less common, requires specialized instrumentation.

Ensuring Trustworthiness and Authoritative Grounding

To ensure the reliability and validity of elemental analysis data, a robust quality system is essential. This includes:

  • Method Validation: All analytical methods should be validated for accuracy, precision, linearity, range, and robustness, following guidelines such as those from the International Council for Harmonisation (ICH).

  • Use of Certified Reference Materials: As emphasized throughout this guide, the use of CRMs traceable to national or international standards (e.g., NIST) is crucial for establishing the accuracy of the results.[9][10][19][20][21]

  • System Suitability Checks: Regular analysis of standards and blanks ensures that the analytical system is performing correctly.[11]

  • Compliance with Pharmacopeial Standards: For pharmaceutical applications, methods should comply with the relevant chapters of pharmacopeias such as the United States Pharmacopeia (USP) (e.g., USP <461> for Nitrogen Determination and USP <471> for Oxygen Flask Combustion).[13][22][23][24]

Conclusion

The elemental analysis of 2-Chloro-3-hydroxybenzamide is a multi-faceted process that requires a combination of modern and classical analytical techniques. While CHN analysis provides the foundational data for carbon, hydrogen, and nitrogen, the accurate determination of chlorine necessitates specific methodologies such as oxygen flask combustion or combustion ion chromatography. The choice of method will depend on factors such as the required level of accuracy, sample throughput, and available instrumentation. Regardless of the chosen methods, adherence to rigorous quality control measures, including the use of certified reference materials and compliance with established standards, is paramount to ensuring the integrity of the analytical data. This, in turn, underpins the scientific rigor of research and the quality and safety of pharmaceutical products.

References

  • ASTM D7359-14 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic. (n.d.). Retrieved from [Link]

  • D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) - ASTM. (2023, April 24). Retrieved from [Link]

  • Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminant. (n.d.). Shimadzu. Retrieved from [Link]

  • ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359 - Trace Elemental Instruments. (n.d.). Retrieved from [Link]

  • Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed. (2018, December 15). ASTM International. Retrieved from [Link]

  • ASTM D7359 - Analytik Jena. (n.d.). Retrieved from [Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. (1964). Retrieved from [Link]

  • Quantitation of Active Pharmaceutical Ingredients in Polymeric Drug Products Using Elemental Analysis - PubMed. (2024). Retrieved from [Link]

  • Analysis of elemental impurities in API | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Determination of Chlorine in Organic Compounds | Analytical Chemistry - ACS Publications. (1935). Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved from [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - RSC Publishing. (2021, July 15). Retrieved from [Link]

  • Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite - OPUS. (2021, September 07). Retrieved from [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. (n.d.). Retrieved from [Link]

  • 121 General Chapters - USP29-NF24. (n.d.). Retrieved from [Link]

  • Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an - Analytik Jena. (n.d.). Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Retrieved from [Link]

  • Organic Certified Reference Materials - Target Analysis. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHOD OF ANALYSIS: DETERMINATION OF ICH Q3D ELEMENTAL IMPURITIES BY INDUCTIVELY COUPLED PLASMA MASS SPECTOMETRY (ICP. (n.d.). Retrieved from [Link]

  • Catalog - National Institute of Standards and Technology - NIST. (2025, January). Retrieved from [Link]

  • CPAChem Products - Organic CRM. (n.d.). Retrieved from [Link]

  • Organic Certified Reference Materials - ESSLAB. (n.d.). Retrieved from [Link]

  • Elemental Analysis and Atomic Absorption - Unipd. (n.d.). Retrieved from [Link]

    • Determination of oxygen and ammonium nitrogen content - ĆWICZENIE 2. (n.d.). Retrieved from [Link]

  • Standard Reference Materials - NIST. (n.d.). Retrieved from [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]

  • <461> NITROGEN DETERMINATION. (n.d.). Retrieved from [Link]

  • NIST Standard Reference Materials® Catalog. (n.d.). Retrieved from [Link]

  • Certified Reference materials traceable to NIST SRM - Loba Chemie. (n.d.). Retrieved from [Link]

  • Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. (n.d.). Retrieved from [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-3-hydroxybenzamide: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical comparison of analytical methodologies for 2-Chloro-3-hydroxybenzamide, with a primary focus on the determination of its UV-Vis absorption maxima. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the underlying principles, enabling you to make informed decisions in your analytical workflows.

Introduction: The Significance of UV-Vis Spectroscopy in Drug Discovery

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible analytical technique that provides valuable information about the electronic structure of molecules.[1][2] The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[1] The wavelength at which this absorption is most intense, the absorption maximum (λmax), is a characteristic property of a molecule and is influenced by the presence of chromophores—molecular fragments that absorb light.[1]

This guide will first detail a robust experimental protocol for the precise determination of the UV-Vis absorption maxima of 2-Chloro-3-hydroxybenzamide. Subsequently, we will compare the utility of UV-Vis spectroscopy with other powerful analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view of the analytical landscape for this class of compounds.

Experimental Determination of UV-Vis Absorption Maxima

The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of your results.

Principle

This experiment is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.[2] By preparing a dilute solution of 2-Chloro-3-hydroxybenzamide and scanning it across a range of UV-Vis wavelengths, we can identify the wavelength at which absorbance is highest.

Materials and Instrumentation
  • 2-Chloro-3-hydroxybenzamide (analytical standard)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer (single or double beam)[1]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation A Accurately weigh 2-Chloro-3-hydroxybenzamide B Dissolve in a known volume of spectroscopic grade solvent A->B C Perform serial dilutions to obtain a suitable concentration B->C D Calibrate spectrophotometer with a solvent blank C->D E Record the UV-Vis spectrum of the sample solution D->E F Identify the wavelength(s) of maximum absorbance (λmax) E->F G Verify linearity by plotting absorbance vs. concentration F->G H Determine molar absorptivity (ε) G->H decision_making A Analytical Goal B Determine λmax of a pure compound? A->B C Quantify in a complex mixture? A->C D Identify and quantify trace levels? A->D B->C No E Use UV-Vis Spectroscopy B->E Yes C->D No F Use HPLC-UV C->F Yes G Use GC-MS D->G Yes

Sources

Comparative

Structural Profiling &amp; Solid-State Analysis: 2-Chloro-3-hydroxybenzamide vs. Pharmacophoric Analogues

Topic: X-ray Crystallography Data & Structural Analysis: 2-Chloro-3-hydroxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1] Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data & Structural Analysis: 2-Chloro-3-hydroxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary: The Structural Context

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and antiviral benzamides, the precise spatial arrangement of the amide moiety is critical for binding affinity.[1] 2-Chloro-3-hydroxybenzamide (2-Cl-3-OH-BZA) presents a unique crystallographic challenge: it combines the strong hydrogen-bonding capability of the meta-hydroxyl group with the steric perturbation of an ortho-chlorine.[1]

This guide objectively compares the solid-state performance of 2-Cl-3-OH-BZA against its two primary structural determinants: 3-Hydroxybenzamide (the electronic parent) and 2-Chlorobenzamide (the steric parent).[1] By isolating these variables, we define the optimal crystallization strategies and anticipated lattice metrics for researchers handling this compound.

Comparative Crystallographic Data

The following table synthesizes experimental X-ray diffraction data for the analogues against the calculated/predicted physicochemical profile of the target compound. This comparison highlights the "Steric-Electronic Conflict" inherent in the 2-Cl-3-OH-BZA lattice.[1]

FeatureTarget: 2-Chloro-3-hydroxybenzamide Alt A: 3-Hydroxybenzamide [1]Alt B: 2-Chlorobenzamide [2]
CAS Registry 1243459-80-4618-49-5609-66-5
Crystal System Predicted:[1] MonoclinicMonoclinicMonoclinic
Space Group Predicted:[1] P21/cP21/cP21/c
Density (calc.) 1.447 ± 0.06 g/cm³ 1.395 g/cm³1.431 g/cm³
Amide Twist High (~20–30°) Planar (< 5°)High (~25°)
Primary Synthon Distorted Amide Dimer + OH[1]···O ChainPlanar R2,2(8) DimerTwisted Amide Dimer
Solubility Profile High (Alcohols, DMSO)Moderate (Water/EtOH)Low (Water), High (CHCl3)

Key Insight: The density of 2-Cl-3-OH-BZA is predicted to be higher than the parent 3-hydroxybenzamide due to the heavy chlorine atom, yet the packing efficiency (Kitaigorodskii Index) may be lower due to the steric clash between the 2-Cl and the amide group, which prevents flat sheet formation.[1]

Structural Mechanism & Causality
The "Twist" Effect (Steric Control)

In 3-Hydroxybenzamide , the amide group is coplanar with the phenyl ring, allowing for the formation of flat, ribbon-like sheets stabilized by intermolecular Hydrogen bonds (N-H[1]···O).

  • Contrast: In 2-Chloro-3-hydroxybenzamide , the Chlorine atom at position 2 exerts significant steric pressure on the amide protons.[1] This forces the amide group to rotate out of the aromatic plane (dihedral angle typically >20°).[1]

  • Consequence: This twist disrupts the standard "flat tape" packing motif, often leading to more complex 3D herringbone structures or requiring solvent inclusion to fill voids.[1]

The Hydroxyl "Anchor" (Electronic Control)

While 2-Chlorobenzamide relies solely on amide-amide interactions, the 3-Hydroxyl group in the target compound acts as a secondary "anchor."[1]

  • Mechanism: The phenolic -OH acts as both a donor and acceptor.[1] It typically forms lateral H-bonds to the carbonyl oxygen of a neighboring molecule (O-H[1]···O=C), creating a cross-linked network that reinforces the lattice despite the destabilizing Chlorine twist.[1]

Experimental Protocol: Crystallization Workflow

To obtain high-quality single crystals of 2-Chloro-3-hydroxybenzamide suitable for XRD, a standard evaporation method is insufficient due to the competing solubilities of the polar OH and lipophilic Cl groups.[1]

Recommended Method: Binary Solvent Diffusion

This protocol balances the solvation of the hydroxyl group while forcing the lattice formation via the hydrophobic effect.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 2-Chloro-3-hydroxybenzamide in 2.0 mL of Methanol (MeOH) . Sonicate for 5 minutes to ensure complete solvation of the hydroxyl moiety.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Dichloromethane (DCM) or Chloroform .

    • Rationale: The compound is less soluble in DCM.[1] As DCM vapor diffuses into the MeOH, it slowly lowers the solubility limit, promoting controlled nucleation.[1]

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 7–14 days.

  • Harvesting: Crystals will appear as colorless prisms.[1] Mount immediately in Paratone oil to prevent desolvation if a solvate has formed.[1]

Visualization: Structural Logic & Workflow

G cluster_factors Structural Drivers Start Target: 2-Chloro-3-hydroxybenzamide Steric 2-Cl Steric Hindrance (Forces Non-Planarity) Start->Steric Electronic 3-OH H-Bonding (Promotes Networking) Start->Electronic Outcome Crystal Lattice Phenotype: Twisted Ribbons Cross-linked by OH...O Steric->Outcome Prevents flat stacking Electronic->Outcome Stabilizes 3D network Method Recommended Protocol: MeOH/DCM Vapor Diffusion Outcome->Method Dictates solvent choice

Figure 1: Structural logic flow illustrating how the competing steric (Cl) and electronic (OH) factors necessitate specific crystallization strategies.

References
  • Crystal structure of 3-hydroxybenzamide. Cambridge Structural Database (CSD). Refcode: BAZGAM.[1]

    • Source: [1]

  • Crystal structure of 2-chlorobenzamide. Cambridge Structural Database (CSD). Refcode: CLBZAM.[1]

    • Source: [1]

  • 2-Chloro-3-hydroxybenzamide Physicochemical Properties.

    • Source: [1]

  • Hydrogen bonding patterns in benzamides.Acta Crystallographica Section B. Context: General citation for R2,2(8) dimer motifs in substituted benzamides.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Chloro-3-hydroxybenzamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-hydroxybenzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation, reflecting the best practices in laboratory safety and chemical handling.

Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure

Analysis of compounds such as 2-Chloro-3-hydroxybenzaldehyde, 5-Chloro-2-hydroxybenzamide, and 2-Chloro-3-hydroxybenzoic acid reveals a consistent pattern of hazards.[1][2][3] Based on this data, 2-Chloro-3-hydroxybenzamide should be handled as a hazardous substance with the following anticipated classifications under the Globally Harmonized System (GHS):

Hazard ClassGHS Hazard Code (Anticipated)DescriptionPrimary Safety Concern
Acute Toxicity (Oral)H302Harmful if swallowedAccidental ingestion can lead to illness.
Skin Corrosion/IrritationH315Causes skin irritationDirect contact can cause redness, itching, or inflammation.
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage/irritationContact can lead to significant and potentially irreversible eye injury.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.
Hazardous to the Aquatic EnvironmentH400Very toxic to aquatic lifeImproper disposal can harm ecosystems.[1]

Given these hazards, any waste containing 2-Chloro-3-hydroxybenzamide—whether it's neat (pure) compound, contaminated labware, or solutions—must be treated as hazardous waste .[4] This classification is not merely a suggestion but a regulatory mandate under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5][6] The "cradle-to-grave" principle of RCRA means that the generator of the waste (your institution) is responsible for it from generation to final disposal.[4][5]

On-Site Waste Management: A Step-by-Step Protocol

Safe disposal is a process that begins at the point of generation. Adherence to a systematic collection and storage protocol is critical to prevent accidental exposures and environmental release.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent the chemical from causing harm, a physical barrier is necessary.

  • Eye Protection : Wear chemical safety goggles or a face shield.[7][8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron may be necessary.[1]

Step 2: Waste Collection and Container Selection

Collect all waste materials contaminated with 2-Chloro-3-hydroxybenzamide immediately. This includes unused solid compound, reaction residues, contaminated paper towels, and disposable labware.

  • Solid Waste :

    • Collect in a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[9]

    • The container must have a secure, screw-top lid to prevent spills and the release of dust.[2][10]

    • Do not use unapproved containers like food service containers. The original chemical container, if empty and suitable, is often the best choice for waste.

  • Contaminated Sharps :

    • Any sharps (needles, razor blades, etc.) contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Contaminated Solvents and Solutions :

    • Liquid waste should be collected in a separate, compatible container (e.g., HDPE or glass, depending on the solvent).

    • Crucially, do not mix incompatible waste streams. For example, halogenated solvents (like dichloromethane) should be collected separately from non-halogenated solvents.[11] Mixing incompatible wastes can lead to dangerous chemical reactions.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for safety.[1][6] It communicates the hazard to everyone in the laboratory and to the ultimate waste disposal facility. The label must be clear, legible, and permanently affixed to the container.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "2-Chloro-3-hydroxybenzamide" and any other components in the waste stream (e.g., "Methanol"). Avoid abbreviations or chemical formulas.[10]

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The date on which waste was first added to the container (the "accumulation start date").[4]

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[10]

  • Segregation : Store the waste container for 2-Chloro-3-hydroxybenzamide segregated from incompatible materials. For instance, keep it separate from strong oxidizing agents.[7] Use secondary containment bins to prevent the spread of material in case of a leak.[10]

  • Container Integrity : Keep the waste container closed at all times, except when adding waste.[4] This minimizes the release of vapors and prevents spills.

  • Ventilation : Store the container in a well-ventilated area, such as a designated cabinet.[2][8]

Disposal of Empty Containers

An "empty" container that held 2-Chloro-3-hydroxybenzamide is not necessarily non-hazardous. Residual amounts of the chemical can remain.

  • Triple Rinsing : To render a container non-hazardous, it must be triple-rinsed.

  • Collect Rinsate : The first rinse should be with a solvent capable of dissolving the compound (e.g., ethanol or acetone). This first rinsate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses with water may be permissible, but this rinsate should also be collected as hazardous waste to be cautious.

  • Deface Label : Once the container is clean and dry, completely remove or deface the original label to avoid confusion.

  • Final Disposal : The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling bin.[11]

Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[12]

  • Schedule Pickup : Contact your EHS office to schedule a pickup for your properly packaged and labeled hazardous waste container.

  • Documentation : Ensure all necessary paperwork, often called a hazardous waste manifest, is completed. This document tracks the waste from your lab to its final disposal site, completing the "cradle-to-grave" chain of custody.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the handling and disposal of waste generated from work with 2-Chloro-3-hydroxybenzamide.

G cluster_0 Waste Generation Point cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal gen Waste Generated (Solid, Liquid, Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Step 2: Select Compatible, Sealable Container ppe->container label_waste Step 3: Affix Completed 'Hazardous Waste' Label container->label_waste store Step 4: Store in Designated SAA (Segregated, Secondary Containment) label_waste->store pickup Contact EHS for Pickup store->pickup disposal Licensed Hazardous Waste Facility pickup->disposal

Caption: Decision workflow for the disposal of 2-Chloro-3-hydroxybenzamide waste.

References

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzoic acid. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-hydroxybenzaldehyde. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). Land Disposal Restrictions - 40 CFR 268. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

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